molecular formula C7H10N2O B1377001 4,5,6,7-tetrahydro-1H-indazol-6-ol CAS No. 1384428-92-5

4,5,6,7-tetrahydro-1H-indazol-6-ol

Cat. No.: B1377001
CAS No.: 1384428-92-5
M. Wt: 138.17 g/mol
InChI Key: MZVXLRJQSAHYNO-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-6-ol (Molecular Formula: C7H10N2O) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The tetrahydroindazole core is a privileged structure in drug discovery, known for its wide range of potential pharmacological activities . This specific hydroxy-substituted derivative serves as a key synthetic intermediate for developing novel bioactive molecules. Research into analogous tetrahydroindazole compounds has demonstrated their utility as potent and selective ligands for the sigma-2 receptor, a protein target implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has yielded potent inhibitors of human neutrophil elastase (HNE), a protease target for inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) . Derivatives based on similar structures have also shown immunomodulatory potential, with one study reporting a benzimidazole-tetrahydroindazole conjugate that inhibited T-cell proliferation by interfering with H+/K+-ATPase activity . The indazole pharmacophore is a recognized feature in several commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, highlighting the therapeutic relevance of this structural class . As a building block, this compound provides researchers with a versatile template for the design and synthesis of new kinase inhibitors, protease inhibitors, and receptor ligands. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVXLRJQSAHYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-92-5
Record name 4,5,6,7-tetrahydro-1H-indazol-6-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indazole core is a privileged structure, and its partially saturated derivatives offer unique three-dimensional conformations that are highly sought after in modern drug design. This document delineates two primary synthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific applications. The synthesis strategies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole framework is a key structural motif in a variety of biologically active molecules. Its rigid, partially saturated bicyclic system provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The incorporation of a hydroxyl group at the 6-position further enhances its utility by providing a handle for subsequent functionalization or for direct participation in hydrogen bonding interactions within a receptor's active site. Consequently, this compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, ranging from kinase inhibitors to agents targeting the central nervous system.

Synthetic Strategies: A Dual-Pathway Approach

Two principal and logically sound synthetic routes to this compound have been identified and are detailed below. The choice between these pathways may be dictated by the availability of starting materials, desired scale of synthesis, and specific purity requirements.

Pathway 1: Cyclocondensation of 5-Hydroxycyclohexane-1,3-dione with Hydrazine

This approach builds the indazole core in a single, convergent step from a readily accessible hydroxylated cyclohexane derivative. The key transformation is a classical Knorr-type pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1]

Chemical Rationale and Mechanistic Insight

The reaction proceeds via the initial formation of a hydrazone with one of the carbonyl groups of 5-hydroxycyclohexane-1,3-dione. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazine moiety attacking the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring fused to the cyclohexane ring. The presence of the hydroxyl group on the cyclohexane ring is maintained throughout the reaction sequence.

Diagram of Synthetic Pathway 1

Synthetic_Pathway_1 start 5-Hydroxycyclohexane-1,3-dione intermediate Hydrazone Intermediate start->intermediate Reaction hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthetic route via cyclocondensation.

Detailed Experimental Protocol (Pathway 1)
  • Step 1: Synthesis of 5-Hydroxycyclohexane-1,3-dione. This precursor can be synthesized according to the procedure described by Zaitsev and Lakhvich.[2] A detailed protocol for this specific synthesis is beyond the scope of this guide, but the cited reference provides the necessary experimental details.

  • Step 2: Cyclocondensation with Hydrazine Hydrate.

    • To a solution of 5-hydroxycyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 eq).

    • The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Pathway 2: Reduction of 4,5,6,7-Tetrahydro-1H-indazol-6-one

This alternative two-step strategy involves the initial construction of the tetrahydroindazole ring system with a ketone functionality at the 6-position, followed by a standard reduction to the desired alcohol. This route offers good control over the introduction of the hydroxyl group in the final step.

Chemical Rationale and Mechanistic Insight

The first step mirrors the cyclocondensation chemistry of Pathway 1, but utilizes a more readily available starting material, 1,3-cyclohexanedione, to produce 4,5,6,7-tetrahydro-1H-indazol-6-one. A patent by Kornfeld and Bach describes a similar synthesis.[3] The subsequent reduction of the ketone to a secondary alcohol is a classic nucleophilic addition of a hydride reagent, such as sodium borohydride (NaBH₄), to the carbonyl carbon.[4][5] The resulting alkoxide is then protonated during workup to yield the final alcohol product.

Diagram of Synthetic Pathway 2

Synthetic_Pathway_2 start 1,3-Cyclohexanedione ketone 4,5,6,7-Tetrahydro-1H-indazol-6-one start->ketone Cyclocondensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->ketone product This compound ketone->product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product

Caption: Synthetic route via ketone reduction.

Detailed Experimental Protocol (Pathway 2)
  • Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-one.

    • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in a suitable solvent like ethanol.

    • Add hydrazine hydrate (1.1 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent in vacuo. The crude product can often be purified by recrystallization.[3]

  • Step 2: Reduction of the Ketone.

    • Dissolve the 4,5,6,7-tetrahydro-1H-indazol-6-one (1.0 eq) in a protic solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: CyclocondensationPathway 2: Ketone Reduction
Starting Material 5-Hydroxycyclohexane-1,3-dione1,3-Cyclohexanedione
Number of Steps 1 (from hydroxylated precursor)2
Key Transformation Knorr-type pyrazole synthesisCyclocondensation followed by ketone reduction
Advantages More convergent, potentially fewer steps overall if the precursor is available.Starts from a more common and less expensive material. The final reduction step is typically high-yielding and clean.
Challenges The synthesis of 5-hydroxycyclohexane-1,3-dione may be required if not commercially available.[2]An additional synthetic step is required.

Conclusion

This guide has presented two viable and robust synthetic routes for the preparation of this compound. Both pathways are based on fundamental and well-established organic transformations. Pathway 1 offers a more direct approach, contingent on the availability of the hydroxylated dione precursor. Pathway 2 provides a reliable, albeit longer, alternative starting from a more common building block. The choice of synthesis will ultimately depend on the specific needs and resources of the research team. The detailed protocols and mechanistic discussions herein are intended to provide a solid foundation for the successful synthesis of this valuable heterocyclic intermediate, thereby facilitating further research and development in the field of medicinal chemistry.

References

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 585-598. [Link]

  • Murugavel, K., Amirthaganesan, S., & Sabapathy Mohan, R. T. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds, 46(5), 579-585. [Link]

  • de la Torre, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • Kornfeld, E. C., & Bach, N. J. (1981). U.S. Patent No. 4,276,300. Washington, DC: U.S.
  • ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 19, 2026, from [Link]

  • Sabatino, M., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 210, 112975. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(11), 2419-2424. [Link]

  • Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved January 19, 2026, from [Link]

  • Zaitsev, V. G., & Lakhvich, F. A. (1998). First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications, 8(2), 67-68. [Link]

  • Varma, R. S., & Ju, Y. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

  • Ruechardt, C., & Hassmann, V. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S.
  • Neumaier, F., et al. (2019). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Chemistry – A European Journal, 25(6), 1435-1439. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • de la Torre, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 178-204. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Wang, Z., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(3), 1269-1272. [Link]

Sources

4,5,6,7-tetrahydro-1H-indazol-6-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazol-6-ol: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 1384428-92-5). This molecule belongs to the family of tetrahydroindazoles, a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities. While experimental data on this specific alcohol derivative is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers, scientists, and drug development professionals. We will cover its physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, predicted spectroscopic data for characterization, expected chemical reactivity, and potential applications.

Physicochemical Properties and Structure

This compound is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexane ring, with a hydroxyl group at the 6-position. The presence of the pyrazole and alcohol functionalities, combined with the saturated carbocyclic ring, imparts a unique set of properties relevant to its use as a synthetic building block.

The structure contains a chiral center at the 6-position, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The indazole core exists in tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable than the 2H-tautomer.

Below is a summary of its key properties, including predicted data for the title compound and experimental data for the parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, for comparison.

Table 1: Physicochemical Properties

PropertyThis compound4,5,6,7-Tetrahydro-1H-indazole (Parent Scaffold)
CAS Number 1384428-92-5[1]2305-79-5[2][3]
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂[3][4]
Molecular Weight 138.17 g/mol [1]122.17 g/mol [3][4]
Appearance Solid (Predicted)White to off-white solid
Boiling Point 372.5 ± 42.0 °C (Predicted)[1]140-142 °C (at 2 mmHg)[3]
Melting Point Not available80-84 °C[3]
Density 1.318 ± 0.06 g/cm³ (Predicted)[1]Not available

Proposed Synthesis and Mechanistic Insights

The most established and logical route for the synthesis of tetrahydroindazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6] For the title compound, the readily available starting material 3-hydroxycyclohexanone serves as the key precursor.[7][8]

The proposed synthesis proceeds via an acid-catalyzed reaction with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G cluster_workflow Proposed Synthesis Workflow SM 3-Hydroxycyclohexanone + Hydrazine Hydrate Solvent Reaction Solvent (e.g., Ethanol, Acetic Acid) SM->Solvent Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) SM->Catalyst Reaction Step 1: Cyclocondensation Reaction (Reflux, 4-12h) SM->Reaction Solvent->Reaction Catalyst->Reaction Workup Step 2: Reaction Quench & Neutralization (e.g., aq. NaHCO₃) Reaction->Workup Extraction Step 3: Product Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Step 4: Purification (Silica Gel Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of substituted tetrahydroindazoles.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxycyclohexanone (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (or methanol) as the solvent, followed by the slow addition of hydrazine hydrate (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-5 drops) to the stirring mixture. The addition of acid is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been published. The following data are predicted based on its structure and comparison with analogs like the parent scaffold.[2]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR ~12.0-13.0 ppm: Broad singlet, 1H (N-H ). ~7.2-7.4 ppm: Singlet, 1H (pyrazole CH ). ~4.5-4.8 ppm: Broad singlet, 1H (OH ). ~3.8-4.1 ppm: Multiplet, 1H (CH -OH). ~1.8-2.8 ppm: Multiplets, 6H (aliphatic CH₂ protons at positions 4, 5, and 7).
¹³C NMR ~135-145 ppm: Pyrazole C3a/C7a. ~125-135 ppm: Pyrazole C3. ~65-70 ppm: C6 (bearing OH group). ~20-35 ppm: Aliphatic carbons C4, C5, C7.
IR (Infrared) 3200-3400 cm⁻¹: Broad peak (O-H stretch). 3100-3200 cm⁻¹: Broad peak (N-H stretch). 2850-2950 cm⁻¹: Sharp peaks (aliphatic C-H stretch). ~1550-1600 cm⁻¹: Peak (C=N stretch of pyrazole ring).
Mass Spec (MS) Molecular Ion (M⁺): m/z = 138.08. Key Fragments: Loss of H₂O (m/z = 120), loss of C₂H₄O (m/z = 94), fragmentation of the cyclohexane ring.

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive sites: the secondary alcohol on the cyclohexane ring and the N-H protons of the pyrazole ring. This bifunctionality makes it a versatile intermediate for further chemical modification.

G cluster_alcohol_reactions Reactions at C6-OH cluster_pyrazole_reactions Reactions at Pyrazole N-H Core 4,5,6,7-Tetrahydro- 1H-indazol-6-ol Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Esterification Esterification (e.g., Acyl Chloride) Core->Esterification Etherification Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) Core->Etherification Alkylation N-Alkylation (e.g., K₂CO₃, Alkyl Halide) Core->Alkylation Acylation N-Acylation (e.g., Acetic Anhydride) Core->Acylation Ketone Indazol-6-one Derivative Oxidation->Ketone Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether N1_Alkyl N1-Alkyl Derivative Alkylation->N1_Alkyl N1_Acyl N1-Acyl Derivative Acylation->N1_Acyl

Caption: Potential reactivity pathways for this compound.

  • Reactions of the Hydroxyl Group:

    • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4,5,6,7-tetrahydro-1H-indazol-6-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Esterification: Reaction with acyl chlorides or carboxylic anhydrides under basic conditions will form the corresponding ester derivatives.

    • Etherification: Deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) will yield ether derivatives.

  • Reactions of the Pyrazole Ring:

    • N-Alkylation/N-Acylation: The pyrazole ring can be readily functionalized at the nitrogen positions. Alkylation or acylation typically occurs regioselectively at the N1 position due to thermodynamic stability, yielding N1-substituted derivatives.[9] These reactions are often carried out using a base like potassium carbonate or cesium carbonate in a polar aprotic solvent.

Applications in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs for treating a wide range of diseases, including cancer and inflammation.[1] While specific applications for the 6-hydroxy derivative are not yet documented, its structure makes it an attractive starting point for the synthesis of new chemical entities.

The hydroxyl group provides a handle for introducing new pharmacophores or for linking the molecule to other fragments in fragment-based drug design. For example, derivatives of hydroxylated tetrahydroindazoles have been investigated for their potential as antimicrobial agents. The ability to functionalize both the alcohol and the pyrazole nitrogen allows for the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

No specific safety data for this compound is available. However, based on data for analogous compounds like 4,5,6,7-tetrahydro-1H-indazol-5-ol and the parent scaffold, the following precautions are advised.[2]

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • This compound. ChemBK. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Global Substance Registration System. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. PubChem. [Link]

  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. AMERICAN ELEMENTS. [Link]

  • 3-Hydroxycyclohexanone. PubChem. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Strategic Workflow for Structure Elucidation

Our strategy begins with foundational, low-resolution data to establish the molecular formula and key functional groups, then proceeds to high-resolution nuclear magnetic resonance (NMR) experiments to map the precise atomic connectivity.

G cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy MS->FTIR H_NMR 1H NMR MS->H_NMR Provides Molecular Formula FTIR->H_NMR Suggests Functional Groups C_NMR 13C NMR & DEPT H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Confirmation Integrated Structure Confirmation TwoD_NMR->Confirmation Defines Connectivity

Caption: A strategic workflow for structure elucidation.

Section 2: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Defining the Elemental Composition

The first and most critical step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass of the molecule with high precision.

  • Causality of Choice : HRMS is chosen over low-resolution MS because its mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula by distinguishing between ions of the same nominal mass (e.g., C₇H₁₀N₂O vs. C₈H₁₄O).

For 4,5,6,7-tetrahydro-1H-indazol-6-ol, the molecular formula is C₇H₁₀N₂O.[1][2] The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Calculation of Degree of Unsaturation (DoU): DoU = C + 1 - (H/2) + (N/2) DoU = 7 + 1 - (10/2) + (2/2) = 8 - 5 + 1 = 4

A DoU of 4 is consistent with the proposed structure, which contains one benzene-like ring system (formally 4 degrees for the aromatic indazole precursor) that has been partially hydrogenated, leaving one double bond within the pyrazole ring and two rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of key functional groups by detecting their characteristic vibrational frequencies.[3]

  • Trustworthiness through Self-Validation : The presence of certain peaks (or their absence) provides a quick check on the proposed structure. For instance, the absence of a strong C=O stretch around 1700 cm⁻¹ would rule out ketone isomers.[4]

Expected FTIR Absorptions for this compound:

Frequency Range (cm⁻¹) Vibration Type Functional Group Implication
3400-3200 (broad) O-H stretch Alcohol Confirms the presence of the hydroxyl group.[5][6]
3300-3100 (medium) N-H stretch Pyrazole N-H Indicates the presence of the indazole N-H proton.[6][7]
3050-3000 (weak) C-H stretch (sp²) Pyrazole C-H Suggests the C-H bond on the heterocyclic ring.
2950-2850 (strong) C-H stretch (sp³) Alicyclic CH₂/CH Confirms the saturated cyclohexane ring.[8]

| ~1620 (medium) | C=N stretch | Pyrazole Ring | Characteristic of the indazole ring system.[8] |

Section 3: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and number of protons and carbons.[3]

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides the initial map of the proton framework.

  • Expertise in Solvent Choice : The selection of an appropriate deuterated solvent is critical. DMSO-d₆ is often preferred for this type of molecule because its hygroscopic nature allows for the clear observation of exchangeable protons (O-H and N-H), which might otherwise be broadened or exchanged with residual water in solvents like CDCl₃.[9]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Proton Assignment Approx. δ (ppm) Multiplicity Integration Key Insights
NH -1 ~12.0-13.0 broad singlet 1H Downfield shift characteristic of pyrazole N-H. Exchangeable with D₂O.
CH -3 ~7.2-7.5 singlet 1H Represents the isolated proton on the pyrazole ring.
OH -6 ~4.5-5.5 doublet 1H Signal for the alcohol proton, coupled to H-6. Exchangeable with D₂O.[10]
CH -6 ~3.8-4.2 multiplet 1H Methine proton attached to the electron-withdrawing -OH group.

| CH ₂-4, CH ₂-5, CH ₂-7 | ~1.5-2.8 | multiplets | 6H | Complex overlapping signals from the three methylene groups in the alicyclic ring. |

¹³C NMR and DEPT-135: The Carbon Backbone

¹³C NMR reveals the number of unique carbon environments, while a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR & DEPT-135 Data:

Carbon Assignment Approx. δ (ppm) DEPT-135 Key Insights
C-3 ~130-135 Positive (CH) The sp² carbon in the pyrazole ring bearing a proton.
C-3a ~115-120 No Signal (C) Quaternary bridgehead carbon.
C-7a ~140-145 No Signal (C) Quaternary bridgehead carbon, deshielded by the adjacent nitrogen.
C-6 ~65-70 Positive (CH) The sp³ carbon bearing the hydroxyl group.

| C-4, C-5, C-7 | ~20-35 | Negative (CH₂) | The three sp³ methylene carbons of the saturated ring. |

2D NMR Spectroscopy: Assembling the Puzzle

Two-dimensional NMR experiments are essential to unambiguously establish atomic connectivity.[11][12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] For this molecule, COSY is crucial for tracing the connectivity within the saturated six-membered ring. A clear correlation path from H-4 -> H-5 -> H-6 -> H-7 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[12][13] It allows for the definitive assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11][12] HMBC provides the long-range connectivity information needed to piece the entire molecular framework together.

G cluster_rings Key HMBC Correlations H3 H3 C3a C3a H3->C3a ³J C7a C7a H3->C7a ²J H7 H7 H7->C7a ²J C5 C5 H7->C5 ³J H6 H6 H6->C7a ³J H6->C5 ²J C7 C7 H6->C7 ²J C4 C4 C6 C6 OH OH

Caption: Key HMBC correlations confirming the molecular framework.

Authoritative Grounding via HMBC:

  • Ring Fusion: The proton at C-3 (H-3 ) will show a correlation to the bridgehead carbons C-3a and C-7a . This is irrefutable evidence of the pyrazole ring's fusion to the six-membered ring.

  • Ring Connectivity: Protons on the saturated ring, such as those at C-7 , will show correlations to the bridgehead carbon C-7a , confirming the connection point.

  • Hydroxyl Position: The methine proton at C-6 will show correlations to its neighboring carbons C-5 and C-7 , definitively placing the hydroxyl group at the C-6 position.

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.[14]

  • Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D).[14][15]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Filtration & Transfer: To ensure no particulate matter interferes with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample height should be approximately 4-5 cm.[15][16]

FTIR Sample Preparation (KBr Pellet)
  • Grinding: In an agate mortar and pestle, thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder to minimize light scattering.[17]

  • Pressing: Transfer the powder to a pellet press die.

  • Evacuation: Briefly connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

  • Compression: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[17]

  • Analysis: Carefully remove the KBr pellet and place it in the spectrometer's sample holder for analysis.

HRMS Sample Preparation (ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is typically introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Section 5: Integrated Data and Final Confirmation

The final step is to synthesize all collected data into a single, cohesive structural assignment.

Data SourceObservationConclusion
HRMS [M+H]⁺ ion corresponding to C₇H₁₁N₂O⁺Molecular Formula is C₇H₁₀N₂O. DoU = 4.
FTIR Broad peaks at ~3300 cm⁻¹, strong peaks at ~2900 cm⁻¹Presence of O-H, N-H, and sp³ C-H functional groups.
¹³C NMR 7 distinct carbon signalsConfirms the 7 unique carbons in the structure.
DEPT-135 2x CH (positive), 3x CH₂ (negative), 2x C (absent)Matches the expected count of methine, methylene, and quaternary carbons.
¹H NMR Signals integrating to 1H (exchangeable N-H), 1H (exchangeable O-H), 1H (pyrazole C-H), 1H (methine C-H), and 6H (aliphatic CH₂).Accounts for all 10 protons in their distinct chemical environments.
COSY Correlations observed between protons from ~1.5-4.2 ppm.Confirms the -CH₂-CH₂-CH(OH)-CH₂- spin system of the saturated ring.
HSQC All proton signals correlate to a specific carbon signal.Unambiguously links each proton to its parent carbon.
HMBC Key correlations from H-3 to C-3a/C-7a and from aliphatic protons to C-7a/C-3a.Confirms the fusion of the pyrazole and cyclohexane rings and the overall skeleton.

By integrating these orthogonal datasets, every aspect of the proposed structure for this compound is verified. The molecular formula from MS is confirmed by the NMR counts; the functional groups from FTIR are validated by the chemical shifts in NMR; and the complete atomic connectivity is definitively established by the 2D NMR correlation network. This rigorous, self-validating process provides the highest degree of confidence in the final structural assignment.

References

  • StudyPulse.
  • Screencast on Structure Elucidation from Spectroscopic D
  • Nguyen, T. P. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Martínez-Ariza, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
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  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
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biological activity of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Focus on the 6-Hydroxy Moiety and Related Analogs

Abstract

The 4,5,6,7-tetrahydro-1H-indazole core is a recognized privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities. While direct research on 4,5,6,7-tetrahydro-1H-indazol-6-ol is limited in publicly accessible literature, a comprehensive analysis of its structurally related analogs provides significant insight into its potential therapeutic applications. This technical guide synthesizes the current understanding of this chemical family, focusing on key biological activities including anti-inflammatory, antimicrobial, and anticancer effects through kinase inhibition. We will explore the underlying mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on the untapped potential of this molecular framework for drug discovery professionals.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a heterocyclic aromatic organic compound consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[2][3] The hydrogenated form, 4,5,6,7-tetrahydro-1H-indazole, retains significant biological potential while offering a three-dimensional structure that can be exploited for targeted drug design. This guide focuses on this saturated scaffold, with a particular emphasis on hydroxylated derivatives like this compound, to build a predictive framework for its biological function based on the activities of its close chemical relatives.

Synthesis of the 4,5,6,7-Tetrahydro-1H-Indazole Core

The construction of the tetrahydroindazole ring system is a well-established synthetic route, pivotal for generating derivatives for biological screening. The most common and efficient method involves a cyclocondensation reaction.

Experimental Protocol: General Synthesis
  • Step 1: Precursor Preparation: The synthesis typically begins with a substituted cyclohexanone derivative. For the synthesis of the core scaffold of interest, a 4-hydroxycyclohexanone or a related precursor is required.

  • Step 2: Cyclocondensation: The cyclohexanone derivative is reacted with a hydrazine, such as hydrazine hydrate or a substituted phenylhydrazine, in a suitable solvent like methanol or ethanol.[1]

  • Step 3: Acid Catalysis: The reaction is typically catalyzed by an acid (e.g., H+) to facilitate the condensation and subsequent cyclization, leading to the formation of the fused pyrazole ring.[1]

  • Step 4: Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the desired 4,5,6,7-tetrahydro-1H-indazole derivative.

  • Step 5: Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[1]

G cluster_start Starting Materials Substituted Cyclohexanone Substituted Cyclohexanone ReactionVessel Cyclocondensation Reaction (Solvent: MeOH/EtOH, Acid Catalyst) Substituted Cyclohexanone->ReactionVessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->ReactionVessel Purification Purification (Chromatography/Recrystallization) ReactionVessel->Purification Product 4,5,6,7-Tetrahydro-1H-Indazole Derivative Purification->Product Analysis Spectroscopic Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of the tetrahydroindazole core.

Key Biological Activities of Tetrahydroindazole Analogs

The therapeutic potential of the tetrahydroindazole scaffold is broad. Analysis of various derivatives reveals consistent engagement with key biological pathways relevant to inflammation, infectious diseases, and oncology.

Anti-inflammatory Activity

Derivatives of the tetrahydroindazole scaffold have shown significant anti-inflammatory properties. Studies on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated potent activity in carrageenan-induced edema tests in rats.[4] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, a key mediator of the inflammatory response.[5]

CompoundAssayResult (ED₅₀)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidCarrageenan Edema (rat)3.5 mg/kg
2-aryl isomer seriesCarrageenan Edema (rat)Substantially less active

Table 1: Anti-inflammatory activity of lead tetrahydroindazole compounds. Data sourced from[4].

Notably, the position of the aryl substituent is critical for activity; 1-aryl isomers exhibit significantly higher potency than their 2-aryl counterparts, providing a key structure-activity relationship (SAR) insight.[4][6]

Antimicrobial Activity

A series of novel derivatives featuring the core structure 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one has been synthesized and evaluated for antimicrobial effects.[1] This series is particularly relevant as it contains the 6-hydroxy tetrahydro-indazole moiety. Several of these compounds displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound IDS. aureusBacillus subtilisE. coli
5A ExcellentModerateModerate
5D ExcellentExcellentExcellent
5F ExcellentExcellentExcellent

Table 2: Summary of antibacterial activity for selected 6-hydroxy-tetrahydro-indazole derivatives. Activity levels are qualitative as reported in the source study. Data sourced from[1].

Molecular docking studies suggest that these compounds may exert their effect by targeting the DNA gyrase enzyme, a critical component of bacterial DNA replication.[1] The excellent bonding interactions observed between the compounds and the active site of the DNA gyrase 1KZN enzyme support this proposed mechanism.[1]

Anticancer Activity via Kinase Inhibition

The tetrahydroindazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A high-throughput screen identified a tetrahydroindazole derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex with a Kᵢ value of 2.3 µM.[7][8] CDK2, in complex with cyclins A and E, is essential for the G1 to S phase transition and DNA synthesis.[7] Inhibition of this complex leads to cell cycle arrest and can induce apoptosis in cancer cells. Subsequent optimization of this hit compound led to analogs with improved binding affinity and inhibitory activity.[7][8]

CompoundTargetKᵢ (µM)
Screening Hit 3 CDK2/cyclin A2.3
Analog 53 CDK2/cyclin A~0.7-1.15
Analog 59 CDK2/cyclin A~0.7-1.15

Table 3: Inhibitory activity of tetrahydroindazole derivatives against the CDK2/cyclin A complex. Data sourced from[7].

The data indicates that these inhibitors preferentially bind to the CDK2/cyclin complex rather than free CDK2, and computational models predict a binding site at the CDK2/cyclin E1 interface.[7][8]

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_Cyclin CDK2/Cyclin A/E Complex CDK2_Cyclin->S Promotes S-Phase Entry Inhibitor Tetrahydroindazole Inhibitor Inhibitor->CDK2_Cyclin Inhibits

Caption: Inhibition of the G1/S transition by tetrahydroindazole-based CDK2 inhibitors.

Future Directions and Conclusion

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a validated platform for the development of potent bioactive molecules. While direct experimental data on this compound is sparse, the strong anti-inflammatory, antimicrobial, and anticancer activities of its close structural analogs, particularly other 6-hydroxy derivatives, strongly suggest that it is a molecule of significant interest.

The path forward is clear:

  • Systematic Synthesis: A focused effort to synthesize this compound and a library of its simple esters, ethers, and other derivatives is warranted.

  • Broad Biological Screening: This library should be subjected to a wide range of biological assays, including kinase inhibition panels, antimicrobial susceptibility tests, and anti-inflammatory screens.

  • Mechanistic Studies: For any identified hits, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can strategically explore the untapped potential of this compound, paving the way for the next generation of indazole-based therapeutics.

References

  • Nippon Kagaku Kaishi. (1985). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1963-1969.
  • Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 766-776.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7677.
  • Kudalkar, S. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232.
  • Nguyen, T. H. L., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3463-3473.
  • Kudalkar, S. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184.
  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17135-17145.
  • Cerecetto, H., et al. (2005). Indazoles as potential anti-trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry, 13(10), 3507-3514. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide delves into the core of this important class of molecules, focusing on the synthesis, characterization, and potential applications of a key exemplar, 4,5,6,7-tetrahydro-1H-indazol-6-ol. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and importance are well-established through its role as a fundamental building block for more complex derivatives. This guide will provide a plausible and detailed synthetic pathway, predicted analytical data for its characterization, and an exploration of the broader significance of the tetrahydroindazole core in drug discovery.

Introduction: The Tetrahydroindazole Core in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, has long been a focus of pharmaceutical research.[1] The partially saturated analog, the 4,5,6,7-tetrahydro-1H-indazole, retains key structural features of the indazole core while offering greater three-dimensional complexity. This "privileged scaffold" has been exploited in the development of a diverse range of biologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[2] The introduction of a hydroxyl group at the 6-position, as in this compound, provides a valuable handle for further functionalization and modulation of physicochemical properties, making it a molecule of significant interest in the design of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound can be logically approached through a well-established cyclocondensation reaction, reminiscent of the Paal-Knorr synthesis for pyrroles.[3] The core strategy involves the reaction of a suitably functionalized cyclohexanone derivative with hydrazine.

G target This compound disconnect1 C-N bond formation (Cyclocondensation) target->disconnect1 intermediate1 4-Hydroxycyclohexanone disconnect1->intermediate1 intermediate2 Hydrazine disconnect1->intermediate2

Caption: Retrosynthetic analysis of this compound.

Starting Material: 4-Hydroxycyclohexanone

The key starting material for the proposed synthesis is 4-hydroxycyclohexanone. This commercially available intermediate can also be synthesized from 1,4-cyclohexanediol via oxidation. A common method involves the use of ceric ammonium nitrate and sodium bromate in a mixture of acetonitrile and water, which provides the desired product in high yield.[4]

Cyclocondensation Reaction

The formation of the tetrahydroindazole ring is achieved through the reaction of 4-hydroxycyclohexanone with hydrazine hydrate in an acidic medium. The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.[5] Subsequent dehydration leads to the formation of the stable hydrazone, which then undergoes intramolecular cyclization and tautomerization to yield the final this compound.

G start 4-Hydroxycyclohexanone + Hydrazine Hydrate step1 Acid Catalyst (e.g., AcOH) Reflux in Ethanol start->step1 Cyclocondensation product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of related tetrahydroindazole derivatives.[1]

Step 1: Synthesis of this compound

  • To a solution of 4-hydroxycyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Characterization and Data Presentation

PropertyPredicted Value
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Boiling Point 372.5 ± 42.0 °C
Density 1.318 ± 0.06 g/cm³
CAS Number 1384428-92-5

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR
N-H~11-12 (broad s)
C₃-H~7.3 (s)
C₆-H~4.0 (m)
C₄, C₅, C₇-H~1.8-2.8 (m)
O-HVariable (broad s)
¹³C NMR
C₃ₐ~140
C₇ₐ~115
C₃~135
C₆~65
C₅, C₇~30-40
C₄~20-30

Structural Insights and Biological Significance

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a key pharmacophore in numerous biologically active molecules. The rationale for its prevalence in drug discovery lies in its unique combination of structural features:

  • Hydrogen Bonding Capabilities: The pyrazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling crucial interactions with biological targets.

  • Three-Dimensionality: The saturated cyclohexane ring imparts a non-planar, three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity for protein targets.

  • Scaffold for Diversification: The tetrahydroindazole core provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The hydroxyl group in this compound serves as a prime site for introducing further diversity.

Derivatives of the tetrahydroindazole core have demonstrated a range of biological activities, including:

  • Anti-inflammatory Activity: By targeting enzymes such as cyclooxygenase (COX).

  • Enzyme Inhibition: Notably, inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[6][7][8]

  • Antimicrobial Activity: Showing promise in combating bacterial infections.[1]

G scaffold 4,5,6,7-Tetrahydro-1H-indazole Core activity1 Anti-inflammatory scaffold->activity1 activity2 Enzyme Inhibition (e.g., DHODH) scaffold->activity2 activity3 Antimicrobial scaffold->activity3

Caption: Biological activities associated with the tetrahydroindazole scaffold.

Conclusion

This compound stands as a fundamentally important, yet underexplored, molecule within the broader class of tetrahydroindazoles. Its straightforward and plausible synthesis from readily available starting materials makes it an accessible building block for synthetic and medicinal chemists. The inherent structural features of the tetrahydroindazole core, combined with the synthetic handle provided by the hydroxyl group, ensure that this and related compounds will continue to be a fertile ground for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers looking to explore the chemistry and biological potential of this valuable scaffold.

References

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(7), 1429-1434.
  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 568-581.
  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Available from: [Link]

  • PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • MDPI. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r... Retrieved from [Link]

  • SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

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The Emerging Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the 4,5,6,7-tetrahydro-1H-indazol-6-ol core and its derivatives, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, its chemical properties, and the nuanced structure-activity relationships (SAR) that govern its biological activity. A significant focus will be placed on the modulation of key therapeutic targets, including the sigma-1 receptor, human dihydroorotate dehydrogenase (DHODH), and cyclin-dependent kinase 2 (CDK2). This guide will further provide detailed, field-proven experimental protocols for synthesis, characterization, and biological evaluation, alongside visual representations of critical signaling pathways to facilitate a deeper understanding of the mechanism of action.

Introduction: The Tetrahydroindazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents.[1] Its hydrogenated counterpart, the 4,5,6,7-tetrahydro-1H-indazole, retains key pharmacophoric features while offering a three-dimensional architecture that allows for more precise interactions with biological macromolecules. The introduction of a hydroxyl group at the 6-position of this saturated ring system, yielding this compound, provides a crucial anchor point for further derivatization and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Derivatives of the tetrahydroindazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This guide will focus on the parent 6-hydroxy scaffold and its derivatives, highlighting their potential in oncology, immunology, and neuroscience.

Synthesis and Characterization of the this compound Core

The construction of the tetrahydroindazole ring system is most commonly achieved through a cyclocondensation reaction. A robust and versatile approach involves the reaction of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine.[4][5]

General Synthetic Workflow

The synthesis of the this compound core can be conceptualized through the following workflow:

G A 1,3-Cyclohexanedione B Functionalization/Protection A->B Introduction of precursor to -OH D Cyclocondensation B->D C Hydrazine Hydrate C->D E 4,5,6,7-Tetrahydro-1H-indazol-6-one D->E Formation of indazole ring F Reduction E->F e.g., NaBH4 G This compound F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of similar tetrahydroindazole structures.[6]

Materials:

  • 1,3-Cyclohexanedione

  • Hydrazine hydrate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4,5,6,7-tetrahydro-1H-indazol-4-one.

Step 2: Reduction to this compound

  • Dissolve the 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in methanol at 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for purification.[6]

Biological Activity and Therapeutic Targets

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have shown affinity for several key therapeutic targets. The 6-hydroxy functionality can serve as a hydrogen bond donor or acceptor, influencing binding affinity and selectivity.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[8][9] Ligands targeting the sigma-1 receptor have shown therapeutic potential in a range of central nervous system disorders and cancer.[10][11] Tetrahydroindazole derivatives have been identified as potent and selective sigma-1 receptor ligands.[12]

Signaling Pathway:

G cluster_0 Endoplasmic Reticulum A Sigma-1 Receptor B IP3 Receptor A->B Modulates F Modulation of Ion Channels A->F E Ca2+ Release B->E C Tetrahydroindazole Derivative (Ligand) C->A Binds to D Cellular Stress D->A Activates G Neuroprotection & Cell Survival E->G F->G G A Dihydroorotate B DHODH A->B C Orotate B->C Oxidation E De Novo Pyrimidine Synthesis C->E D Tetrahydroindazole Derivative (Inhibitor) D->B Inhibits H Apoptosis D->H Induces F DNA & RNA Synthesis E->F G Cell Proliferation F->G

Caption: Inhibition of the DHODH Pathway by Tetrahydroindazole Derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E, plays a critical role in the G1/S phase transition of the cell cycle. [1][3]Dysregulation of the CDK2/cyclin E complex is a hallmark of many cancers, making it a validated target for cancer therapy. Tetrahydroindazole-based compounds have been identified as inhibitors of CDK2/cyclin complexes. [13] Signaling Pathway:

G A Cyclin E C Cyclin E/CDK2 Complex A->C B CDK2 B->C E pRb C->E Phosphorylates D Tetrahydroindazole Derivative (Inhibitor) D->C Inhibits I Cell Cycle Arrest D->I Induces F Phosphorylated pRb E->F G E2F F->G Releases H S-Phase Entry G->H Promotes

Sources

spectroscopic data of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the indazole core and its saturated derivatives, such as 4,5,6,7-tetrahydro-1H-indazoles, are of significant interest due to their diverse biological activities, including roles as inhibitors of enzymes like human dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.[1][2][3] The functionalization of this scaffold, for instance with a hydroxyl group to yield this compound, creates chiral centers and opportunities for hydrogen bonding, potentially enhancing target affinity and modifying physicochemical properties.

Molecular Structure and Synthetic Context

The target molecule, this compound, features a bicyclic system where a cyclohexanol ring is fused to a pyrazole ring. The presence of the alcohol and the tautomeric NH group on the pyrazole ring are the key functional groups that will dominate its spectroscopic signature.

Caption: Molecular structure of this compound.

A plausible synthetic route would involve the condensation of a 4-hydroxycyclohexane-1,2-dione precursor with hydrazine, a common method for forming the indazole ring system from cyclic ketones.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring, the saturated carbocycle, and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N1-H~12.0 - 13.0broad singlet (br s)1HTautomeric proton on the pyrazole ring, often broad and downfield.
C3-H~7.3 - 7.5singlet (s)1HAromatic-like proton on the pyrazole ring.
C6-H~3.8 - 4.2multiplet (m)1HMethine proton attached to the hydroxyl-bearing carbon, deshielded by oxygen.[5]
O6-H~4.5 - 5.5broad singlet (br s)1HAlcohol proton, chemical shift is concentration and solvent dependent. Exchangeable with D₂O.[5]
C4-H₂, C7-H₂~2.5 - 3.0multiplet (m)4HMethylene protons adjacent to the pyrazole ring fusion.
C5-H₂~1.8 - 2.2multiplet (m)2HMethylene protons on the saturated ring.
Expert Interpretation of ¹H NMR

The most downfield signal is anticipated to be the N-H proton of the indazole ring, which typically appears as a broad singlet due to quadrupole broadening and exchange. The C3-H proton will appear as a sharp singlet in the aromatic region. The key diagnostic signal for the structure is the methine proton at C6 (H-6), which is shifted downfield to the 3.8-4.2 ppm range due to the deshielding effect of the attached hydroxyl group.[5] Its multiplicity will be complex, depending on the coupling with the adjacent methylene protons at C5 and C7. The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the aliphatic region. A crucial validation step is to perform a D₂O exchange experiment, which will cause the disappearance of the N1-H and O6-H signals, confirming their assignment.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton.

Carbon Position Predicted Chemical Shift (δ, ppm) Justification
C3~135Aromatic-like carbon in the pyrazole ring.[6]
C3a, C7a~120 - 140Bridgehead carbons at the ring fusion. The exact shift depends on the tautomeric form.
C6~65 - 75Carbon atom bonded to the hydroxyl group, significantly deshielded.[5]
C4, C7~25 - 35Methylene carbons adjacent to the pyrazole ring.
C5~30 - 40Methylene carbon adjacent to the C6 carbinol carbon.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down the exchange of OH and NH protons, resulting in sharper peaks.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, 1024-4096 scans (or more, as ¹³C has low natural abundance).

    • Process and calibrate the spectrum using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

  • Confirmatory Experiments (Optional but Recommended):

    • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals for O-H and N-H should disappear.

    • 2D NMR (COSY, HSQC): Acquire a COSY spectrum to establish H-H correlations and an HSQC spectrum to correlate each proton directly to its attached carbon. This is invaluable for unambiguous assignment of the aliphatic signals.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Spectroscopic Data

The IR spectrum will be characterized by strong absorptions from the O-H and N-H bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Justification
O-H Stretch (Alcohol)3200 - 3600Strong, BroadIndicative of intermolecular hydrogen bonding.[7][8]
N-H Stretch (Pyrazole)3100 - 3300Medium, BroadOverlaps with the O-H stretch but is typically sharper.
C-H Stretch (sp²)~3050Weak to MediumFrom the C3-H on the pyrazole ring.
C-H Stretch (sp³)2850 - 2960Strong, SharpFrom the C-H bonds of the saturated cyclohexyl ring.[9]
C=N Stretch (Pyrazole)~1550 - 1620MediumCharacteristic of the pyrazole ring system.
C-O Stretch (Alcohol)1050 - 1150Strong, SharpCorresponds to the stretching of the C6-O bond.[5]
Expert Interpretation of IR Spectrum

The most prominent feature of the IR spectrum will be a very broad and intense band in the 3200-3600 cm⁻¹ region, which arises from the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[7] Likely superimposed on this will be the N-H stretch of the indazole ring. The presence of both sp³ C-H stretches (just below 3000 cm⁻¹) and a weaker sp² C-H stretch (just above 3000 cm⁻¹) will confirm the presence of both saturated and unsaturated C-H bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a strong, sharp peak around 1050-1150 cm⁻¹, which is highly diagnostic for the C-O single bond stretch of a secondary alcohol.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Process the resulting spectrum to identify the wavenumbers of the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)
Ion Predicted m/z Identity Justification
[M]⁺•138.08Molecular IonCalculated for C₇H₁₀N₂O. The presence of an odd number of nitrogen atoms results in an even molecular weight.
[M-H₂O]⁺•120.07DehydrationA characteristic fragmentation pathway for alcohols, involving the loss of a water molecule.[5]
[M-C₂H₄O]⁺•94.05Alpha CleavageCleavage of the C-C bond adjacent to the hydroxyl group, a common pathway for cyclic alcohols.[5]
Various< 94Ring FragmentsFurther fragmentation of the indazole and cyclohexene rings.[10]
Expert Interpretation of Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 139.09.

Under harsher Electron Ionization (EI) conditions, the molecular ion peak [M]⁺• at m/z 138 is expected to be clearly visible. The fragmentation pattern will be dictated by the alcohol functionality. The two most likely and diagnostic fragmentation pathways are:

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion to give a radical cation at m/z 120. This is a very common fragmentation for alcohols.[5]

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom. For a cyclic alcohol, this leads to ring-opening fragmentation, which can result in various fragment ions, including a prominent one at m/z 94, corresponding to the loss of a C₂H₄O radical fragment.

Analyzing these key fragments provides strong evidence for the presence and location of the hydroxyl group on the tetrahydroindazole scaffold.

Experimental Protocol: MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • LC-MS System Setup:

    • Use a standard C18 reverse-phase HPLC column.

    • Set up a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. Formic acid aids in the protonation for positive-ion ESI.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire the full scan mass spectrum corresponding to the chromatographic peak of the analyte. The spectrum should clearly show the [M+H]⁺ ion.

  • Tandem MS (MS/MS) for Fragmentation (Optional):

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 139) as the precursor.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • The resulting MS/MS spectrum will show the characteristic fragment ions, confirming the structure.

Conclusion

The structural characterization of this compound relies on an integrated spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, with key signals from the C6-H and C6 carbons confirming the position of the hydroxyl group. IR spectroscopy provides rapid confirmation of the essential O-H, N-H, and C-O functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns like dehydration and alpha-cleavage. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and accurately verify the structure of this and related tetrahydroindazole derivatives, ensuring the integrity of their subsequent chemical and biological studies.

References

  • Interpreting IR Spectra | Solubility of Things. (n.d.).
  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts.
  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2. (n.d.). PubChem.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. (2026, January 8). Oreate AI Blog.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, March 26). Journal of Medicinal Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, April 23). PubMed.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025, August 9). ResearchGate.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020, April 23). SciLifeLab Publications.

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Methodological & Application

The Versatile Synthon: Application Notes for 4,5,6,7-Tetrahydro-1H-Indazol-6-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazol-6-ol scaffold is a pivotal building block in contemporary drug discovery, offering a unique combination of a saturated carbocycle, a reactive pyrazole moiety, and a functional hydroxyl group. This trifecta of chemical features provides a rich platform for the synthesis of diverse and complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3] This guide provides an in-depth exploration of the synthesis and derivatization of this valuable intermediate, complete with detailed protocols, mechanistic insights, and strategic considerations for its effective utilization in research and development.

Introduction: The Strategic Value of the Tetrahydroindazole Core

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets. The partially saturated tetrahydro-derivative, specifically this compound, retains the key hydrogen-bonding capabilities of the pyrazole ring while introducing a three-dimensional character and a versatile hydroxyl handle. This hydroxyl group is a gateway for a multitude of chemical transformations, enabling the exploration of chemical space in ways that the parent aromatic indazole cannot.

This document serves as a comprehensive guide for researchers, providing not only the "how" but also the "why" behind the synthetic protocols involving this versatile synthon.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to the this compound core involves the condensation of a suitably protected cyclohexane-1,4-dione derivative with hydrazine. The choice of protecting group for one of the ketones is crucial for achieving the desired mono-condensation and subsequent reduction to the alcohol.

Synthetic Workflow

A Cyclohexane-1,4-dione monoethylene ketal C Indazole Formation (Condensation/Cyclization) A->C B Hydrazine Hydrate B->C D Protected Tetrahydroindazolone C->D F Reduction D->F E Sodium Borohydride (NaBH4) E->F G Protected this compound F->G I Deprotection G->I H Acidic Workup (e.g., aq. HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Step 1: Indazole Formation

  • To a solution of cyclohexane-1,4-dione monoethylene ketal (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude protected tetrahydroindazolone.

Step 2: Reduction and Deprotection

  • Dissolve the crude protected tetrahydroindazolone in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Carefully add 1M aqueous HCl to quench the reaction and adjust the pH to ~2. This will also effect the deprotection of the ketal.

  • Stir for an additional 1-2 hours at room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Parameter Value
Typical Yield 60-70% over two steps
Purity (Post-Chromatography) >95%
Appearance Off-white to pale yellow solid

Strategic Derivatization of this compound

The true utility of this scaffold lies in its versatile functionalization. The presence of two nucleophilic nitrogens and a secondary alcohol necessitates a thoughtful approach to achieve the desired regioselectivity.

Regioselective N-Alkylation and N-Acylation

The N-alkylation of indazoles is a common challenge, often resulting in a mixture of N1 and N2 isomers.[4][5] The regioselectivity is influenced by the base, solvent, and electrophile. For many kinase inhibitors, the N1-alkylated isomer is the desired product.

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol favors the formation of the more thermodynamically stable N1-isomer.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.1 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to separate the N1 and N2 isomers.

Protocol 2: N-Acylation

N-acylation typically proceeds with high selectivity for the N1 position.

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N1-acylated product.

A This compound D N-Alkylation A->D I N-Acylation A->I B Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, THF) B->D C Alkyl Halide (R-X) C->D E N1-alkylated product D->E F N2-alkylated product D->F G Base (e.g., Et3N) Solvent (e.g., DCM) G->I H Acyl Halide (RCOCl) H->I J N1-acylated product I->J

Caption: N-Functionalization pathways of the tetrahydroindazole core.

O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the O-alkylation of the secondary alcohol with inversion of stereochemistry, if a chiral center is present.[2][6][7] This reaction is conducted under mild conditions and is tolerant of a wide range of functional groups.

Protocol 3: Mitsunobu O-Alkylation

  • Dissolve this compound (1.0 eq), the desired alcohol or phenol pronucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the O-alkylated product.

Parameter Value
Reaction Temperature 0 °C to room temperature
Typical Reaction Time 12-18 hours
Key Reagents PPh3, DIAD/DEAD
C-C Bond Formation via Suzuki Coupling

To perform C-C bond formation on the indazole ring, the core scaffold must first be halogenated. Subsequent Suzuki cross-coupling reactions can then be used to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.[8][9][10]

Protocol 4: Bromination and Suzuki Coupling

Step 1: Bromination

  • Dissolve N-protected this compound in a suitable solvent like DMF.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and stir at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product to obtain the brominated indazole.

Step 2: Suzuki Coupling

  • To a degassed mixture of the brominated indazole (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like dioxane/water, add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Filter the reaction mixture and extract the aqueous layer with ethyl acetate.

  • Purify the product by column chromatography.

A N-Protected Tetrahydroindazol-6-ol C Bromination A->C B NBS B->C D Brominated Indazole C->D G Suzuki Coupling D->G E Boronic Acid (R-B(OH)2) E->G F Pd Catalyst, Base F->G H C-Arylated Product G->H

Caption: C-C bond formation via bromination and Suzuki coupling.

Conclusion and Future Outlook

This compound is a synthon of significant value in modern synthetic and medicinal chemistry. Its strategic combination of a modifiable pyrazole ring and a functionalized carbocycle provides a robust platform for the generation of novel, three-dimensional molecules for drug discovery. The protocols detailed herein offer a starting point for the exploration of this versatile scaffold, and the underlying chemical principles can be adapted to a wide range of synthetic targets. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Europe PMC. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. gsrs.ncats.nih.gov. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. europepmc.org. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

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Application Notes and Protocols: The Strategic Role of 4,5,6,7-Tetrahydro-1H-indazol-6-ol in the Synthesis of KRas G12D Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRas G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRas gene are among the most common oncogenic drivers in human cancers, leading to constitutively active signaling that promotes cell proliferation, survival, and tumorigenesis. The KRas G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC).[2][3] For decades, the lack of a well-defined binding pocket on the KRas protein surface made it notoriously difficult to target, earning it the moniker "undruggable."[1]

The landscape shifted dramatically with the development of covalent inhibitors for the KRas G12C mutant, such as sotorasib and adagrasib, which exploit the mutant cysteine residue for irreversible binding.[1] However, the G12D mutation lacks this reactive cysteine, necessitating a different therapeutic strategy. The breakthrough came with the discovery of noncovalent inhibitors, such as MRTX1133, that bind to an induced "switch II" pocket on the KRas G12D protein.[4][5] These inhibitors effectively lock the protein in its inactive state, blocking downstream signaling.[5] The development of these molecules has ushered in a new era of targeted therapy for KRas G12D-driven cancers.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The core structures of many modern targeted therapies are built upon heterocyclic scaffolds that provide a rigid framework for the precise spatial orientation of pharmacophoric groups. The indazole ring system, a bicyclic aromatic structure containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The tetrahydroindazole moiety, as seen in 4,5,6,7-tetrahydro-1H-indazol-6-ol, offers a three-dimensional structure that can effectively probe the complex topology of protein binding sites.

The strategic value of the this compound building block lies in its inherent functionalities:

  • The Indazole Nitrogens: The two nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the target protein's backbone or key residues. The N1 position is a common site for substitution to introduce side chains that can occupy adjacent pockets.

  • The Hydroxyl Group: The alcohol at the 6-position provides a versatile handle for further chemical modification. It can be used as a nucleophile, converted into a leaving group for substitution reactions, or serve as a hydrogen bonding partner in the final molecule-protein interaction.

  • The Saturated Ring: The cyclohexane portion of the molecule imparts a defined three-dimensional geometry, which can be critical for achieving high binding affinity and selectivity by conforming to the shape of the target's binding site.

While the precise, industrial-scale synthetic routes for clinical candidates like MRTX1133 are often proprietary, the principles of medicinal chemistry and process development allow for the construction of robust protocols using key building blocks like tetrahydroindazoles. The following sections provide a representative protocol for how such a scaffold could be elaborated into a potent inhibitor targeting the KRas G12D protein.

Physicochemical and Safety Data for this compound

A thorough understanding of the starting material is paramount for safe and effective synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem
Appearance Off-white to yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Purity ≥97% (typical for commercial sources)[6]
Storage 4°C, protect from light[6]

Safety Information:

According to aggregated GHS data, 4,5,6,7-tetrahydro-1H-indazole is classified as follows:

  • H315: Causes skin irritation[7][8]

  • H319: Causes serious eye irritation[7][8]

  • H335: May cause respiratory irritation[7][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

Representative Synthetic Protocol: Elaboration of the Tetrahydroindazole Core

The following protocol is a representative, multi-step synthesis illustrating how this compound can be utilized to construct a complex heterocyclic system analogous to those found in KRas G12D inhibitors. This is a hypothetical pathway based on established chemical transformations and is intended for instructional purposes.

Experimental Workflow Diagram

G cluster_0 Step 1: N1-Arylation cluster_1 Step 2: Introduction of Side Chain cluster_2 Step 3: Functionalization of Hydroxyl Group cluster_3 Step 4: Final Assembly & Deprotection A This compound 2,4-dichloro-pyrimidine Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) B Intermediate 1 2-chloro-4-(6-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidine A->B Buchwald-Hartwig or SNAr C Intermediate 1 Boc-protected amine (e.g., tert-butyl piperazine-1-carboxylate) Base (e.g., DIPEA) Solvent (e.g., NMP) B->C D Intermediate 2 Boc-protected product C->D SNAr E Intermediate 2 Activating agent (e.g., MsCl) Base (e.g., Et₃N) Solvent (e.g., DCM) D->E F Intermediate 3 Mesylated intermediate E->F Mesylation G Intermediate 3 Naphthol derivative Coupling conditions Acid (e.g., TFA) F->G H Final Inhibitor G->H Coupling & Deprotection

Caption: Synthetic workflow for a hypothetical KRas G12D inhibitor.

Step 1: N1-Arylation of the Indazole Core
  • Rationale: The first step involves the selective functionalization of the N1 position of the indazole. This is a common strategy to introduce a core heterocyclic element, such as a pyrimidine, which is prevalent in many kinase inhibitors. A nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination are standard methods for this transformation. The choice of a di-chlorinated pyrimidine allows for sequential, selective substitutions at the C4 and C2 positions due to their differential reactivity.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 2,4-dichloropyrimidine (1.1 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Purge the reaction vessel with nitrogen and heat the mixture to 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Intermediate 1 (2-chloro-4-(6-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidine).

Step 2: Introduction of a Key Side Chain via SNAr
  • Rationale: The remaining chlorine atom on the pyrimidine ring is now displaced with a secondary amine, often a piperazine or a similar cyclic amine. This moiety is frequently designed to interact with key residues in the target protein, such as the mutant aspartic acid in KRas G12D. Using a Boc-protected amine ensures that the nitrogen remains unreactive in subsequent steps until a final deprotection is desired.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) in N-methyl-2-pyrrolidone (NMP, 0.3 M).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

    • Heat the reaction to 120 °C and stir for 12-18 hours, monitoring by LC-MS.

    • After cooling, dilute the reaction mixture with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain Intermediate 2 . This material may be used directly in the next step if purity is sufficient, or it can be further purified by chromatography.

Step 3: Activation of the Hydroxyl Group
  • Rationale: To introduce the final fragment of the inhibitor, the hydroxyl group on the tetrahydroindazole ring must be converted into a good leaving group. Mesylation (conversion to a mesylate) is a reliable and high-yielding method for this purpose.

  • Protocol:

    • Suspend Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, allowing it to warm slowly to room temperature.

    • Monitor the formation of the mesylate by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Intermediate 3 , which is often used immediately in the next step without further purification due to potential instability.

Step 4: Final Assembly and Deprotection
  • Rationale: The final piece of the inhibitor, often a substituted naphthol or a similar aromatic system designed to occupy a large lipophilic pocket in the KRas protein, is introduced via substitution of the mesylate. The reaction is concluded with the removal of the Boc protecting group under acidic conditions to unmask the secondary amine, which is often crucial for solubility and binding.

  • Protocol:

    • To a solution of the desired naphthol derivative (e.g., 8-ethynyl-naphthalen-1-ol, 1.5 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C to form the alkoxide.

    • Add a solution of crude Intermediate 3 (1.0 eq) in DMF to the alkoxide mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by LC-MS).

    • Quench the reaction carefully by adding water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify the crude Boc-protected final product by silica gel chromatography.

    • Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 10-20 eq).

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure. The final product can be purified by reverse-phase HPLC to yield the desired Final Inhibitor as a TFA salt.

Conclusion and Future Outlook

The this compound scaffold represents a valuable and versatile starting point for the synthesis of complex, three-dimensional molecules aimed at challenging drug targets like KRas G12D. The protocol outlined above demonstrates a plausible and chemically sound strategy for its incorporation into a potential inhibitor. The true power of such a building block lies in the ability to readily modify its substitution pattern at multiple positions, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. As the quest for more effective and durable KRas G12D inhibitors continues, the innovative use of such privileged scaffolds will undoubtedly play a central role in the discovery of next-generation cancer therapeutics.

References

  • Domainex. (2022, March 31). Medicinal Chemistry in Review: Identification of MRTX1133, a Noncovalent, Potent and Selective KRAS Inhibitor. Retrieved from Domainex website. [Link]

  • Drug Hunter. (2025, July 1). MRTX1133: The First Clinical KRAS(G12D) Inhibitor is Discontinued. Retrieved from Drug Hunter website. [Link]

  • Wang, X., et al. (2021). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123-3133.
  • PubChem. 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from PubChem website. [Link]

  • Wang, X., et al. (2021). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • National Cancer Institute. (2023, January 12). In Mouse Study, KRAS-Targeted Drug Shows Potential against Pancreatic Cancer. Retrieved from National Cancer Institute website. [Link]

  • Google Patents. WO2023001141A1 - Kras g12d inhibitors and uses thereof.
  • Lito, P., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(19), 13486-13499.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. Retrieved from PubChem website. [Link]

  • MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123. [Link]

  • Lim, S. M., et al. (2023). Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Medicinal Chemistry Letters, 14(3), 324-330. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-tetrahydro-1H-indazol-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. As a derivative of the indazole scaffold, it holds potential for diverse pharmacological applications. The robust and unambiguous characterization of this molecule is a critical prerequisite for its advancement in any research and development pipeline, ensuring its identity, purity, and stability.

This comprehensive guide provides detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Molecular Structure and Key Analytical Considerations

The structure of this compound, with its fused pyrazole and cyclohexanol rings, presents specific analytical challenges and opportunities. The presence of a secondary alcohol, a saturated carbocyclic ring, and the indazole system with its potential for tautomerism necessitates a combination of analytical techniques to fully elucidate its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Experiment
  • ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of the protons on the tetrahydro-indazole core and the cyclohexanol ring are diagnostic. For instance, the proton attached to the carbon bearing the hydroxyl group (H-6) is expected to appear as a characteristic multiplet. The protons on the indazole ring will also have distinct chemical shifts.

  • ¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shift of the carbon atom attached to the hydroxyl group (C-6) will be significantly downfield compared to the other aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are crucial for definitively assigning all proton and carbon signals, especially in complex regions of the spectrum.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of the proton connectivity within the spin systems of the cyclohexanol ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a straightforward way to assign carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the indazole and cyclohexanol rings and for confirming the position of the hydroxyl group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly of the N-H and O-H protons. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-600 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals.

    • Assign the ¹³C NMR signals based on their chemical shifts and with the aid of HSQC and HMBC data.

Expected ¹H and ¹³C NMR Data
Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Indazole CH~7.0-7.5~120-140Correlations to C4, C7a
Indazole NHBroad, solvent dependent--
C6-H~3.5-4.5 (multiplet)~65-75Correlations to C5, C7, C4a
C4, C5, C7-H₂~1.5-3.0 (complex multiplets)~20-40Intra-ring correlations
C4a, C7a-~110-150-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.

Expertise & Experience: The "Why" Behind the Experiment
  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are ideal for polar molecules like this compound, as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and accurate measurement of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure. For instance, the loss of water from the protonated molecule is a common fragmentation pathway for alcohols.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Setup:

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometry (MS) Setup (ESI or APCI source):

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

    • Acquire data in full scan mode to detect the molecular ion.

    • For MS/MS, set up a targeted experiment to isolate and fragment the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak and identify the [M+H]⁺ ion.

    • If HRMS data was acquired, calculate the elemental composition from the accurate mass.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Expected Mass Spectrometry Data
Ion Expected m/z Technique Notes
[M+H]⁺153.1028 (Calculated for C₈H₁₃N₂O)HRMS (ESI+)Confirms molecular formula.
[M-H₂O+H]⁺135.0922MS/MSCharacteristic loss of water from the alcohol.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate this compound from starting materials, byproducts, and degradation products.

Expertise & Experience: The "Why" Behind the Experiment
  • Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A C18 stationary phase provides good retention and separation.

  • UV Detection: The indazole ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. The UV spectrum should be recorded to determine the optimal wavelength for detection (λmax).

  • Method Validation: A robust HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity.

    • Prepare a solution of the test sample at a similar concentration.

    • Use a mixture of the mobile phase components as the diluent.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at the λmax of this compound (to be determined experimentally, likely around 220-280 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method.

    • For quantitative analysis, use a calibration curve generated from the reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Experiment
  • FTIR is excellent for confirming the presence of key functional groups in this compound, such as the O-H stretch of the alcohol, the N-H stretch of the indazole, and the C-H stretches of the aliphatic ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
N-H (indazole)3100-3500 (medium)
C-H (aliphatic)2850-3000
C=N, C=C (indazole)1500-1650
C-O (alcohol)1000-1260

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS HPLC HPLC (Purity) Purification->HPLC FTIR FTIR (Functional Groups) Purification->FTIR Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure the unambiguous determination of its structure and purity. The combination of NMR spectroscopy, mass spectrometry, HPLC, and FTIR, as detailed in these application notes and protocols, provides a robust framework for researchers and scientists in the field of drug development. Adherence to these methodologies will facilitate the generation of high-quality, reliable data, which is essential for the successful progression of this compound in research and development endeavors.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem. PubChem. [Link][1]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. National Institutes of Health. [Link][2]

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HPLC analysis of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Designed for researchers, analytical scientists, and drug development professionals, this document outlines the complete workflow from analyte characterization and method development to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is explained to provide a robust and scientifically sound methodology.

Introduction and Analyte Characterization

This compound is a heterocyclic organic compound featuring a tetrahydro-indazole core. Such indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Accurate and reliable quantification of this intermediate is critical for ensuring the quality, purity, and consistency of the final drug substance. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution, sensitivity, and precision for the analysis of pharmaceutical compounds.[3][4]

Physicochemical Properties of this compound:

PropertyValue / DescriptionSource / Rationale
Chemical Structure A polar heterocyclic molecule with a saturated carbocyclic ring fused to a pyrazole ring, and a hydroxyl substituent.
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Polarity PolarThe presence of two nitrogen atoms in the pyrazole ring and a hydroxyl group (-OH) makes the molecule polar and suitable for reversed-phase chromatography.
UV Chromophore Indazole Ring SystemThe pyrazole ring fused to the saturated ring system acts as a chromophore, allowing for UV detection. Wavelengths around 220 nm are common for indazole derivatives.[6]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous solutions.Inferred from its polar structure. Knowledge of solubility is key to selecting an appropriate sample diluent.[3]

Principle of the Analytical Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that separates compounds based on their hydrophobicity.[7] The stationary phase is non-polar (a C18 bonded silica column), while the mobile phase is a polar mixture of water/buffer and an organic solvent. Polar analytes, such as this compound, have a lower affinity for the non-polar stationary phase and will elute earlier than non-polar compounds. By controlling the mobile phase composition and pH, a robust and reproducible separation can be achieved.[8][9]

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, Nylon).

Chemicals and Reagents
  • This compound Reference Standard: Purity >99%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Sample Diluent (Water:Acetonitrile, 50:50 v/v): Mix equal volumes of HPLC grade water and acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution to 50 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)The C18 phase provides standard hydrophobic retention suitable for a wide range of small molecules.[7]
Mobile Phase Isocratic: 85% Mobile Phase A (Buffer) : 15% Mobile Phase B (ACN)The high aqueous content is necessary to retain the polar analyte. The buffer at pH 3.0 ensures a consistent ionization state for the analyte and minimizes peak tailing from silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmProvides good sensitivity for the indazole chromophore.[6] A PDA detector can be used to confirm the UV spectrum.
Injection Volume 10 µLA typical volume that balances sensitivity with potential for peak overload.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any closely related impurities.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

HPLC Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose.[4] The following protocol is based on the ICH Q2(R1) guideline.[10][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Inject the diluent (blank), a placebo solution, the working standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolytic light) to generate degradation products. Analyze the stressed samples to ensure the analyte peak is resolved from all degradant peaks (peak purity analysis with a PDA detector is recommended).

Linearity
  • Procedure: Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Range

The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the specified concentration interval.

  • Acceptance Criteria: For an assay, the range is typically 80% to 120% of the test concentration.[10]

Accuracy (Recovery)
  • Procedure: Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay Precision): Prepare six individual sample solutions at 100% of the target concentration. Analyze them and calculate the % RSD of the results.

    • Acceptance Criteria: % RSD ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Acceptance Criteria: The overall % RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute standard solutions.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. Precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

    • Mobile Phase Organic Content: ± 2% absolute (e.g., 13% and 17% ACN).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Visualization of Analytical Workflow

The logical flow of the entire analytical process, from initial setup to final validation, is crucial for ensuring a systematic approach.

HPLC_Workflow cluster_prep cluster_exec cluster_val start_node Objective: Assay of this compound prep_phase Phase 1: Preparation & Setup reagents Prepare Mobile Phase & Diluent exec_phase Phase 2: Execution & Analysis sst System Suitability Test (SST) val_phase Phase 3: Validation specificity Specificity standards Prepare Standard & Sample Solutions instrument Instrument Setup & Equilibration instrument->sst Proceed if SST passes analysis Inject Samples & Acquire Data processing Process Data (Integration & Calculation) result Final Report: Assay Result & Validation Summary processing->result linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision robustness Robustness

Caption: Logical workflow for the HPLC analysis and validation.

References

  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024).
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Bioprocess Online. White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023).
  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • Google Patents. CN119000907A - Detection method of indazole derivatives.
  • ChemBK. This compound.
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  • SIELC Technologies. Polar Compounds.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazol-7-one.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole.
  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Sigma-Aldrich. 4,5,6,7-tetrahydro-1H-indazol-5-ol.
  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • ChemScene. 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid.
  • SelectScience. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Journal of Chemical Health Risks. Vol. 15 No. 2 (2025).
  • Global Substance Registration System (GSRS). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
  • AdooQ BioScience. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole.
  • ChemScene. 4,5,6,7-Tetrahydro-1H-indazol-6-amine.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ANEXIB Chemicals. 4,5,6,7-Tetrahydro-1H-indole.

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Comprehensive NMR Spectroscopic Analysis of 4,5,6,7-Tetrahydro-1H-indazol-6-ol: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrahydro-1H-indazol-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted indazole, it serves as a versatile scaffold for synthesizing novel therapeutic agents. The precise characterization of its three-dimensional structure is paramount for understanding its chemical reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.

This comprehensive guide provides a detailed set of protocols and application notes for the complete NMR spectroscopic characterization of this compound. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document is designed for researchers and scientists who require a definitive method for structural confirmation, from sample preparation to the interpretation of complex 2D NMR data.

Structural and Analytical Overview

To effectively assign NMR signals, a clear and consistent atom numbering system is essential. The structure of this compound is presented below. The primary analytical challenge is to unambiguously assign each proton and carbon signal and to confirm the connectivity of the fused ring system.

Caption: Structure of this compound with atom numbering.

Experimental Workflow: From Sample to Structure

A systematic approach ensures that the data from each NMR experiment builds upon the last, leading to a confident and verifiable structure. The workflow described here is a self-validating system where correlations observed in one experiment are confirmed by another.

Caption: A comprehensive workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[1] Following best practices is crucial for obtaining high-resolution data.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to exchange with labile protons (N1-H and O6-H) allows for their observation, which might otherwise be broadened. For polyaza heterocyclic compounds that are poorly soluble, DMSO-d₆ is often a universal solvent.[2]

  • Concentration: For standard 5 mm NMR tubes, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is ideal for ¹H NMR.[3][4] For less sensitive experiments like ¹³C NMR or 2D NMR, a higher concentration (15-25 mg) is preferable to reduce acquisition time.

  • Protocol:

    • Accurately weigh 15-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ using a pipette.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[4][5]

    • Ensure the sample height in the tube is approximately 4-5 cm.

    • Cap the NMR tube and label it clearly with a permanent marker.[1]

1D NMR Spectroscopy Protocols

1D spectra provide the fundamental framework for the structure, revealing proton and carbon environments.[6]

Protocol: ¹H NMR Spectroscopy

  • Objective: To determine the number of unique proton environments, their chemical shifts, integrations (relative proton count), and coupling patterns (J-coupling).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-32 (adjust for concentration).

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

Protocol: ¹³C{¹H} NMR Spectroscopy

  • Objective: To determine the number of unique carbon environments and their chemical shifts.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Number of Scans (NS): 1024 or more (¹³C has low natural abundance).

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~1.5 seconds.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

Protocol: DEPT-90 and DEPT-135 Spectroscopy

  • Objective: To differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃).[7][8]

  • DEPT-90: Shows only CH (methine) carbons as positive peaks.[9][10]

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks. Quaternary carbons are absent in both spectra.[11]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard DEPT-90 and DEPT-135 sequences.

    • Number of Scans (NS): 256-512 per experiment.

    • Relaxation Delay (D1): 2.0 seconds.

2D NMR Spectroscopy Protocols

2D NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations.[12]

Protocol: ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[13][14][15] Cross-peaks in a COSY spectrum connect coupled protons.[16][17]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard COSY (cosygp).

    • Number of Scans (NS): 4-8 per increment.

    • Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1.5 seconds.

Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[18][19] This is a highly sensitive experiment that definitively links the proton and carbon skeletons.[20]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • Number of Scans (NS): 8-16 per increment.

    • Increments (F1 dimension): 256.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aliphatic and aromatic C-H bonds).

Protocol: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[21] This is the key experiment for connecting molecular fragments and identifying quaternary carbons.[20]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard HMBC (hmbcgplpndqf).

    • Number of Scans (NS): 16-32 per increment.

    • Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 2.0 seconds.

    • Long-range JCH Coupling Constant: Optimized for 8 Hz (a good compromise for detecting ²J and ³J correlations).

Data Processing and Structural Interpretation

Data should be processed using specialized software such as Mnova, TopSpin, or NMRium.[22][23][24] The process involves Fourier transformation, phase correction, baseline correction, and referencing. For this molecule, the residual DMSO solvent peak at δH ~2.50 ppm and δC ~39.52 ppm serves as an excellent internal reference.

Predicted Spectral Data and Interpretation

The following is a predictive analysis based on the known structure and typical chemical shifts for similar heterocyclic systems.[25][26][27]

  • ¹H NMR: Expect ~8 distinct signals. The N1-H and O6-H protons will be broad singlets with variable chemical shifts due to exchange. The C3-H will be a singlet in the aromatic/vinylic region. The remaining protons on the saturated ring (C4, C5, C6, C7) will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: Expect 7 distinct carbon signals. The chemical shifts will distinguish between the sp² carbons of the indazole ring and the sp³ carbons of the tetrahydro ring.

  • DEPT-135: This experiment will be crucial for identifying the four CH₂ groups (C4, C5, C7) as negative signals and the two CH groups (C3, C6) as positive signals.

  • COSY: Will reveal the connectivity within the saturated ring. For example, the protons on C4 will show correlations to the protons on C5, and the protons on C5 will show correlations to the proton on C6. Similarly, C6-H will correlate with C7-H₂.

  • HSQC: Will provide a direct link between each proton and its attached carbon, confirming the assignments from the 1D spectra. For example, the signal for C6-H will correlate with the signal for the C6 carbon.

  • HMBC: This is the final piece of the puzzle. It will confirm the overall structure. Key expected correlations are shown in the diagram below. For instance, the C3 proton should show a correlation to the quaternary carbon C7a, linking the aromatic and aliphatic portions. The protons on C7 should show correlations to C3a, C6, and C7a.

Caption: Key expected COSY (blue dashed) and HMBC (red dotted) correlations.

Summary of Predicted NMR Assignments

The following table summarizes the anticipated NMR data for this compound in DMSO-d₆.

PositionAtomPredicted ¹H δ (ppm), Mult., J (Hz)Predicted ¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H to C)
1N-H~12.5, br s--C3, C7a
3CH~7.2, s~135+C3a, C7a, C4
3aC-~115Off-
4CH₂~2.5-2.7, m~25-C3, C3a, C5, C6
5CH₂~1.7-1.9, m~28-C3a, C4, C6, C7
6CH~4.0, m~65+C4, C5, C7, C7a
6O-H~5.0, d (J≈4 Hz)--C5, C6, C7
7CH₂~2.8-3.0, m~22-C3a, C5, C6, C7a
7aC-~145Off-

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal and powerful methodology for the complete structural assignment of this compound. The protocols outlined in this guide emphasize a systematic, self-validating approach that ensures accuracy and confidence in the final structure. This detailed characterization is an indispensable step in the pipeline of drug discovery and development, providing the foundational chemical knowledge required for further investigation.

References

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Application Note: High-Purity Isolation of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4,5,6,7-tetrahydro-1H-indazol-6-ol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery programs. The presence of impurities, even in trace amounts, can lead to erroneous biological data, compromise reaction yields in subsequent synthetic steps, and create significant hurdles in regulatory approval. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and flash column chromatography. We emphasize a rationale-driven approach, explaining the causal relationship between the molecule's physicochemical properties and the selection of optimal purification parameters.

Introduction: The Imperative for Purity

Indazole derivatives are recognized as "privileged scaffolds" in drug development, forming the core of numerous clinically evaluated agents, including treatments for cancer and inflammatory diseases.[1][2][3] this compound, with its fused aliphatic ring and key hydroxyl functionality, offers a versatile platform for generating novel chemical entities. However, its synthesis can yield a mixture of starting materials, byproducts, and isomers that must be meticulously removed.[4][5] Achieving high purity (>99%) is not merely a matter of quality control; it is a prerequisite for generating reliable, reproducible data in screening campaigns and ensuring the safety and efficacy of potential drug candidates.

This guide is structured to empower researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to purify this valuable intermediate to a high degree of homogeneity.

Physicochemical Compound Profile

A successful purification strategy is fundamentally based on the physicochemical properties of the target molecule. The structure of this compound, featuring a polar indazole core, a hydrogen-bond-donating hydroxyl group, and an NH group, dictates its behavior in various separation systems.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale & Implication for Purification
Structure Chemical structure of this compoundThe presence of -OH and -NH groups makes the molecule polar and capable of hydrogen bonding. This suggests strong interaction with polar stationary phases (like silica) and good solubility in polar solvents.
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol [6]-
Predicted Boiling Point 372.5 ± 42.0 °C[6]The high boiling point makes distillation impractical for purification; techniques like chromatography and recrystallization are preferred.
Predicted Density 1.318 ± 0.06 g/cm³[6]-
Polarity PolarThe molecule's polarity is the primary lever for separation by normal-phase chromatography and dictates solvent selection for recrystallization.
Solubility Profile Soluble in polar protic solvents (Methanol, Ethanol), polar aprotic solvents (Acetone, Ethyl Acetate, THF), and sparingly soluble to insoluble in non-polar solvents (Hexane, Toluene).This differential solubility is the cornerstone of purification by recrystallization.

Common Impurities and Analytical Assessment

Before purification, it is critical to identify the nature and extent of impurities. Synthesis of indazole derivatives can introduce several contaminants.[7]

  • Unreacted Starting Materials: Such as the precursor cyclohexanone derivative or hydrazine.

  • Reaction Byproducts: Including isomers or products from side reactions.

  • Residual Solvents & Reagents: Catalysts or bases used during the synthesis.

Purity Assessment Workflow: A multi-technique approach is essential for accurate purity determination.

  • Thin-Layer Chromatography (TLC): The first step for a rapid, qualitative assessment. It is invaluable for optimizing the mobile phase for column chromatography.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase Systems:

      • 70:30 Ethyl Acetate / Hexane (for less polar impurities).

      • 95:5 Dichloromethane / Methanol (for resolving the main spot from polar impurities).

    • Visualization: UV light (254 nm) and staining with potassium permanganate solution.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[8][9]

    • System: Reverse-Phase HPLC (RP-HPLC).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution using A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

    • Detection: UV at 220 nm and 254 nm.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the purified product and identifies structurally similar impurities.

    • Mass Spectrometry (MS): Verifies the molecular weight of the product.

Purification Methodologies & Protocols

The choice of purification technique depends on the impurity profile, the quantity of material, and the required final purity. Below is a logical workflow for purifying crude this compound.

Purification_Workflow Crude Crude Product (Post-Workup) TLC_HPLC Purity Assessment (TLC, HPLC) Crude->TLC_HPLC Decision Purity > 95%? TLC_HPLC->Decision Recrystal Recrystallization Decision->Recrystal  Yes Column Flash Column Chromatography Decision->Column No Final_Purity Final Purity Check (HPLC, NMR, MS) Recrystal->Final_Purity Column->Recrystal Optional Polishing Step Column->Final_Purity Pure_Product Pure Product (>99%) Final_Purity->Pure_Product

Caption: General purification strategy for this compound.

Method 1: Recrystallization (For materials with initial purity >95%)

Recrystallization is an efficient and scalable technique for removing small quantities of impurities from a solid compound.[10][11] The principle relies on selecting a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain in the cold solvent (the "mother liquor").

Protocol: Solvent Screening

  • Place ~20 mg of crude material into several small test tubes.

  • Add a potential solvent (e.g., ethyl acetate, isopropanol, acetone, ethanol/water mixture) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, heat the mixture gently. An ideal solvent will dissolve the solid completely near its boiling point.

  • Allow the clear solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Expert Insight: For a polar molecule like this, a solvent pair often yields the best results. A good starting pair is Ethanol (as the "good" solvent) and Water (as the "anti-solvent").[12][13]

Protocol: Bulk Recrystallization using Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • While maintaining the heat, add warm water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small portion of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Method 2: Flash Column Chromatography (For complex mixtures or purity <95%)

Flash chromatography is the workhorse technique for separating compounds with different polarities by leveraging their differential adsorption to a stationary phase.[2][14][15] Given the polarity of this compound, normal-phase chromatography on silica gel is the method of choice.

Protocol: Flash Column Chromatography

  • Mobile Phase Selection:

    • Perform TLC analysis using various ratios of a moderately polar solvent (Ethyl Acetate, EA) and a non-polar solvent (Hexane).

    • The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A good starting point is 80:20 EA/Hexane.

    • If the compound remains at the baseline (Rf = 0), a more polar system is needed. Switch to a Dichloromethane (DCM) / Methanol (MeOH) system, starting at 98:2.

  • Column Packing:

    • Select a column size appropriate for the amount of material (e.g., a 40g silica cartridge for 1-2g of crude material).

    • Equilibrate the column with the initial, least polar mobile phase (e.g., 100% Hexane or the starting gradient solvent).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like DCM or methanol).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent effects and significantly improves separation resolution.

    • Carefully load the dry powder onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, using an EA/Hexane system, you might run a gradient from 20% EA to 100% EA over 10-15 column volumes.

    • Collect fractions throughout the run and monitor them by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. Select Eluent via TLC (Target Rf ~0.3) Pack 2. Pack & Equilibrate Silica Column TLC->Pack Load 3. Dry Load Sample onto Silica Pack->Load Elute 4. Elute with Gradient (Increasing Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Step-by-step workflow for flash column chromatography.

Summary and Best Practices

Table 2: Comparison of Primary Purification Techniques

ParameterRecrystallizationFlash Column Chromatography
Best For Removing minor impurities from mostly pure solid (>95%); large scale.Complex mixtures with multiple components; purities <95%; discovery scale.
Principle Differential SolubilityDifferential Adsorption
Typical Solvents Ethanol/Water, Ethyl Acetate/Hexane, IsopropanolGradients of Ethyl Acetate in Hexane, or Methanol in Dichloromethane.
Pros Highly scalable, cost-effective, can yield very high purity crystalline material.High resolving power for closely related compounds, versatile.
Cons Potential for significant yield loss, may not remove impurities with similar solubility.More time-consuming, requires more solvent, less scalable than recrystallization.

Best Practices for Achieving High Purity:

  • Orthogonal Assessment: Always confirm purity with at least two different analytical methods (e.g., HPLC and NMR).

  • Combination Approach: For achieving the highest possible purity, a sequential purification involving column chromatography followed by a final recrystallization "polishing" step is highly recommended. The chromatography removes the bulk of impurities, while the recrystallization removes trace contaminants and provides a stable, crystalline final product.

  • Handle with Care: Indazole derivatives can be sensitive. Store the purified material under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation.

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Application Notes and Protocols: The Versatility of the Tetrahydro-1H-Indazol-6-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] While the aromatic indazole core has been extensively explored, its saturated counterpart, the tetrahydro-1H-indazole scaffold, represents a compelling yet less-explored frontier in drug discovery. The introduction of a hydroxyl group at the 6-position, affording the tetrahydro-1H-indazol-6-ol moiety, adds a crucial point for hydrogen bonding and further functionalization, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth exploration of the practical applications of tetrahydro-1H-indazol-6-ols, focusing on their synthesis, biological evaluation, and potential as kinase inhibitors and antimicrobial agents.

The Tetrahydro-1H-Indazol-6-ol Scaffold: A Gateway to Novel Bioactivities

The tetrahydro-1H-indazol-6-ol core offers a unique three-dimensional architecture that can be exploited to achieve specific interactions with biological targets. The non-aromatic nature of the fused cyclohexanol ring allows for a greater degree of conformational flexibility compared to its planar aromatic counterpart, which can be advantageous for fitting into complex binding pockets of enzymes.

Key Structural Features and Their Implications in Drug Design:
  • Hydrogen Bonding: The 6-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target protein.

  • Chirality: The presence of stereocenters in the tetrahydro-1H-indazol-6-ol scaffold allows for the synthesis of enantiomerically pure compounds, which can lead to improved potency and reduced off-target effects.

  • Synthetic Tractability: The scaffold is readily accessible through multi-component reactions, allowing for the facile generation of diverse libraries of compounds for screening.

Application I: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new classes of antibiotics. The tetrahydro-1H-indazol-6-ol scaffold has shown promise in this area, with derivatives exhibiting potent antibacterial activity.

A notable example is the synthesis and evaluation of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action (Hypothesized)

While the precise mechanism of action is still under investigation, molecular docking studies suggest that these compounds may target bacterial DNA gyrase, an essential enzyme involved in DNA replication. The tetrahydro-1H-indazol-6-ol core, along with its substituents, is believed to interact with the active site of the enzyme, inhibiting its function and leading to bacterial cell death.

Experimental Protocol: Synthesis of a Representative Tetrahydro-1H-Indazol-6-ol Derivative

This protocol outlines the synthesis of a 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivative, adapted from published procedures.

Step 1: Synthesis of the Multisubstituted Cyclohexanone Intermediate

  • To a solution of indole-3-carbaldehyde (1 mmol) and acetylacetone (2 mmol) in ethanol (20 mL), add piperidine (0.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the cyclohexanone intermediate.

Step 2: Cyclization to the Tetrahydro-1H-Indazol-6-ol

  • Dissolve the cyclohexanone intermediate (1 mmol) in methanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure tetrahydro-1H-indazol-6-ol derivative.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of synthesized tetrahydro-1H-indazol-6-ol derivatives can be summarized in a table format, presenting the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
Derivative 112.52550
Derivative 22550100
Ciprofloxacin6.253.1256.25
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for determining the MIC of the synthesized compounds.

  • Preparation of Bacterial Inoculum: Prepare a fresh overnight culture of the test bacteria in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application II: Scaffolds for Kinase Inhibitor Development

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The indazole scaffold is a key component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[5][6] While these drugs feature an aromatic indazole core, the related tetrahydroindazole scaffold has also emerged as a promising template for the design of novel kinase inhibitors.[7]

The tetrahydro-1H-indazol-6-ol moiety, with its specific stereochemistry and hydrogen bonding capabilities, can be strategically employed to target the ATP-binding pocket of kinases.

Signaling Pathway: Kinase Inhibition in Cancer Therapy

The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy and where tetrahydro-1H-indazol-6-ol-based inhibitors could play a role.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Phosphorylates Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Tetrahydro-1H-indazol-6-ol Inhibitor Tetrahydro-1H-indazol-6-ol Inhibitor Tetrahydro-1H-indazol-6-ol Inhibitor->Kinase Cascade (e.g., MAPK) Inhibits

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on tetrahydro-1H-indazol-6-ols as kinase inhibitors are emerging, general principles from related indazole-based inhibitors can be applied:

  • N1-Substitution: The substituent at the N1 position of the indazole ring can be modified to explore interactions with the solvent-exposed region of the ATP-binding site.

  • C3-Substitution: The C3 position is often a key point for introducing groups that interact with the hinge region of the kinase.

  • Substituents on the Tetrahydro-Ring: Modifications on the saturated ring can influence the compound's conformation and solubility.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis of Tetrahydro-1H-indazol-6-ol Derivatives Synthesis of Tetrahydro-1H-indazol-6-ol Derivatives Biochemical Kinase Assay (e.g., IC50 determination) Biochemical Kinase Assay (e.g., IC50 determination) Synthesis of Tetrahydro-1H-indazol-6-ol Derivatives->Biochemical Kinase Assay (e.g., IC50 determination) Cell-based Proliferation Assay Cell-based Proliferation Assay Biochemical Kinase Assay (e.g., IC50 determination)->Cell-based Proliferation Assay SAR Studies SAR Studies Cell-based Proliferation Assay->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Xenograft Models Xenograft Models ADME/Tox Profiling->Xenograft Models

Caption: Workflow for kinase inhibitor discovery and development.

Conclusion and Future Perspectives

The tetrahydro-1H-indazol-6-ol scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an attractive starting point for exploring diverse biological targets. While research in this area is still in its early stages, the demonstrated antimicrobial activity and the potential for kinase inhibition highlight the significant opportunities that lie ahead. Future efforts should focus on expanding the chemical diversity of tetrahydro-1H-indazol-6-ol libraries, elucidating their mechanisms of action, and optimizing their pharmacokinetic properties to translate their therapeutic potential into clinical applications.

References

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  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2345-2354. [Link]

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Application Notes & Protocols: Experimental Setups for Key Reactions of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydroindazole Scaffold

The subject of this guide, 4,5,6,7-tetrahydro-1H-indazol-6-ol, is a particularly valuable synthetic intermediate. The secondary alcohol at the C6 position serves as a versatile chemical handle, allowing for a wide array of functional group transformations. Furthermore, the two nitrogen atoms of the pyrazole ring provide sites for substitution, profoundly influencing the molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5][6]

This document provides detailed, field-proven protocols for three fundamental transformations of this compound: oxidation of the C6-alcohol, N-alkylation of the pyrazole ring, and O-alkylation of the C6-alcohol. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O(Calculated)
Molecular Weight 138.17 g/mol (Calculated)
Appearance Typically an off-white to pale yellow solid(General observation for similar compounds)
Melting Point 80-84 ºC (for parent 4,5,6,7-tetrahydro-1H-indazole)[7]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water(Inferred from structure)

Safety & Handling:

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Protocol I: Oxidation of the C6-Alcohol to 4,5,6,7-Tetrahydro-1H-indazol-6-one

Expert Rationale: The conversion of the secondary alcohol to a ketone is a pivotal transformation. The resulting ketone is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, or aldol condensations. The choice of oxidant is critical to prevent unwanted side reactions on the electron-rich pyrazole ring. While strong oxidants like potassium permanganate or Jones reagent can lead to over-oxidation or degradation of heterocyclic systems[9], milder reagents are preferred. This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable and moderately selective oxidant for converting secondary alcohols to ketones under anhydrous conditions, minimizing side reactions.[10]

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in DCM B Add PCC & Celite® to suspension A->B Anhydrous conditions C Stir at RT (1-3 hours) B->C D Monitor by TLC C->D Check for starting material E Filter through Silica/Celite® plug D->E Upon completion F Wash plug with DCM E->F G Concentrate Filtrate F->G H Purify via Flash Chromatography G->H

Caption: Workflow for the oxidation of this compound.

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
This compound138.171.00 g7.24 mmol (1.0)
Pyridinium Chlorochromate (PCC)215.562.34 g10.86 mmol (1.5)
Celite® or Silica Gel-~5 g-
Dichloromethane (DCM), anhydrous-40 mL-
Diethyl ether-For washing-
Eluent for Chromatography-Varies(e.g., 50-70% Ethyl Acetate in Hexanes)

Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.24 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the solid is fully dissolved.

  • Addition of Oxidant: To the solution, add Celite® (~5 g) followed by Pyridinium Chlorochromate (PCC) (2.34 g, 10.86 mmol) in one portion. The mixture will become a dark brown suspension.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with 70% ethyl acetate/hexanes. The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (40 mL).

  • Filtration: Prepare a short plug of silica gel or Celite® in a fritted funnel and filter the reaction mixture through it, collecting the filtrate.

  • Washing: Wash the plug thoroughly with additional diethyl ether (3 x 20 mL) to ensure all product is recovered.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a brownish solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 30% and gradually increasing to 70% ethyl acetate in hexanes) to afford the pure 4,5,6,7-tetrahydro-1H-indazol-6-one.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show the disappearance of the alcohol proton and the methine proton at C6, while the ¹³C NMR will show a new signal in the carbonyl region (~200-210 ppm).

Protocol II: N-Alkylation of the Pyrazole Ring

Expert Rationale: N-alkylation is a fundamental strategy for modulating the pharmacological profile of indazole derivatives.[11] The reaction on an unsymmetrical pyrazole like tetrahydroindazole can yield two regioisomers (N1 and N2). The ratio of these isomers is influenced by factors such as steric hindrance from substituents, the nature of the base, and the electrophile.[11][12] This protocol employs potassium carbonate, a mild and effective base, in DMF, a polar aprotic solvent that facilitates SN2 reactions. This method is robust and generally provides good yields, although separation of the resulting regioisomers by chromatography is often necessary.[13]

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, K₂CO₃, and DMF B Add Alkyl Halide (e.g., Benzyl Bromide) A->B Under N₂ C Heat at 60-80 °C (2-6 hours) B->C D Monitor by TLC/LC-MS C->D Check for starting material E Cool to RT, add H₂O D->E Upon completion F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Purify via Flash Chromatography to separate isomers G->H

Caption: Workflow for the N-alkylation of this compound.

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
This compound138.17500 mg3.62 mmol (1.0)
Potassium Carbonate (K₂CO₃), anhydrous138.21750 mg5.43 mmol (1.5)
Alkyl Halide (e.g., Benzyl Bromide)171.04440 µL3.71 mmol (1.02)
Dimethylformamide (DMF), anhydrous-15 mL-
Ethyl Acetate (EtOAc)-For extraction-
Water & Brine-For washing-

Step-by-Step Protocol:

  • Preparation: To a dry 50 mL round-bottom flask, add this compound (500 mg, 3.62 mmol) and anhydrous potassium carbonate (750 mg, 5.43 mmol).

  • Solvent Addition: Add anhydrous DMF (15 mL) to the flask.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 440 µL, 3.71 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The appearance of two new, less polar spots (the N1 and N2 isomers) and the consumption of the starting material indicates progress. The reaction is typically complete in 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture of N1 and N2 alkylated regioisomers. Separate these isomers using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize both isomers separately by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the regiochemical outcome.

Protocol III: O-Alkylation via Williamson Ether Synthesis

Expert Rationale: Converting the hydroxyl group to an ether is a classic strategy in medicinal chemistry to block a hydrogen bond donor site and increase lipophilicity, which can enhance cell permeability and alter the metabolic profile. The Williamson ether synthesis is the most direct method for this transformation. It involves the deprotonation of the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent nucleophile (the alkoxide), which then displaces a halide from an alkyl halide. The use of an anhydrous polar aprotic solvent like THF is essential as NaH reacts violently with water.

Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF B Add Substrate solution in THF dropwise at 0 °C A->B Under N₂ C Stir at 0 °C for 30 min (Alkoxide formation) B->C H₂ evolution D Add Alkyl Halide at 0 °C C->D E Warm to RT and stir (2-12 hours) D->E F Monitor by TLC E->F G Quench with H₂O/MeOH at 0 °C F->G Upon completion H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify via Flash Chromatography I->J

Caption: Workflow for O-alkylation of this compound.

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
This compound138.17500 mg3.62 mmol (1.0)
Sodium Hydride (NaH), 60% dispersion in oil24.00159 mg3.98 mmol (1.1)
Alkyl Halide (e.g., Iodomethane)141.94237 µL3.80 mmol (1.05)
Tetrahydrofuran (THF), anhydrous-20 mL-
Saturated NH₄Cl solution-For quenching-
Ethyl Acetate (EtOAc)-For extraction-

Step-by-Step Protocol:

  • Preparation: To a flame-dried 50 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (159 mg of 60% dispersion, 3.98 mmol).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF (10 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (500 mg, 3.62 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirring NaH suspension over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, 237 µL, 3.80 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

  • Characterization: Confirm the product structure by ¹H NMR (disappearance of the -OH proton, appearance of new signals corresponding to the added alkyl group, e.g., a methoxy singlet) and Mass Spectrometry.

References

  • A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid c
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogen
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Selective oxidation in the presence of a heterocycle. American Chemical Society.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ScienceDirect.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central.
  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed.
  • Iron-Containing Alcohol Dehydrogenase
  • Progress in the synthesis of 4,5,6,7-tetrahydroindoles.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Oxid
  • Green, Catalytic Oxidations of Alcohols.
  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. GSRS.
  • 4,5,6,7-Tetrahydro-1H-indazole. DrugBank.
  • 4,5,6,7-tetrahydro-1H-indazole. PubChem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • 4,5,6,7-Tetrahydro-1H-indazol-6-amine. ChemScene.

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Application Note & Protocol: Scaling the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6,7-Tetrahydro-1H-indazol-6-ol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Transitioning its synthesis from bench-scale to pilot or manufacturing scale necessitates a robust, safe, and economically viable process. This document provides a comprehensive guide for the scale-up synthesis, focusing on the well-established cyclocondensation reaction between a suitable 1,3-cyclohexanedione precursor and hydrazine hydrate. We detail critical process parameters, a step-by-step 100-gram scale protocol, purification strategies, and a thorough safety analysis. The methodologies described herein are designed for researchers, chemists, and engineers in the pharmaceutical and chemical development sectors.

Retrosynthetic Analysis and Route Selection

The synthesis of the tetrahydroindazole core is most commonly achieved via a Paal-Knorr type reaction, which involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine or hydrazine.[3][4][5] For the target molecule, this compound, the key disconnection points to a 1,3-cyclohexanedione derivative and hydrazine.

Selected Synthetic Route:

The chosen pathway involves the acid-catalyzed cyclocondensation of 4-hydroxy-cyclohexane-1,3-dione with hydrazine hydrate.

  • Rationale for Selection:

    • Atom Economy: This route is highly atom-economical, with water being the primary byproduct.

    • Starting Material Availability: Both 1,3-cyclohexanedione derivatives and hydrazine hydrate are commercially available in bulk, reducing supply chain complexity for large-scale production.

    • Process Simplicity: The reaction is typically a one-pot synthesis with straightforward work-up and purification, avoiding complex chromatographic separations which are undesirable at scale.[6]

    • Scalability: The reaction conditions are generally mild and amenable to standard industrial reactor setups.[7]

Process Chemistry and Parameter Optimization

Scaling up a reaction is not merely about multiplying reagent quantities. Each parameter must be carefully evaluated to ensure safety, consistency, and yield.

Starting Materials & Reagents
ReagentGradeKey SpecificationsRationale
4-hydroxy-cyclohexane-1,3-dione>97% PurityLow moisture content, free of metal impurities.Purity of the starting dione directly impacts the final product purity and yield. Metal impurities can catalyze side reactions.
Hydrazine Hydrate (N₂H₄·H₂O)64% solution in waterAssay confirmed by titration.Hydrazine is a high-energy, toxic compound.[8] Using a commercially available aqueous solution is safer than handling anhydrous hydrazine.[9] The concentration must be known to ensure correct stoichiometry.
Acetic Acid (Glacial)ACS GradeCatalystServes as a mildly acidic catalyst to promote the condensation reaction mechanism.[4]
Ethanol (EtOH)200 ProofReaction SolventGood solubility for the dione starting material and the indazole product at reflux. It is a Class 3 solvent, which is preferable in pharmaceutical manufacturing.
TolueneACS GradeAzeotropic DehydrationCan be used to facilitate the removal of water during the reaction, driving the equilibrium towards product formation.
Critical Process Parameters (CPPs)
  • Stoichiometry: While the reaction is 1:1, a slight excess of hydrazine hydrate (1.1 to 1.2 equivalents) is often employed to ensure complete conversion of the more expensive dione starting material.

  • Temperature Control: The initial condensation can be exothermic. The addition of hydrazine should be controlled to maintain the internal temperature below a set point (e.g., 50 °C) before heating to reflux. This prevents runaway reactions and minimizes impurity formation.

  • Reaction Monitoring: Process Analytical Technology (PAT) is invaluable for monitoring reaction completion and impurity profiles in real-time.[10][11][12] Techniques like at-line HPLC or UPLC can track the disappearance of the starting material.[13] For lab-scale verification, Thin Layer Chromatography (TLC) is sufficient.

  • Water Removal: The cyclization step involves the elimination of two molecules of water. In a scaled-up process, removing this water can significantly improve reaction rates and yield. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene.

Detailed Scale-Up Protocol (100 g Scale)

Safety First: This protocol involves hydrazine, a toxic and potentially carcinogenic substance.[9][14] All operations must be conducted in a certified, high-flow chemical fume hood.[15] Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, splash goggles, a face shield, and chemical-resistant gloves (Nitrile or Chloroprene), is mandatory.[9][14] An emergency plan, including access to a safety shower and eyewash station, must be in place.[15]

Equipment:

  • 5 L, 4-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with overhead motor

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Pressure-equalizing addition funnel (500 mL)

  • Nitrogen inlet/outlet

Procedure:

  • Reactor Setup: Assemble the reactor system in a fume hood. Ensure all joints are properly sealed. Purge the vessel with inert gas (Nitrogen).

  • Reagent Charge: To the reactor, charge 4-hydroxy-cyclohexane-1,3-dione (100.0 g, 0.78 mol) and Ethanol (2.0 L).

  • Stirring: Begin vigorous mechanical stirring to form a slurry.

  • Catalyst Addition: Add glacial acetic acid (4.5 mL, 0.078 mol).

  • Hydrazine Addition: In the addition funnel, prepare a solution of hydrazine hydrate (64%, 47.0 mL, 0.94 mol, 1.2 equiv). Add this solution dropwise to the stirred slurry over 30-45 minutes. Monitor the internal temperature; if it exceeds 50 °C, slow the addition rate and apply external cooling (ice bath).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction for completion by TLC or at-line HPLC. (TLC System: 10% Methanol in Dichloromethane, visualized with UV and/or iodine). The reaction is complete when the starting dione spot is no longer visible.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath for 1-2 hours. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 100 mL) and then cold deionized water (2 x 100 mL) to remove residual hydrazine and salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 75-85 g (76-86%)

    • Appearance: Off-white to light tan solid.

Work-up and Purification Strategy

For pharmaceutical applications, the purity of the final compound is paramount. While the initial precipitation provides material of good purity, recrystallization is the preferred method for scale-up purification.

Recrystallization Protocol
  • Solvent Selection: A common and effective solvent system for polar indazoles is a mixture of ethanol and water or acetone and hexane.[16][17]

  • Procedure: a. Transfer the crude, dried product to a suitably sized flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. c. If insoluble impurities are present, perform a hot gravity filtration.[18] d. Slowly add deionized water (as an anti-solvent) dropwise to the hot solution until persistent cloudiness is observed.[18] e. Re-heat gently until the solution becomes clear again. f. Cover the flask and allow it to cool slowly and undisturbed to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[18] h. Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

TestSpecificationTypical Result
Appearance Off-white to light tan crystalline solidConforms
Melting Point Approx. 80-84 °CConforms[19]
¹H NMR Spectrum conforms to the structureConforms
¹³C NMR Spectrum conforms to the structureConforms
Mass Spec (ESI) [M+H]⁺ = 139.0866Conforms (Calculated for C₇H₁₁N₂O⁺)
Purity (HPLC) ≥ 98.5%≥ 98.5%

Process Flow Diagram

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product SM Starting Materials (4-Hydroxy-1,3-cyclohexanedione, Hydrazine Hydrate) Reactor Reactor Charging & Controlled Addition SM->Reactor Solvents Solvents & Catalyst (Ethanol, Acetic Acid) Solvents->Reactor Reflux Heating to Reflux (4-6 hours) Reactor->Reflux Exotherm Control Monitoring In-Process Control (HPLC/TLC) Reflux->Monitoring Concentration Solvent Concentration Monitoring->Concentration Reaction Complete Precipitation Cooling & Precipitation Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (EtOH/Water) Filtration->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Product QC QC Analysis (NMR, MS, HPLC) Drying->QC FinalProduct Final Product: This compound QC->FinalProduct Release

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure efficient stirring. Use a Dean-Stark trap to remove water.
Product loss during work-up.Ensure sufficient cooling before filtration. Use minimal solvent for washing.
Product "Oils Out" During Crystallization Solution is too concentrated or cooling too rapidly.Add more of the "good" solvent (e.g., ethanol) to redissolve the oil, then allow for slower cooling.[18]
Solvent polarity is too close to solute.Try a different solvent system (e.g., isopropanol/water, acetone/heptane).
Poor Purity (by HPLC) Incomplete reaction leading to starting material contamination.Re-evaluate reaction monitoring to ensure full conversion.
Side-reactions from overheating.Improve temperature control during hydrazine addition.
Inefficient purification.Perform a second recrystallization. Consider a charcoal treatment during recrystallization to remove colored impurities.

References

  • ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • UC Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure.
  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles.
  • ResearchGate. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • ChemSynthesis. (2025, May 20). 4,5,6,7-tetrahydro-1H-indazole.
  • National Institutes of Health (NIH). (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
  • Global Substance Registration System (GSRS). (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Imidazole Compounds.
  • BenchChem. (2025). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • BLD Pharm. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole.
  • Ingenta Connect. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • National Institutes of Health (NIH). (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
  • National Institutes of Health (NIH). (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I've followed the general procedure of reacting 4-hydroxycyclohexane-1,3-dione with hydrazine hydrate, but my yield of this compound is disappointingly low, or I've isolated no product at all. What could be the issue?

A: This is a frequent challenge, and the root cause can often be traced to several factors, from starting material quality to reaction conditions.

Probable Causes & Solutions:

  • Starting Material Integrity: The stability of 4-hydroxycyclohexane-1,3-dione can be a concern. It exists in equilibrium with its enol form and can be susceptible to degradation.

    • Solution: Ensure the starting material is of high purity and has been stored correctly, protected from moisture and light. It's advisable to characterize the dione by ¹H NMR before use to confirm its integrity.

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting dione is still present after the recommended reaction time, consider extending the reflux time or gently increasing the temperature.

  • Sub-optimal pH: The pH of the reaction medium is crucial. While the reaction is often carried out under neutral or slightly acidic conditions, the optimal pH can be substrate-dependent.

    • Solution: If yields are low, consider adding a catalytic amount of a mild acid, such as acetic acid, to facilitate the initial condensation and subsequent cyclization. However, strongly acidic conditions should be avoided as they can promote side reactions.

  • Hydrazine Hydrate Quality: The concentration of hydrazine hydrate can vary. Using a solution with a lower than expected concentration will result in an insufficient amount of one of the key reagents.

    • Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use.

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Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Verify Starting Material\n(4-hydroxycyclohexane-1,3-dione)\nPurity and Integrity"]; Check_Reaction [label="Monitor Reaction Progress\n(TLC)"]; Check_pH [label="Optimize Reaction pH"]; Check_Hydrazine [label="Confirm Hydrazine Hydrate\nConcentration"]; Purification_Loss [label="Assess Product Loss\nDuring Work-up/Purification"];

Start -> Check_SM; Start -> Check_Reaction; Start -> Check_pH; Start -> Check_Hydrazine; Start -> Purification_Loss;

Check_SM -> Solution_SM [label="Degraded?"]; Solution_SM [label="Use fresh, pure starting material.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Reaction -> Solution_Reaction [label="Incomplete?"]; Solution_Reaction [label="Extend reaction time or\nincrease temperature slightly.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Check_pH -> Solution_pH [label="Sub-optimal?"]; Solution_pH [label="Add catalytic acid (e.g., AcOH)\nor base.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Hydrazine -> Solution_Hydrazine [label="Incorrect concentration?"]; Solution_Hydrazine [label="Use fresh or titrated\nhydrazine hydrate.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Purification_Loss -> Solution_Purification [label="Significant loss?"]; Solution_Purification [label="Optimize extraction and\nchromatography conditions.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; } dot Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of an Unexpected Side Product - The Hydrazone

Q: My spectral data (NMR, MS) suggests the formation of a significant amount of a side product. I suspect it might be a hydrazone. How can I confirm this and prevent its formation?

A: Hydrazone formation is a common side reaction in indazole synthesis. It occurs when hydrazine reacts with one of the carbonyl groups of the dione without subsequent cyclization.

Probable Causes & Solutions:

  • Reaction Conditions Favoring Hydrazone Formation: The equilibrium between the desired indazole and the intermediate hydrazone can be influenced by temperature and solvent.

    • Solution: Ensure adequate heating and a suitable solvent (e.g., ethanol, methanol) to promote the intramolecular cyclization of the hydrazone intermediate to the indazole. The use of a Dean-Stark trap to remove water can also drive the reaction towards the cyclized product.

  • Steric Hindrance: While less of an issue with the parent 4-hydroxycyclohexane-1,3-dione, bulky substituents on the cyclohexane ring can sterically hinder the cyclization step.

    • Solution: This may require more forcing reaction conditions (higher temperature, longer reaction time) or the use of a different catalyst.

  • Use of Substituted Hydrazines: The use of substituted hydrazines (e.g., phenylhydrazine) can sometimes favor hydrazone formation over indazole cyclization.[1]

    • Solution: If using a substituted hydrazine, optimization of the reaction conditions is critical. It may be necessary to explore different solvents or catalysts to favor the desired cyclization.

**dot graph "Hydrazone_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Reaction pathway showing the formation of the desired indazole and the competing hydrazone side product.

Problem 3: Difficulty in Product Purification

Q: My crude product is a sticky oil or a discolored solid, and I'm struggling to purify it by column chromatography. The compound seems to be very polar.

A: The hydroxyl group in this compound imparts significant polarity, which can indeed make purification challenging.

Probable Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not be the most effective stationary phase for highly polar compounds, leading to streaking and poor separation.

    • Solution: Consider using a more polar stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Sub-optimal Mobile Phase: A poorly chosen solvent system will not provide adequate separation.

    • Solution: For normal-phase chromatography, a more polar eluent system may be required. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) and gradually increase the polarity. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes improve peak shape. For reverse-phase chromatography, a gradient of water and acetonitrile or methanol is typically used.

  • Recrystallization as an Alternative: If chromatography is proving difficult, recrystallization can be an excellent alternative for purification.

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try for polar compounds include ethanol, methanol, water, or mixtures thereof.

Purification MethodStationary PhaseTypical Mobile Phase/SolventKey Considerations
Normal-Phase Chromatography Silica Gel or AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for moderately polar compounds. May require high percentages of polar solvent, leading to poor separation.
Reverse-Phase Chromatography C18 Silica GelWater/Acetonitrile or Water/MethanolExcellent for polar compounds. Requires an HPLC system.
Recrystallization N/AEthanol, Methanol, Water, or mixturesCan be very effective for obtaining high-purity crystalline solids. Requires finding a suitable solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the product?

A1: Indazoles can exist in 1H- and 2H-tautomeric forms. For this compound, the 1H-tautomer is generally considered to be the more stable and is the expected major product.[2][3] Spectroscopic analysis, particularly ¹³C NMR, can help confirm the tautomeric form.

Q2: Can the hydroxyl group be oxidized during the reaction or work-up?

A2: Yes, the secondary alcohol at the C-6 position is susceptible to oxidation to a ketone, especially if harsh oxidizing conditions are present. To avoid this, it is important to use mild reaction conditions and to avoid strong oxidizing agents during the work-up. If oxidation is a persistent problem, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A3:

  • ¹H NMR: Look for a signal corresponding to the N-H proton of the indazole ring (often a broad singlet), a signal for the C-H proton of the indazole ring, signals for the protons on the saturated cyclohexane ring, and a signal for the hydroxyl proton. The proton attached to the carbon bearing the hydroxyl group will likely appear as a multiplet.

  • ¹³C NMR: Expect to see signals for the carbons of the indazole ring and the saturated cyclohexane ring. The carbon attached to the hydroxyl group will be shifted downfield.

  • IR Spectroscopy: Look for a characteristic broad O-H stretching band for the alcohol, an N-H stretching band, and C=N and C=C stretching bands for the indazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (138.17 g/mol ) should be observed.

III. Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxycyclohexane-1,3-dione

  • Hydrazine hydrate (64-65% solution in water)

  • Ethanol

  • Acetic acid (glacial, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxycyclohexane-1,3-dione (1.0 eq) in ethanol (approximately 10 mL per gram of dione).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting dione should be consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A gradient elution starting with a mixture of hexane and ethyl acetate (e.g., 4:1) and gradually increasing the polarity with ethyl acetate and then a small percentage of methanol is often effective.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted to obtain the pure product.

IV. References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • Chemsynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole.

  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF.

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.

  • ResearchGate. (n.d.). Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones.

  • MDPI. (n.d.). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms.

  • National Institutes of Health. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.

  • ResearchGate. (n.d.). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.

  • National Institutes of Health. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

  • PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield and purity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while seemingly straightforward, can present several challenges that affect both yield and purity. The most common and direct route involves the condensation of 5-hydroxycyclohexane-1,3-dione with hydrazine. This guide will focus on optimizing this specific pathway, addressing potential pitfalls from the synthesis of the starting material to the purification of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation and actionable advice.

Starting Material: 5-Hydroxycyclohexane-1,3-dione

Q1: I cannot find a commercial source for 5-hydroxycyclohexane-1,3-dione. How can I synthesize it?

A1: 5-Hydroxycyclohexane-1,3-dione is not always readily available commercially. A reliable method for its synthesis is the catalytic hydrogenation of phloroglucinol.[1]

  • Causality: This reaction proceeds via the reduction of the aromatic ring of phloroglucinol. The use of a nickel-Raney (Ni/Ra) catalyst in an alkaline methanolic solution is crucial for achieving good conversion and selectivity. The alkaline conditions help to control the hydrogenation and stabilize the product.

A detailed protocol for this synthesis is provided in the "Experimental Protocols" section below.

Q2: My synthesis of 5-hydroxycyclohexane-1,3-dione from phloroglucinol is giving a low yield. What are the critical parameters to control?

A2: Low yields in the hydrogenation of phloroglucinol can be attributed to several factors:

  • Catalyst Activity: The activity of the Raney nickel catalyst is paramount. Ensure you are using a fresh, high-activity catalyst.

  • Hydrogen Pressure: Maintaining adequate hydrogen pressure throughout the reaction is essential for driving the reduction to completion.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.

  • Alkalinity: The concentration of the base (e.g., sodium hydroxide) in the methanolic solution needs to be optimized. Too little base may not effectively catalyze the reaction, while too much can lead to degradation of the product.

Indazole Formation Reaction

Q3: My reaction of 5-hydroxycyclohexane-1,3-dione with hydrazine hydrate is resulting in a complex mixture of products and a low yield of the desired this compound. What could be the issue?

A3: The condensation of dicarbonyl compounds with hydrazine can be complex. Several factors can lead to a mixture of products:

  • Side Reactions: A common side reaction with 1,3-cyclohexanediones and hydrazine is the formation of a pyridazinopyridazine derivative through a dimerization-oxidation process.[2] The presence of oxygen can promote this side reaction. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The choice of solvent and temperature is critical. Ethanol or methanol are common solvents for this reaction. The reaction is typically run at reflux temperature.

  • Stoichiometry: The molar ratio of hydrazine to the dione should be carefully controlled. An excess of hydrazine can sometimes lead to the formation of bishydrazones or other byproducts.[3]

Q4: I am concerned about the regioselectivity of the reaction. How can I ensure the formation of the 1H-indazole isomer over the 2H-indazole?

A4: For the synthesis of this compound from 5-hydroxycyclohexane-1,3-dione, the formation of the 1H-tautomer is generally favored thermodynamically.[4][5] However, the kinetic product could be the 2H-isomer. To favor the thermodynamic product:

  • Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient amount of time at an elevated temperature (reflux) can help in the equilibration to the more stable 1H-isomer.

  • pH Control: The acidity or basicity of the reaction medium can influence the regioselectivity. For this specific synthesis, a neutral to slightly acidic medium is generally preferred. The use of hydrazine hydrate itself provides a basic environment. If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction will be acidic.

Q5: The hydroxyl group on the cyclohexane ring seems to be causing complications. Are there any specific side reactions I should be aware of?

A5: The presence of a hydroxyl group can potentially lead to side reactions, although in this specific case, the primary concern is its effect on the solubility and electronic properties of the starting material and product. Dehydration of the final product under harsh acidic or thermal conditions is a possibility, which would lead to the formation of a double bond in the cyclohexene ring. It is therefore important to control the temperature and avoid strongly acidic work-up conditions if possible.

Purification

Q6: I am having difficulty purifying this compound. It seems to be very polar. What purification techniques are recommended?

A6: this compound is indeed a polar molecule due to the presence of the indazole ring and the hydroxyl group. This can make purification by standard normal-phase column chromatography on silica gel challenging, often resulting in streaking and poor separation. Here are some recommended strategies:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Acid-Base Extraction: The basic nature of the indazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid. The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxycyclohexane-1,3-dione[2]

Materials:

  • Phloroglucinol

  • Methanol

  • Raney Nickel (Ra/Ni) catalyst (activated)

  • Sodium Hydroxide

  • Hydrogen gas

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve phloroglucinol in methanol containing a stoichiometric amount of sodium hydroxide.

  • Carefully add the activated Raney Nickel catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain the crude 5-hydroxycyclohexane-1,3-dione.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Hydroxycyclohexane-1,3-dione

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxycyclohexane-1,3-dione and ethanol (or methanol).

  • Stir the mixture to dissolve the starting material.

  • Slowly add hydrazine hydrate (1.0-1.2 equivalents) to the solution at room temperature.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography as described in the purification section.

Data Presentation

Table 1: Physical and Spectral Data for this compound

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[6]
Molecular Weight 138.17 g/mol [6]
Boiling Point 372.5 ± 42.0 °C (Predicted)[6]
Density 1.318 ± 0.06 g/cm³ (Predicted)[6]

Visualizations

Reaction Pathway

Reaction_Pathway Phloroglucinol Phloroglucinol Dione 5-Hydroxycyclohexane-1,3-dione Phloroglucinol->Dione H₂, Ni/Ra, NaOH, MeOH Indazolol This compound Dione->Indazolol Hydrazine Hydrazine Hydrate Hydrazine->Indazolol Ethanol, Reflux

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_SM Starting Material Issues cluster_Reaction Reaction Optimization cluster_Purification Purification Challenges Start Low Yield of This compound Check_SM Check Starting Material Purity (5-Hydroxycyclohexane-1,3-dione) Start->Check_SM Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Purification Evaluate Purification Method Start->Check_Purification Impure_SM Impure Starting Material? Check_SM->Impure_SM Side_Reactions Evidence of Side Products? (e.g., Dimerization) Check_Reaction->Side_Reactions Regioisomer_Issue Incorrect Regioisomer? Check_Reaction->Regioisomer_Issue Polarity_Issue Poor Separation due to High Polarity? Check_Purification->Polarity_Issue Resynthesize_SM Re-synthesize or Purify 5-Hydroxycyclohexane-1,3-dione Impure_SM->Resynthesize_SM Yes Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Side_Reactions->Inert_Atmosphere Yes Optimize_Stoichiometry Optimize Hydrazine Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes Adjust_Conditions Adjust Reaction Time/Temp/pH Regioisomer_Issue->Adjust_Conditions Yes Use_RP_HPLC Use Reverse-Phase HPLC Polarity_Issue->Use_RP_HPLC Yes Try_Crystallization Attempt Recrystallization Polarity_Issue->Try_Crystallization Yes Acid_Base_Extraction Perform Acid-Base Extraction Polarity_Issue->Acid_Base_Extraction Yes

Sources

Tetrahydroindazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydroindazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Tetrahydroindazoles are key pharmacophores in numerous therapeutic areas, but their synthesis is often plagued by side reactions that can impact yield, purity, and scalability.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The information herein is based on established chemical principles and field-proven insights to help you optimize your synthetic routes and overcome common hurdles.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Tetrahydroindazole

Question: My reaction between a cyclohexanone derivative and hydrazine is giving a very low yield of the expected tetrahydroindazole. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge and can stem from several factors, primarily incomplete reaction or degradation of starting materials or products. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the cyclohexanone and hydrazine to form the hydrazone intermediate may be inefficient.

    • Troubleshooting: Monitor the formation of the hydrazone by TLC or LC-MS. If starting materials are still present after a significant time, consider adjusting the pH. A slightly acidic medium (e.g., a catalytic amount of acetic acid) can promote hydrazone formation. However, strongly acidic conditions can lead to undesired side reactions of the cyclohexanone.

  • Stable Hydrazone Intermediate: The hydrazone may form but fail to cyclize under the reaction conditions. Hydrazones can be quite stable, and the energy barrier for the subsequent cyclization might not be overcome.[1][2]

    • Troubleshooting:

      • Increase Temperature: Carefully increase the reaction temperature to promote the intramolecular cyclization. Monitor for product degradation, as higher temperatures can also favor side reactions.

      • Change of Solvent: A higher boiling point solvent might be necessary to achieve the required temperature for cyclization.

      • Acid/Base Catalysis: The cyclization step can be catalyzed by either acid or base. Experiment with catalytic amounts of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[3][4] Alternatively, a base might be required depending on the specific substrate.

  • Poor Quality Hydrazine: Hydrazine and its derivatives can degrade over time. The presence of impurities or water can inhibit the reaction.

    • Troubleshooting: Use freshly opened or purified hydrazine. Ensure anhydrous conditions if the reaction is sensitive to moisture. The quality of the hydrazine is critical for a successful reaction.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and concentration are critical.[5]

    • Troubleshooting: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Ensure efficient mixing, especially in heterogeneous reaction mixtures.

Issue 2: Presence of a Major Byproduct with a Similar Molecular Weight to the Starting Cyclohexanone Dimer

Question: I am observing a significant byproduct that, based on mass spectrometry, appears to be a dimer of my cyclohexanone starting material. How can I prevent this?

Answer: The self-condensation of cyclohexanone is a well-documented side reaction, particularly under basic or acidic conditions, leading to the formation of aldol condensation products.[6][7][8]

Probable Causes & Solutions:

  • Aldol Self-Condensation: Cyclohexanones can undergo self-condensation to form dimers and even trimers, especially in the presence of strong acids or bases.[6][7][9]

    • Troubleshooting:

      • Control of pH: Avoid strongly basic or acidic conditions if possible. If a catalyst is required, use a milder one or a smaller catalytic amount.

      • Order of Addition: Add the cyclohexanone slowly to the reaction mixture containing the hydrazine. This keeps the concentration of free cyclohexanone low at any given time, minimizing the rate of self-condensation relative to the rate of hydrazone formation.

      • Lower Reaction Temperature: Aldol condensations are often favored by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction, although it might also slow down the desired reaction.

Issue 3: Formation of a Mixture of Regioisomers

Question: My synthesis using a substituted cyclohexanone and a substituted hydrazine is producing a mixture of two isomeric tetrahydroindazoles that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic problem in pyrazole and indazole synthesis when using unsymmetrical starting materials.[10][11][12][13] The regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl or enamine carbon during the cyclization.

Probable Causes & Solutions:

  • Lack of Steric or Electronic Control: The initial nucleophilic attack of the substituted hydrazine on the carbonyl group of the cyclohexanone derivative can occur at two different positions, leading to two different hydrazone intermediates, which then cyclize to the respective regioisomers.

    • Troubleshooting:

      • Exploit Steric Hindrance: If one of the reactive centers on either the cyclohexanone or the hydrazine is significantly more sterically hindered, you can try to favor the reaction at the less hindered site by using a bulkier reagent or adjusting reaction conditions.

      • Electronic Effects: The electronic nature of the substituents can direct the regioselectivity. Electron-withdrawing groups on the cyclohexanone can make the carbonyl carbon more electrophilic, while electron-donating groups on the hydrazine can increase its nucleophilicity. Careful consideration of these electronic factors can help in predicting and controlling the outcome.

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway and thus the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., ethanol) can sometimes reveal a significant preference for one isomer.

Issue 4: The Product Seems to be Over-Oxidized

Question: My final product appears to be the fully aromatic indazole, not the tetrahydroindazole I was targeting. How can I prevent this oxidation?

Answer: Tetrahydroindazoles can be susceptible to oxidation, especially at elevated temperatures and in the presence of air or other oxidizing agents.

Probable Causes & Solutions:

  • Aerial Oxidation: The reaction may be sensitive to atmospheric oxygen, particularly at higher temperatures.

    • Troubleshooting: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

  • Oxidizing Impurities: Impurities in the starting materials or solvents could be promoting oxidation.

    • Troubleshooting: Use high-purity reagents and solvents. Peroxides in solvents like THF or dioxane can be particularly problematic and should be removed before use.

  • Harsh Workup Conditions: The workup procedure might be exposing the product to oxidizing conditions.

    • Troubleshooting: Avoid unnecessarily long exposure to air during workup. If possible, use degassed solvents for extraction and purification. Consider adding an antioxidant during workup, although this should be tested on a small scale first to ensure it doesn't interfere with purification.

Experimental Workflow & Visualization

The synthesis of tetrahydroindazoles from cyclohexanones and hydrazines is a multi-step process within a single pot, where side reactions can branch off from the main pathway.

Tetrahydroindazole_Synthesis Cyclohexanone Cyclohexanone Derivative Hydrazone Hydrazone Intermediate Cyclohexanone->Hydrazone Condensation Aldol_Dimer Aldol Self-Condensation Product Cyclohexanone->Aldol_Dimer Self-Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Unreacted_SM Unreacted Starting Materials Hydrazone->Unreacted_SM Incomplete Reaction Tetrahydroindazole Desired Tetrahydroindazole Cyclized_Int->Tetrahydroindazole Dehydration Regioisomer Regioisomeric Tetrahydroindazole Cyclized_Int->Regioisomer Alternative Cyclization Aromatic_Indazole Over-Oxidized Indazole Tetrahydroindazole->Aromatic_Indazole Oxidation

Caption: Synthetic pathway and common side reactions in tetrahydroindazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for a new tetrahydroindazole synthesis?

A1: A good starting point is to react the cyclohexanone derivative with a slight excess (1.1-1.2 equivalents) of the hydrazine derivative in a protic solvent like ethanol or a nonpolar solvent like toluene. Adding a catalytic amount of acetic acid can facilitate the initial hydrazone formation. The reaction is often heated to reflux to promote cyclization. However, it is always advisable to perform small-scale screening experiments to optimize conditions for your specific substrates.

Q2: How can I effectively purify my tetrahydroindazole from the common byproducts?

A2: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: This is the most common method. If your desired product and a byproduct have similar polarities, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Acid-Base Extraction: If your product or impurities have basic or acidic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to separate them.

  • Preparative HPLC: For difficult separations, especially of regioisomers, preparative HPLC may be necessary.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis can be very effective for this type of reaction. It can significantly shorten reaction times and in some cases improve yields by providing rapid and uniform heating, which can help overcome the activation energy for the cyclization step.[1]

Q4: My starting hydrazine is a salt (e.g., hydrochloride). Do I need to neutralize it first?

A4: Yes, it is generally necessary to neutralize the hydrazine salt to the free base before the reaction. This can be done in a separate step or in situ by adding a suitable base (e.g., triethylamine, sodium carbonate, or sodium acetate) to the reaction mixture. The presence of the acid from the salt can inhibit the reaction or promote side reactions.

Q5: Are there any safety concerns I should be aware of when working with hydrazines?

A5: Hydrazine and many of its derivatives are toxic and potentially carcinogenic.[14] They can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for your specific hydrazine derivative before use.

References

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Carbenes - Formation (Thermal decomposition via hydrazone). (n.d.). ChemTube3D. Retrieved January 18, 2026, from [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. Retrieved January 18, 2026, from [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. (2013). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Asymmetric Synthesis of Dihydroindanes by Convergent Alkoxide-Directed Metallacycle-Mediated Bond Formation. (2011). NIH. Retrieved January 18, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Indoles. (n.d.). Retrieved January 18, 2026, from [Link]

  • Aldol Condensation| Mechanism - Cyclohexanone + NaOH. (2023). YouTube. Retrieved January 18, 2026, from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023). Retrieved January 18, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH. Retrieved January 18, 2026, from [Link]

  • Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Impurities and Degradation products. (n.d.). ArtMolecule. Retrieved January 18, 2026, from [Link]

  • Hydrazone. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. (1997). DORAS | DCU Research Repository. Retrieved January 18, 2026, from [Link]

  • Thermal cyclization of homoallenylhydrazones. (1995). Sci-Hub. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015). PubMed. Retrieved January 18, 2026, from [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines. (2021). YouTube. Retrieved January 18, 2026, from [Link]

  • Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch. Retrieved January 18, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. (2022). MINAR International Journal of Applied Sciences and Technology. Retrieved January 18, 2026, from [Link]

  • Hydrazine and Its Derivatives. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. (2022). NIH. Retrieved January 18, 2026, from [Link]

  • Hydrazine Toxicology. (2023). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered in the laboratory, providing in-depth, experience-driven advice in a practical question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-purity yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and robust method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core is the acid-catalyzed condensation of a suitable 1,3-cyclohexanedione derivative with hydrazine hydrate.[1] For the target molecule, this compound, the logical starting material is 5-hydroxycyclohexane-1,3-dione. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final indazole product.

Q2: What are the typical starting conditions for this reaction?

A common starting point involves dissolving 5-hydroxycyclohexane-1,3-dione in a protic solvent like ethanol or methanol. Hydrazine hydrate is then added, often in a slight excess (1.1-1.2 equivalents). The reaction is typically catalyzed by a small amount of acid, such as acetic acid or hydrochloric acid, and heated to reflux for several hours. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

Q3: What are the primary challenges I might face during this synthesis?

Researchers commonly encounter three main issues:

  • Low Yield: Often caused by incomplete reaction, formation of side products, or loss of the polar product during aqueous work-up.

  • Impurity Profile: The formation of a stable hydrazone intermediate that fails to cyclize is a common side product. Additionally, the potential for forming the undesired 2H-indazole tautomer exists, although the 1H-tautomer is generally more stable.

  • Purification Difficulties: The polarity of the hydroxyl group can make purification by column chromatography challenging, sometimes leading to streaking on TLC plates and broad peaks during elution.

Q4: How is the final product typically characterized?

The structure of this compound is confirmed using a combination of standard spectroscopic techniques.

  • ¹H NMR: Look for characteristic signals for the aliphatic protons on the cyclohexene ring, a signal for the C-H proton of the pyrazole ring, and broad, D₂O-exchangeable signals for the N-H and O-H protons.

  • ¹³C NMR: Will show distinct peaks for the aliphatic and aromatic carbons.

  • IR Spectroscopy: Key stretches to identify are the O-H and N-H bands (typically broad, around 3200-3400 cm⁻¹) and C=N stretching.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (138.17 g/mol ).

Part 2: Troubleshooting Guide - From Low Yields to Purification Woes

This section provides direct answers to specific experimental problems.

Scenario 1: Low or No Product Yield

Q: My reaction has run overnight, but my TLC shows mostly starting material and a new, more polar spot that isn't the product. My final yield after work-up is less than 20%. What's going wrong?

A: This is a classic issue that points to several potential culprits. Let's break down the possibilities and solutions. The new polar spot is likely the uncyclized hydrazone intermediate.

G start Low Yield Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Detailed Explanation:

  • Reaction Kinetics & Temperature: The cyclization of the hydrazone intermediate is the rate-limiting step and requires sufficient thermal energy. If you are running the reaction at room temperature, it will be exceedingly slow. Heating to reflux in a solvent like ethanol (78°C) is standard. For even greater efficiency, microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing side product formation.[2]

  • The Role of the Acid Catalyst: The cyclization step is acid-catalyzed. Without a catalyst, the reaction may stall at the hydrazone stage. While some reagents can be acidic enough on their own, adding a catalytic amount of a protic acid like acetic acid ensures the necessary protonation to facilitate the ring-closing step.

  • Product Loss During Work-up: this compound is a polar molecule with two hydrogen bond donors (N-H and O-H). It will have some solubility in water. During an aqueous work-up, a significant amount of product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent like ethyl acetate. This "salting out" effect decreases the polarity of the aqueous layer and drives your product into the organic phase.

Table 1: Effect of Solvent and Conditions on Reaction Outcome

SolventTemperatureCatalystTypical Reaction TimeExpected Outcome
EthanolReflux (78°C)Acetic Acid4-12 hoursGood. Standard, reliable method.
MethanolReflux (65°C)Acetic Acid6-16 hoursGood. Similar to ethanol, slightly slower.
Acetic Acid100°CNone (Solvent is catalyst)2-6 hoursVery Good. Can improve rate but may require more rigorous removal post-reaction.
TolueneReflux (111°C)Acetic Acid (with Dean-Stark)2-4 hoursExcellent for Dehydration. Vigorously removes water, driving the reaction to completion.
EthanolMicrowave (120°C)Acetic Acid20-30 minutesExcellent for Speed. Often leads to cleaner reactions and higher yields.[2]
Scenario 2: Persistent Impurities

Q: My reaction went to completion, but I have a major side product that is difficult to separate. How can I identify it and prevent its formation?

A: The most common impurity is the regioisomeric 2H-indazole . While the 1H-tautomer is thermodynamically more stable, the formation of the 2H-isomer can be kinetically favored under certain conditions.

G intermediate Hydrazone Intermediate path1 path1 intermediate->path1 Path A path2 path2 intermediate->path2 Path B product1H 1H-Indazole (Major, More Stable) product2H 2H-Indazole (Minor, Less Stable) path1->product1H path2->product2H

Prevention and Control:

  • Promote Thermodynamic Equilibrium: Ensure the reaction is heated for a sufficient duration at reflux. This allows the initially formed kinetic product (potentially the 2H-isomer) to equilibrate to the more stable 1H-isomer.

  • Control Stoichiometry: Use only a slight excess of hydrazine hydrate (1.1 eq). A large excess can sometimes lead to other side reactions.

  • Purification Strategy: If the 2H-isomer does form, it can often be separated by silica gel chromatography. The two isomers typically have slightly different polarities. A shallow gradient elution (e.g., starting with 50% Ethyl Acetate in Hexanes and slowly increasing polarity) can resolve them. The difference in their NMR spectra, particularly the chemical shift of the C3a and C7a carbons, can be used for identification.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-hydroxycyclohexane-1,3-dione (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 10 mL per gram of dione) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction progress by TLC (Mobile Phase: 70% Ethyl Acetate / 30% Hexanes). The product spot should be UV active and will stain with potassium permanganate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a light brown solid.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a minimum amount of methanol and adding the silica. Remove the solvent completely in vacuo.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent. A typical starting eluent would be 30% ethyl acetate in hexanes.

  • Loading: Carefully load the dried slurry of crude product onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 40% ethyl acetate in hexanes. Gradually increase the polarity of the eluent (e.g., in 5-10% increments) to 70-80% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

  • Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. International Journal of Current Research, 6(11), 9583-9637.

  • Yadav, G., & Singh, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Dubovyk, I., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(15), 3446–3449.

  • Safaei-Ghomi, J., & Fath-Elahi, M. (2007). Synthesis of Indazole Derivatives from 3,5-Diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones. Organic Preparations and Procedures International, 39(5), 517-522.

  • Gomha, S. M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 793-803.

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Chemistry of Heterocyclic Compounds, 55(8), 738-742.

  • Abdel-Wahab, B. F., et al. (2016). Cyclohexenone and indazole derivatives as bioactive targets. Journal of the Chinese Chemical Society, 63(11), 915-923.

  • Xia, M., et al. (2025). Efficient Et3N‐Catalyzed three‐Component Synthesis of 4,5,6,7‐Tetrahydro‐3‐Cyanoindoles and its Conversion to 3‐Cyanoindoles. Chemistry – An Asian Journal.

  • Clerck, L. D., & D’hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4583.

  • Sahn, J. J., et al. (2021). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 213, 113170.

  • Benchchem. N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide.

  • Sigma-Aldrich. 4,5,6,7-tetrahydro-1H-indazol-5-ol.

Sources

Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic intermediate. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and optimize your purification strategy.

The unique structure of this compound—featuring a polar indazole core, a flexible tetrahydro ring, and a secondary alcohol—presents a distinct set of purification challenges. Issues often stem from its amphiphilic nature, potential for tautomerism, and the presence of structurally similar impurities. This guide provides direct answers to common problems encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My crude product is an intractable oil or wax that won't crystallize. How can I solidify it for purification?

A1: Oiling out is a common problem for molecules with moderate polarity and conformational flexibility that inhibit efficient crystal lattice formation. This often happens when residual solvents or impurities act as plasticizers.

Causality: The tetrahydro-indazole core is not perfectly planar, and the hydroxyl group can form various intermolecular hydrogen bonds that may not be ordered. The presence of even minor impurities can disrupt the long-range ordering required for crystallization.

Troubleshooting Protocol:

  • Initial Solvent Removal: Ensure all reaction solvents (e.g., THF, DMF, ethanol) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C) if the compound is stable. Co-evaporation with a solvent like toluene can help azeotropically remove stubborn high-boiling point residues.

  • Solvent Trituration: This technique uses a solvent system where your product is poorly soluble, but the impurities are highly soluble.

    • Place the oil/wax in a flask.

    • Add a small volume of a non-polar solvent (e.g., diethyl ether, hexanes, or a mixture of both).

    • Using a spatula, vigorously scratch and stir the mixture. The product may precipitate as a powder.

    • If it remains oily, sonicate the flask for 10-15 minutes.

    • Isolate the resulting solid by filtration, wash with cold non-polar solvent, and dry.

  • "Seed" Crystal Generation: If a small amount of solid has ever been produced, use it to seed a supersaturated solution. Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., ethyl acetate) and add a non-polar anti-solvent (e.g., hexanes) until it just turns cloudy. Add a seed crystal and allow it to stand undisturbed.

Q2: After column chromatography, my ¹H NMR still shows unreacted starting materials or closely-related byproducts. How can I improve separation?

A2: Co-elution of structurally similar compounds is the primary challenge in chromatographic purification of this molecule. The polarity of your target compound is very close to that of potential precursors (e.g., a ketone precursor) or byproducts (e.g., over-oxidized or eliminated species).

Expertise-Driven Strategy: Standard silica gel chromatography may not be sufficient. The key is to exploit subtle differences in polarity and functional groups.

Recommended Actions:

  • Optimize Your Mobile Phase:

    • Shallow Gradient: Avoid steep gradients. A slow, shallow gradient from a low-polarity mobile phase to a higher-polarity one will provide better resolution. For example, start with 100% Dichloromethane (DCM) and slowly increase Methanol (MeOH) content (e.g., 0% to 5% MeOH over 20 column volumes).

    • Ternary Solvent System: Introduce a third solvent to modulate selectivity. A common system is Hexane/Ethyl Acetate/Methanol. The small amount of methanol can help sharpen peaks of polar compounds.

  • Consider a Different Stationary Phase:

    • If co-elution persists on silica, the impurities may have similar interactions. Switching to a different stationary phase can change the primary mode of separation.

    • Alumina (Neutral or Basic): Useful if your impurities are acidic and sticking to the silica.

    • Reverse-Phase Chromatography (C18): This separates based on hydrophobicity. Since your product has both polar (OH, NH) and non-polar (cyclohexane, indazole rings) regions, this can be highly effective. Elute with a gradient of water and acetonitrile or methanol.

Workflow for Optimizing Chromatography

G start Crude Product with Impurities tlc Analyze by TLC (e.g., 5% MeOH in DCM) start->tlc check_sep Are spots well-separated? tlc->check_sep silica Purify via Silica Gel Chromatography (Shallow Gradient) check_sep->silica Yes no_sep Spots are streaky or co-eluting check_sep->no_sep No analyze_fractions Combine & Analyze Pure Fractions silica->analyze_fractions change_solvent Modify Mobile Phase (e.g., add EtOAc or change polarity) no_sep->change_solvent Primary Action change_stationary Switch Stationary Phase (e.g., Alumina or C18 Reverse Phase) no_sep->change_stationary Alternative Action change_solvent->tlc Re-evaluate change_stationary->tlc Re-evaluate

Caption: Decision workflow for chromatographic purification.

Q3: My yield is very low after purification. Where am I losing my product?

A3: Product loss can occur at multiple stages, often due to the compound's amphiphilic nature and potential for degradation.

Analysis of Potential Loss Points:

  • Aqueous Workup: The hydroxyl and N-H groups give this compound some water solubility. During liquid-liquid extractions, a significant amount of product may remain in the aqueous layer, especially if the pH is not controlled.

    • Solution: Before discarding any aqueous layers, back-extract them 2-3 times with a more polar organic solvent like ethyl acetate or a 9:1 DCM/Isopropanol mixture. Ensure the pH of the aqueous layer is neutral or slightly basic to suppress protonation and reduce water solubility.

  • Chromatography: Highly polar compounds can irreversibly adsorb to silica gel, especially if the silica is acidic or if the column is run too slowly.

    • Solution: Deactivate the silica gel before use by adding 1% triethylamine (Et₃N) to your mobile phase. This will cap the acidic silanol groups and prevent irreversible binding of your basic indazole product.

  • Degradation: Tetrahydroindazoles can be susceptible to oxidation (aromatization) under harsh conditions (strong acid/base, prolonged exposure to air and heat).

    • Solution: Perform purifications promptly after synthesis. Keep the material under an inert atmosphere (Nitrogen or Argon) when possible and store it at a low temperature.[1]

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of this compound?

A: Based on data for structurally related compounds and supplier information, you can expect the following:

  • Appearance: Typically an off-white to light-yellow powder or solid.[2]

  • Molecular Weight: 138.17 g/mol .

  • Solubility: Generally soluble in polar organic solvents like methanol, ethanol, and DMSO; moderately soluble in ethyl acetate and DCM; and poorly soluble in non-polar solvents like hexanes and diethyl ether.

  • Melting Point: The melting point for a similar analog, 4,5,6,7-tetrahydro-1H-indazol-5-ol, is reported as 74-75°C.[2] The 6-ol isomer is expected to have a similar, but not identical, melting point.

Q: Does tautomerism of the indazole ring affect purification?

A: Yes, it can. The indazole ring can exist in 1H and 2H tautomeric forms. While the 1H tautomer is generally more stable, the equilibrium can be influenced by the solvent and pH.[3][4] In solution, you might observe both tautomers, which can lead to peak broadening in NMR or even two distinct spots on a TLC plate. During chromatography, this can cause streaking. Adding a small amount of a weak base like triethylamine to the mobile phase can often help by deprotonating the acidic silanol groups on the silica gel, leading to sharper peaks and better separation.

Q: What analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is essential for confirming purity and structure.

  • ¹H and ¹³C NMR: This is the most critical technique. It will confirm the core structure, identify the presence of impurities, and can help distinguish between isomers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate mass of the compound (confirming molecular formula) and is extremely sensitive for detecting trace impurities.

  • HPLC (High-Performance Liquid Chromatography): An HPLC trace with a single sharp peak is a strong indicator of high purity. It is more quantitative than TLC.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the O-H stretch (broad peak around 3200-3400 cm⁻¹) and the N-H stretch.

Summary of Purification Parameters
ParameterRecommendationRationale
Primary Purification Flash Column ChromatographyEffective for separating compounds with different polarities.
Stationary Phase Silica Gel (or Alumina if needed)Standard, cost-effective choice for polar compounds.
Mobile Phase (Normal) Gradient of Hexane/Ethyl Acetate or DCM/MethanolAllows for separation of a wide range of polarities.
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N)Reduces peak tailing by neutralizing acidic silica sites.
Recrystallization Solvents Ethyl Acetate / Hexanes; Methanol / WaterGood for final polishing if a solid can be obtained.
Purity Analysis ¹H NMR, LC-MS, HPLCProvides orthogonal data for confident purity assessment.

References

  • Murugavel, K., Amirthaganesan, S., & Sabapathy Mohan, R. T. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds, 46, 558–564. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89, 141-146. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(8), 2496. [Link]

  • Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(5), 313-324. [Link]

Sources

Technical Support Center: Method Refinement for Analyzing 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Division

Welcome to the technical support center for the analysis of 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common analytical challenges in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental science behind the troubleshooting process.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common preliminary questions and issues that arise during the initial handling and analysis of this compound and related heterocyclic compounds.

FAQ 1: My sample of this compound shows poor solubility in common HPLC solvents like acetonitrile. What should I do?

Answer: This is a common challenge with heterocyclic molecules that possess both polar functional groups (like the hydroxyl and amine-like nitrogens in the indazole ring) and a non-polar hydrocarbon backbone.

  • Causality: The molecule's structure imparts a dual character. The tetrahydro-indazole core has significant non-polar, aliphatic character, while the hydroxyl group and the pyrazole ring's N-H protons are polar and capable of hydrogen bonding. This can lead to poor solubility in purely organic or purely aqueous solvents.

  • Troubleshooting Steps:

    • Start with a Co-solvent System: Begin by attempting to dissolve the sample directly in a mixture that mimics your initial HPLC mobile phase conditions, such as 50:50 acetonitrile:water or 50:50 methanol:water.

    • Utilize a Stronger Organic Solvent: If solubility remains low, dimethyl sulfoxide (DMSO) is an excellent choice for initial sample dissolution due to its high polarity and ability to disrupt intermolecular hydrogen bonding. However, be mindful of its potential to interfere with chromatography.

      • Expert Tip: When using DMSO, prepare a concentrated stock solution and inject the smallest possible volume (e.g., 1-5 µL) to prevent solvent effects that can cause peak distortion and broadening in reversed-phase HPLC.

    • pH Adjustment: The indazole ring contains basic nitrogen atoms. Acidifying the diluent with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate the molecule, increasing its polarity and dramatically improving its solubility in aqueous media. This is often the most effective solution.

FAQ 2: I am observing two closely eluting peaks in my HPLC analysis. Could this be due to tautomerism?

Answer: Yes, tautomerism is a critical consideration for indazole-containing compounds and a likely cause of peak doubling.[1]

  • Mechanistic Insight: The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1] While the 1H-tautomer is generally more stable, the energy barrier between the two can be low enough that both forms exist in equilibrium in solution.[1][2] These tautomers have slightly different polarities and three-dimensional shapes, leading to different retention times on a chromatographic column.

  • Diagnostic Approach:

    • Vary Temperature: Gently warming the HPLC column (e.g., to 40-50°C) can sometimes increase the rate of interconversion between tautomers, potentially causing the two peaks to coalesce into a single, broader peak. This is a strong indicator of tautomerism.

    • Change Solvent or pH: The position of the tautomeric equilibrium can be highly dependent on the solvent environment and pH.[3] Altering the mobile phase composition (e.g., switching from methanol to acetonitrile or changing the pH) may change the ratio of the two peaks, further suggesting a tautomeric relationship.

    • NMR Confirmation: For definitive proof, 1H and 13C NMR spectroscopy can be used. Tautomers will show distinct sets of signals, although rapid interconversion can sometimes lead to averaged signals or peak broadening.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) Method Refinement

HPLC is the primary workhorse for purity and content analysis. This section provides troubleshooting for common chromatographic issues.

Troubleshooting Guide: HPLC Peak Tailing

Issue: The peak for this compound exhibits significant tailing, leading to poor integration and inaccurate quantification.

This is a frequent problem for basic heterocyclic compounds on standard silica-based C18 columns.[4] The workflow below outlines a systematic approach to resolving this issue.

HPLC_Tailing_Workflow start Peak Tailing Observed (Asymmetry > 1.5) check_ph Is Mobile Phase pH > 3 units away from compound pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., use 0.1% TFA or Formic Acid, pH ~2.5-3.0) check_ph->adjust_ph No (Protonation state is unstable) check_modifier Is a basic modifier needed? check_ph->check_modifier Yes (Silanol interactions likely) add_modifier Add Modifier to Mobile Phase (e.g., 0.1-1% Triethylamine) (Use with high pH mobile phase) check_modifier->add_modifier Yes (For basic compounds at neutral/high pH) check_overload Is the column overloaded? check_modifier->check_overload No reduce_load Reduce Injection Mass (Dilute sample 10x and reinject) check_overload->reduce_load Yes check_column Is the column compromised? check_overload->check_column No flush_column Flush or Replace Column check_column->flush_column Yes (Void formation or frit blockage)

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

  • Expert Rationale:

    • pH Control (Node: adjust_ph): The basic nitrogens in the indazole ring can interact with acidic silanol groups on the silica support of the column, causing tailing. By lowering the mobile phase pH with an acid like TFA or formic acid, you ensure the analyte is fully protonated and consistently charged, minimizing these secondary interactions.

    • Column Overload (Node: reduce_load): Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape. A simple dilution experiment can quickly diagnose this.

    • Column Health (Node: flush_column): Over time, columns degrade. Voids can form at the head of the column, or frits can become blocked, leading to poor peak shapes for all analytes.

Section 3: Mass Spectrometry (MS) Analysis

FAQ 3: What ions and fragmentation patterns should I expect for this compound in ESI-MS?

Answer: For Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, you should primarily look for the protonated molecule, but be aware of other potential adducts and characteristic fragments.

  • Expected Ions:

    • [M+H]⁺: The most expected ion will be the molecule protonated at one of the basic nitrogen atoms. For C₇H₁₀N₂O, the expected monoisotopic mass is 138.0793, so the [M+H]⁺ ion should appear at m/z 139.0871.

    • [M+Na]⁺ and [M+K]⁺: Sodium (m/z 161.0691) and potassium (m/z 177.0430) adducts are very common, especially if glassware was not properly rinsed or if buffers containing these salts were used.

    • [M-H₂O+H]⁺: The hydroxyl group can be easily lost as a neutral water molecule. This would result in a fragment at m/z 121.0765. This is often a prominent fragment in MS/MS experiments.

  • Expected Fragmentation Pattern (MS/MS of m/z 139.0871):

    • The fragmentation of the saturated carbocyclic ring is expected to be a dominant pathway.[5] This typically involves retro-Diels-Alder-type reactions or cleavage adjacent to the fused ring system.

    • The loss of water (m/z 121.0765) is a highly probable initial fragmentation step due to the presence of the secondary alcohol.

    • Further fragmentation of the indazole ring itself can occur, though it is generally more stable than the saturated portion.

The table below summarizes the key mass spectrometric data.

Ion / FragmentFormulaCalculated m/zInterpretation
[M+H]⁺ [C₇H₁₁N₂O]⁺139.0871Protonated Molecular Ion (Parent)
[M+Na]⁺ [C₇H₁₀N₂ONa]⁺161.0691Sodium Adduct
[M-H₂O+H]⁺ [C₇H₉N₂]⁺121.0765Loss of neutral water molecule

Section 4: Detailed Experimental Protocols

This section provides a robust, self-validating starting protocol for the reversed-phase HPLC analysis of this compound.

Protocol 1: Purity and Quantification by Reversed-Phase HPLC-UV

1. Objective: To determine the purity of this compound and quantify it against a reference standard.

2. Materials & Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: this compound, purity >99.0%.

  • Sample: Test sample of this compound.

3. Standard & Sample Preparation:

  • Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with Sample Diluent.

  • Working Sample (0.1 mg/mL): Prepare in the same manner as the Working Standard.

4. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CEnsures retention time stability.
Injection Vol. 5 µLMinimizes potential for peak overload.
Detection 220 nmWavelength for detecting the indazole chromophore.
Gradient 5% B to 95% B over 15 minEnsures elution of non-polar impurities.
Hold at 95% B for 3 minCleans the column.
Return to 5% B over 1 minRe-equilibration.
Hold at 5% B for 6 minEnsures column is ready for next injection.
Run Time 25 min

5. System Suitability Testing (SST):

  • Procedure: Make five replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5 (Ensures peak symmetry).

    • Retention Time %RSD: ≤ 1.0% (Ensures system stability).

    • Peak Area %RSD: ≤ 1.5% (Ensures injection precision).

  • Trustworthiness: The SST ensures the analytical system is performing correctly before any sample data is accepted, making the protocol self-validating.

6. Analysis & Calculations:

  • Inject the Working Sample.

  • Calculate the % Purity using the following formula:

    % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Troubleshooting Workflow: Identifying Unexpected Peaks

Unexpected_Peak_Workflow start Unexpected Peak Detected in Sample Chromatogram blank_check Inject Diluent Blank. Is the peak present? start->blank_check ghost_peak Peak is a Ghost Peak. Source: Carryover or Contaminated Mobile Phase. blank_check->ghost_peak Yes synthesis_check Review Synthesis Scheme. Is the peak a known starting material or byproduct? blank_check->synthesis_check No synthesis_impurity Peak is a Synthesis Impurity. Confirm with MS or by injecting authentic material. synthesis_check->synthesis_impurity Yes stability_check Perform Stress Study (e.g., heat, acid, base). Does the peak area increase? synthesis_check->stability_check No degradant_peak Peak is a Degradant. Investigate sample stability. stability_check->degradant_peak Yes final_check Consider Isomers/Tautomers stability_check->final_check No

Caption: Decision tree for the characterization of unknown peaks.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=75317, 4,5,6,7-tetrahydro-1H-indazole; [cited 2026 Jan 18]. Available from: [Link]

  • K. Murugavel, et al. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • G. Tabbì, et al. (2020). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • J. Elguero, et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

Sources

Navigating the Synthesis of Tetrahydroindazoles: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydroindazoles, a privileged scaffold in medicinal chemistry, is a frequently traversed path in the quest for novel therapeutics.[1][2][3][4] However, like any synthetic route, it is not without its potential pitfalls. Low yields, unexpected side products, and purification challenges can often impede progress. This guide, designed for the discerning researcher, provides a comprehensive troubleshooting framework rooted in mechanistic understanding and practical experience to navigate these common hurdles.

I. Understanding the Core Reaction: The Fischer-Indole Analogy

The most prevalent route to the tetrahydroindazole core involves the condensation of a substituted hydrazine with a cyclohexanedione or a related 1,3-dicarbonyl compound. This reaction is mechanistically analogous to the well-established Fischer indole synthesis.[5][6][7] A thorough grasp of this mechanism is paramount for effective troubleshooting.

Reaction Workflow: Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazoles

FischerIndoleAnalogy cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization & Cyclization Cyclohexanedione Cyclohexanedione Hydrazone Arylhydrazone (Intermediate) Cyclohexanedione->Hydrazone + Arylhydrazine - H2O Hydrazine Arylhydrazine Hydrazone_ref Arylhydrazone Enehydrazine Enehydrazine (Tautomer) Enehydrazine_ref Enehydrazine Hydrazone_ref->Enehydrazine [H+] DienoneImine Dienone-imine (Intermediate) DienoneImine_ref Dienone-imine Enehydrazine_ref->DienoneImine Heat, [H+] AminoKetone Amino-ketone (Intermediate) Tetrahydroindazole Tetrahydroindazole (Product) AminoKetone->Tetrahydroindazole Intramolecular Cyclization - NH3 DienoneImine_ref->AminoKetone Rearomatization

Caption: Key mechanistic steps in the acid-catalyzed synthesis of tetrahydroindazoles.

II. Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during tetrahydroindazole synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.

A. Low or No Product Yield

Question 1: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[8] A systematic approach to troubleshooting is crucial.

1. Suboptimal Reaction Conditions:

  • Causality: The Fischer-indole type cyclization often requires elevated temperatures and the presence of an acid catalyst to drive the key[9][9]-sigmatropic rearrangement and subsequent cyclization steps.[10] Insufficient heat or improper acid catalysis can stall the reaction.

  • Troubleshooting Protocol:

    • Temperature: Ensure the reaction is heated to the appropriate temperature as dictated by the specific substrates. For many syntheses, refluxing in a solvent like ethanol or acetic acid is common.[11]

    • Catalyst: Verify the type and concentration of the acid catalyst. Common choices include acetic acid, hydrochloric acid, or Lewis acids like zinc chloride.[5][12] The acidity of the medium is critical; too little may not catalyze the reaction effectively, while too much can lead to substrate or product decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are quenched prematurely will naturally result in low yields.

2. Purity of Starting Materials:

  • Causality: Impurities in the cyclohexanedione or hydrazine starting materials can interfere with the reaction. For instance, the presence of water can hinder the initial hydrazone formation. The quality of the hydrazine, in particular, can be a significant factor in the success of the synthesis.[7]

  • Troubleshooting Protocol:

    • Reagent Purity Check: Assess the purity of your starting materials via NMR or other appropriate analytical techniques.

    • Purification: If necessary, purify the starting materials. Hydrazine derivatives can often be purified by recrystallization. Cyclohexanedione derivatives may be purified by distillation or chromatography.

    • Solvent Purity: Ensure that the solvents used are of an appropriate grade and are dry, especially for the initial condensation step.

3. Inefficient Hydrazone Formation:

  • Causality: The initial condensation to form the hydrazone is a critical equilibrium-driven step.[6] Inefficient removal of water can shift the equilibrium back towards the starting materials.

  • Troubleshooting Protocol:

    • Azeotropic Removal of Water: If applicable to your solvent system (e.g., toluene), consider using a Dean-Stark apparatus to remove water as it is formed.

    • Drying Agents: The addition of a drying agent can also be beneficial, though care must be taken to ensure it does not interfere with the reaction.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckConditions Verify Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions AssessPurity Assess Starting Material and Solvent Purity Start->AssessPurity MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Start->MonitorReaction OptimizeConditions Optimize Conditions (Increase Temp/Time, Vary Catalyst) CheckConditions->OptimizeConditions PurifyReagents Purify Starting Materials and Dry Solvents AssessPurity->PurifyReagents AdjustWorkup Review and Adjust Workup/Purification MonitorReaction->AdjustWorkup ImprovedYield Improved Yield OptimizeConditions->ImprovedYield PurifyReagents->ImprovedYield AdjustWorkup->ImprovedYield

Caption: A systematic approach to diagnosing and resolving low product yields.

B. Product Impurity and Side Reactions

Question 2: My final product is impure, showing multiple spots on TLC. What are the common side products in tetrahydroindazole synthesis and how can I minimize their formation and purify my product?

Answer: The formation of side products is a common issue, often arising from the reactivity of the intermediates or alternative reaction pathways.

1. Formation of Regioisomers:

  • Causality: When using unsymmetrical cyclohexanedione derivatives, the formation of two different enehydrazine tautomers is possible, leading to the formation of regioisomeric tetrahydroindazole products. The ratio of these isomers can be influenced by both steric and electronic factors.

  • Troubleshooting Protocol:

    • Reaction Condition Optimization: The choice of acid catalyst and solvent can sometimes influence the regioselectivity of the cyclization. Experimenting with different acid strengths and solvent polarities may favor the formation of one isomer.

    • Chromatographic Separation: In many cases, the regioisomers can be separated by column chromatography.[9] Careful selection of the eluent system is key.

    • Spectroscopic Analysis: Thorough characterization of the purified isomers by 1D and 2D NMR techniques is essential to confirm their structures.[13]

2. Incomplete Cyclization or Side Reactions:

  • Causality: Incomplete reaction can leave unreacted hydrazone or enehydrazine in the crude product. Additionally, under harsh acidic conditions or at very high temperatures, decomposition of the starting materials or product can occur.

  • Troubleshooting Protocol:

    • Reaction Monitoring: As mentioned previously, diligent reaction monitoring is crucial to ensure complete conversion without significant degradation.

    • Milder Conditions: If product decomposition is suspected, consider employing milder reaction conditions. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.

3. Purification Strategies:

  • Recrystallization: This is often an effective method for purifying solid tetrahydroindazole derivatives. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification method.[9] A gradient elution can be effective in separating products with close polarities.

  • Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]

Table 1: Common Solvents for Purification

Purification MethodCommon Solvents
RecrystallizationEthanol, Methanol, Ethyl Acetate/Hexanes, Toluene/Pentane[14]
Column ChromatographyHexanes/Ethyl Acetate, Dichloromethane/Methanol
C. Reaction Failure with Specific Substrates

Question 3: The synthesis works well for some substrates but fails for others. What structural features of the starting materials might be causing this issue?

Answer: The electronic and steric properties of the substituents on both the hydrazine and the cyclohexanedione can significantly impact the reaction's success.

1. Electron-Withdrawing Groups on the Arylhydrazine:

  • Causality: Strongly electron-withdrawing groups on the aromatic ring of the arylhydrazine decrease the nucleophilicity of the nitrogen atoms. This can slow down or even prevent the initial hydrazone formation and the subsequent cyclization steps.

  • Troubleshooting Protocol:

    • Stronger Acid Catalyst: A stronger acid may be required to protonate the carbonyl group of the cyclohexanedione, making it more electrophilic and facilitating the attack by the less nucleophilic hydrazine.

    • Higher Temperatures and Longer Reaction Times: Pushing the reaction conditions may be necessary to overcome the higher activation energy barrier.

2. Steric Hindrance:

  • Causality: Bulky substituents on either the hydrazine or the cyclohexanedione can sterically hinder the approach of the reactants, impeding both hydrazone formation and the intramolecular cyclization.

  • Troubleshooting Protocol:

    • Less Bulky Reagents: If possible, consider using starting materials with less steric bulk.

    • Optimization of Conditions: As with electronic effects, more forcing conditions (higher temperature, longer reaction time) may be required.

III. Experimental Protocols

General Procedure for the Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: [1]

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0-1.2 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Purification by Column Chromatography: [9]

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a column with the silica slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

  • The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. [Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis of Substituted Tetrahydroindoloisoquinoline Derivatives via Intramolecular Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. PubMed Central. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. [Link]

  • Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]

  • Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [Link]

Sources

avoiding byproduct formation with 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazol-6-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of working with this versatile synthetic intermediate. As a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Axitinib, mastering its reactivity is crucial for success.[1][2][3] This guide will help you anticipate and overcome common challenges, particularly the formation of unwanted byproducts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve the issues.

Q1: I'm trying to perform an O-alkylation on the C6-hydroxyl group, but I'm getting a significant amount of N-alkylated byproducts. How can I improve O-selectivity?

Root Cause Analysis: This is the most common challenge with this substrate. The molecule possesses three primary nucleophilic sites: the C6-hydroxyl group (phenolic oxygen) and the two nitrogen atoms of the indazole ring (N1 and N2). The reaction outcome is a delicate balance of several factors:

  • Basicity and Hard-Soft Acid-Base (HSAB) Theory: The phenolic hydroxyl group is more acidic than the N-H of the indazole. A carefully chosen base can selectively deprotonate the hydroxyl group. Hard bases tend to favor reaction at the hard oxygen atom, while softer bases might show less selectivity.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a more "naked" and highly reactive anion, which can decrease selectivity. Less polar solvents like THF may promote ion-pairing, which can influence the reaction site.[4][5]

  • Cation Effects: The choice of counter-ion from the base plays a critical role. Large, soft cations like Cesium (Cs+) are known to coordinate with the oxygen atom, effectively "shielding" it and promoting O-alkylation. Sodium (Na+) can also favor O-alkylation under specific conditions.[6]

Troubleshooting Protocol: Maximizing O-Alkylation

  • Base Selection: Switch to a weaker, bulkier base. While strong bases like Sodium Hydride (NaH) are effective for deprotonation, they often lead to mixtures.[4][5] Cesium carbonate (Cs₂CO₃) is highly recommended for selective O-alkylation. Potassium carbonate (K₂CO₃) can also be effective but may require more optimization.

  • Solvent Choice: Use a less polar aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points. Avoid highly polar solvents like DMF if N-alkylation is a persistent issue.

  • Temperature Control: Run the reaction at lower temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures favor the thermodynamically controlled O-alkylation product over the kinetically favored N-alkylation byproducts.

  • Order of Addition: Add the alkylating agent slowly to the mixture of the substrate and base. This ensures that the concentration of the electrophile is low, minimizing indiscriminate reactions.

Recommended Protocol for Selective O-Alkylation

Q2: My reaction produced a mixture of N-alkylated isomers. How can I differentiate between the N1 and N2 products?

Root Cause Analysis: Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[6][7] The ratio depends on steric and electronic factors of the indazole ring and the reaction conditions.[4][5] The 1H-indazole tautomer is generally more stable, but both nitrogens remain potential nucleophiles.[4][6][8]

Troubleshooting Protocol: Isomer Characterization

The most definitive method for assigning the regiochemistry is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).

  • HMBC Analysis:

    • N1-Isomer: Look for a 3-bond correlation (³J) between the protons of the alkyl group's α-carbon (the CH₂ attached to the nitrogen) and the C7a carbon of the indazole ring.

    • N2-Isomer: Look for a 3-bond correlation (³J) between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[8]

  • NOESY Analysis: In some cases, a Nuclear Overhauser Effect (NOE) can be observed between the α-CH₂ protons and the proton at the C7 position for the N1-isomer, though this is not always conclusive.[7]

  • Chromatography: The two isomers often have different polarities and can typically be separated by flash column chromatography on silica gel. The N1-isomer is often, but not always, the less polar of the two.

Q3: I'm observing decomposition of my starting material or product, indicated by a dark color change or multiple spots on TLC. What's causing this and how can I prevent it?

Root Cause Analysis: The tetrahydro- portion of the molecule makes it susceptible to oxidation. The electron-rich nature of the heterocyclic ring can also make it sensitive to strong acids or electrophiles. This can lead to the formation of aromatic indazole species or other degradation products.[9][10][11]

Troubleshooting Protocol: Minimizing Degradation

  • Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle, especially for sensitive reactions like palladium-catalyzed cross-couplings.

  • Antioxidants: For long-term storage or prolonged reactions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

  • Purification Conditions: Avoid unnecessarily harsh conditions during purification. Use a buffered aqueous solution if strong acids or bases are used in the workup. Neutralize the solution before extraction.

  • Storage: Store the compound under an inert atmosphere, protected from light, and at a low temperature (refrigerator or freezer).

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions to favor N1 vs. N2 alkylation if desired?

A: While often a byproduct to be avoided, selective N-alkylation is sometimes the goal. The conditions are highly substrate-dependent, but general trends have been observed:

  • For N1-Selectivity: Using sodium hydride (NaH) in THF often favors the N1 product.[4][5] This is thought to be due to the formation of the thermodynamically more stable N1-anion.

  • For N2-Selectivity: Conditions that favor kinetic control, such as using Mitsunobu conditions, have been shown to favor the N2 isomer.[8] Additionally, substituents on the indazole ring have a strong directing effect; for example, an electron-withdrawing group at the C7 position can confer excellent N2 regioselectivity.[4][5]

Q: Are protecting group strategies useful for this molecule?

A: Yes, a protecting group strategy can be an excellent way to ensure selectivity.

  • Protecting the Indazole N-H: To guarantee O-alkylation, the indazole nitrogen can be protected. A common and effective protecting group is the tetrahydropyranyl (THP) group, which can be installed under acidic conditions (e.g., PPTS, DCM) and removed later with acid (e.g., HCl in methanol).[3][12]

  • Protecting the C6-OH: If N-alkylation is the desired reaction, the hydroxyl group can be protected as a silyl ether (e.g., TBS) or a benzyl ether, which are stable to many N-alkylation conditions and can be selectively removed later.

Q: What are the best general storage conditions for this compound?

A: To ensure long-term stability and purity, store the compound under the following conditions:

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Temperature: In a freezer (-20 °C) or refrigerator (2-8 °C).

  • Light: In an amber vial or otherwise protected from light.

  • Purity: Ensure the material is free of residual acid or base from its synthesis, as these can catalyze degradation over time.

Data & Diagrams

Table 1: Summary of Conditions for Selective Alkylation
GoalRecommended BaseRecommended SolventTemperatureKey Insight
Selective O-Alkylation Cs₂CO₃, K₂CO₃THF, DCM0 °C to RTThe large cesium cation coordinates to the oxygen, favoring O-alkylation. Less polar solvents reduce indiscriminate reactivity.[6]
Selective N1-Alkylation NaHTHF0 °C to RTFavors the formation of the thermodynamically more stable N1-anion.[4][5]
Selective N2-Alkylation Mitsunobu (DEAD/PPh₃)THF0 °C to RTGenerally proceeds under kinetic control, favoring the N2 position. Ring electronics are a major factor.[4][8]
Diagrams

G cluster_0 Reaction Pathway Decision Tree Start Start: This compound + Base + Alkylating Agent Cond Choice of Base & Solvent Start->Cond O_Path Cs₂CO₃ in THF/DCM Cond->O_Path Mild Conditions N_Path NaH in THF or Strong Base in DMF Cond->N_Path Strong/Harsh Conditions O_Prod Desired Product: Selective O-Alkylation O_Path->O_Prod N_Mix Byproduct Mixture: N1- and N2-Alkylation N_Path->N_Mix G cluster_1 Troubleshooting Workflow Problem {Problem Observed|Low yield or complex mixture on TLC} Check1 {Is the major byproduct N-Alkylated?|Check crude NMR/LC-MS} Problem->Check1 Check2 {Is there evidence of degradation?|Dark color, many faint spots} Problem->Check2 Check1->Check2 No Sol1 Solution: 1. Switch base to Cs₂CO₃ 2. Use less polar solvent (THF) 3. Lower reaction temperature Check1->Sol1 Yes Sol2 Solution: 1. Run under inert (N₂) atmosphere 2. Use degassed solvents 3. Check pH during workup Check2->Sol2 Yes Success Re-run experiment and monitor Sol1->Success Sol2->Success

Caption: Workflow for troubleshooting byproduct formation.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.
  • A Selective Process for N-alkylation in Competition with O-alkylation. (2018).
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI.
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (2021). Royal Society of Chemistry.
  • Development of a selective and scalable N1-indazole alkylation. (2024). Royal Society of Chemistry.
  • Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. (2007).
  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2011).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020).
  • Axitinib synthesis. (2022). ChemicalBook.
  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018).
  • Axitinib. (2015). New Drug Approvals.
  • Method for preparing intermediate of axitinib and application of... (2014).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork.
  • Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. (2007).

Sources

Technical Support Center: Process Improvements for Industrial Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance process efficiency, improve yield and purity, and ensure operational safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: Our multi-step synthesis of this compound is suffering from a low overall yield. What are the common bottlenecks and how can we optimize the process?

Answer: Low overall yield in a multi-step synthesis is a common challenge. The root cause often lies in one or more inefficient steps. A systematic approach to identify and optimize the problematic stage is crucial.

Potential Causes & Solutions:

  • Suboptimal Cyclization Conditions: The formation of the tetrahydroindazole ring is a critical step. Inadequate temperature control, incorrect solvent choice, or an inefficient catalyst can lead to significant yield loss.

    • Temperature: Ensure precise temperature control. While higher temperatures can sometimes accelerate the reaction, they may also promote side reactions and degradation of the product. An optimal temperature must be empirically determined for your specific substrate and catalyst system.[1]

    • Solvent: The polarity of the solvent can dramatically influence the reaction rate and selectivity. For instance, in related indazole syntheses, a mixture of an alcohol and a controlled amount of water has been shown to improve yields.[1] Experiment with a range of solvents to find the ideal medium for your reaction.

    • Catalyst: For catalyzed reactions, ensure the catalyst is active and not poisoned. Screening different catalysts and ligands can lead to significant improvements.[1]

  • Inefficient Purification: Product loss during purification is a frequent contributor to low yields.

    • Recrystallization: If using recrystallization, ensure the solvent system is optimized for maximum recovery. The product should have high solubility in the hot solvent and low solubility in the cold solvent.

    • Chromatography: For column chromatography, select the appropriate stationary and mobile phases to achieve good separation without excessive product loss on the column.

  • Side Reactions: The formation of byproducts consumes starting materials and complicates purification.

    • Protecting Groups: If your synthesis involves protecting groups, ensure their complete addition and removal. Incomplete reactions at these stages will carry impurities through the synthesis.

    • Oxidation: The hydroxyl group of the target molecule can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

Issue 2: Impurity Profile and Purification Challenges

Question: We are observing significant impurities in our final product, which are difficult to remove by standard crystallization. What are the likely impurities and what advanced purification strategies can we employ?

Answer: A challenging impurity profile often points to side reactions occurring during the synthesis or degradation of the product. Identifying these impurities is the first step toward developing an effective purification strategy.

Potential Impurities:

  • Isomers: Depending on the synthetic route, regioisomers of the desired product may form. For example, if the synthesis involves the cyclization of a substituted cyclohexanone derivative with a hydrazine, different tautomers (1H- and 2H-indazoles) can be produced.

  • Starting Materials: Incomplete conversion will result in the presence of starting materials or intermediates in the final product.

  • Over-alkylation/Acylation Products: If the synthesis involves N-alkylation or N-acylation, there is a risk of multiple substitutions on the indazole ring.

  • Decomposition Products: The final product or intermediates may be unstable under the reaction or workup conditions, leading to degradation.

Advanced Purification Strategies:

  • Preparative HPLC: High-performance liquid chromatography on a preparative scale can offer excellent separation of closely related impurities.

  • Salt Formation: If the impurities have different acidic or basic properties than the desired product, selective salt formation and precipitation can be a powerful purification technique.

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC, particularly for separating chiral compounds or when dealing with thermally labile molecules.

Issue 3: Scalability and Safety Concerns

Question: We are planning to scale up the synthesis to a pilot plant scale. What are the key process parameters to monitor, and what are the major safety considerations?

Answer: Scaling up a chemical synthesis requires careful consideration of reaction kinetics, heat transfer, and potential hazards that may not be apparent at the lab scale.

Key Parameters for Scale-Up:

  • Heat Transfer: Exothermic reactions can lead to a rapid increase in temperature in a large reactor if not properly controlled. Ensure the reactor has adequate cooling capacity and that the heat transfer characteristics are well understood.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and variations in concentration, affecting yield and impurity profiles. The type and speed of the agitator are critical.

  • Reagent Addition Rate: The rate of addition of reagents, especially for highly reactive or exothermic steps, must be carefully controlled to maintain a safe operating temperature.

Safety Considerations:

  • Hazardous Reagents: Many syntheses of heterocyclic compounds utilize potentially hazardous reagents such as hydrazine derivatives, strong acids/bases, and flammable solvents. Conduct a thorough risk assessment for all chemicals used.

  • Reaction Byproducts: Be aware of any toxic or flammable gases that may be evolved during the reaction. Ensure the reactor is equipped with appropriate venting and scrubbing systems.

  • Thermal Stability: Determine the thermal stability of all starting materials, intermediates, and the final product to avoid runaway reactions or decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on an industrial scale?

A1: A prevalent industrial approach involves the condensation of a suitably substituted 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine.[2] This method is often favored due to the availability of starting materials and the robustness of the reaction. The key is the synthesis of the appropriate cyclohexanedione precursor, which can be achieved through various established organic transformations.

Q2: How can we control the regioselectivity of N-alkylation or N-acylation on the indazole ring?

A2: The indazole ring has two nitrogen atoms (N1 and N2), and controlling the site of substitution is a common challenge. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating/acylating agent can favor substitution at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 selectivity.[1] For example, in some cases, aprotic polar solvents may favor N1 substitution, while nonpolar solvents might favor N2.

Q3: What analytical techniques are most suitable for in-process control and final product characterization?

A3: A combination of analytical techniques is essential for robust process control and quality assurance.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and check for the presence of starting materials.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Purity Analysis by HPLC: To determine the purity of the final product and quantify any impurities.

Visualizations

Synthetic Workflow Overview

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification cluster_3 Final Product Substituted Cyclohexanedione Substituted Cyclohexanedione A Cyclocondensation Substituted Cyclohexanedione->A Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->A B Work-up & Isolation A->B Reaction Mixture C Crystallization / Chromatography B->C Crude Product D This compound C->D Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G A Low Yield Observed B Analyze Reaction Mixture (TLC/HPLC) A->B C Incomplete Conversion? B->C D Yes C->D E No C->E F Increase Reaction Time or Temperature D->F G Significant Side Products? E->G H Yes G->H I No G->I J Optimize Reaction Conditions (Solvent, Catalyst, etc.) H->J K Review Purification Method I->K L Product Loss During Isolation? K->L M Yes L->M N No L->N O Optimize Crystallization or Chromatography M->O P Re-evaluate Synthetic Route N->P

Caption: Decision tree for troubleshooting low yields in the synthesis.

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Deviation
Reaction Temperature 80-120 °C (solvent dependent)Too low: incomplete reaction. Too high: increased side products.
Reaction Time 4-24 hoursInsufficient time: low conversion. Excessive time: product degradation.
Hydrazine Equivalents 1.1 - 1.5Too low: incomplete reaction. Too high: purification challenges.
Catalyst Loading 0.5 - 5 mol% (if applicable)Varies based on catalyst activity and substrate.

Experimental Protocol: General Procedure for Cyclocondensation

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of the substituted 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) in a reaction vessel equipped with a condenser and a temperature probe, add hydrazine hydrate (1.2 eq).

  • If the reaction is acid-catalyzed, add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Heat the reaction mixture to the predetermined optimal temperature (e.g., reflux) and monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. (2021, July 29).
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (n.d.).
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF - ResearchGate. (2025, August 10).
  • Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF - ResearchGate. (n.d.).
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents. (n.d.).
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (2020, March 26).
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem. (n.d.).

Sources

Validation & Comparative

validation of analytical methods for 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 4,5,6,7-Tetrahydro-1H-Indazol-6-ol

Introduction

In the landscape of pharmaceutical development and chemical research, the compound this compound stands as a potentially crucial intermediate. As with any component destined for use in regulated industries, the assurance of its identity, purity, and strength is not merely a matter of good practice—it is a foundational requirement. This assurance is built upon the rigorous validation of analytical methods. An analytical method validation is a documented process that provides a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality characteristics of the substance being tested[1].

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comparative analysis of principal analytical techniques for the validation of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, grounded in the principles set forth by the International Council for Harmonisation (ICH) guidelines[2][3][4]. We will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust workhorse for quality control; Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the standard for high-sensitivity analysis; and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for identification and quantification, particularly for volatile compounds.

Part 1: The Cornerstone of Reliability: Understanding Analytical Validation

The primary objective of analytical validation is to demonstrate that a method is suitable for its intended purpose[5]. This "fitness for purpose" is not a single attribute but a composite of several interconnected performance characteristics, as defined by the ICH Q2(R2) guideline[2][6]. These characteristics form a self-validating system where each parameter confirms the reliability of the others.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[3].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision[5].

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy[7].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

G cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Identification Tests Accuracy Accuracy Range Range Accuracy->Range Validation Method Validation (Fit for Purpose) Accuracy->Validation Precision Precision Precision->Range Precision->Validation Linearity Linearity Linearity->Range defines Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ Limit of Quantitation (LOQ) LOD Limit of Detection (LOD) LOQ->LOD is > ID_Specificity Specificity ID_Specificity->Validation Robustness Robustness Robustness->Validation ensures reliability

Core parameters for analytical method validation.

Part 2: A Comparative Analysis of Chromatographic Methods

The selection of an analytical method is driven by its intended application. For routine quality control of a drug substance, a robust and cost-effective method like HPLC-UV is often preferred. For the detection of trace-level impurities or analysis in a complex biological matrix, the enhanced sensitivity and selectivity of LC-MS/MS are indispensable.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Experimental Choices: HPLC is the cornerstone of pharmaceutical analysis. For a molecule like this compound, which contains an indazole ring system, a chromophore that absorbs UV light, HPLC-UV is an ideal starting point. A reversed-phase C18 column is selected due to the compound's moderate polarity, allowing for good retention and separation from potential non-polar or highly polar impurities using a standard water/acetonitrile mobile phase.

Experimental Protocol: HPLC-UV for Assay and Impurity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to protonate silanol groups on the silica backbone, reducing peak tailing and ensuring a consistent pH for reproducible retention of the analyte.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration. A gradient is chosen to elute a wide range of potential impurities with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is critical for stable and reproducible retention times.

    • Detection Wavelength: Monitor at the absorption maximum of the indazole chromophore (e.g., ~254 nm or determined by PDA scan) for maximum sensitivity.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Standard: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent) to a concentration of 1.0 mg/mL.

    • Working Standards (for Linearity): Prepare a series of dilutions from the stock standard covering the expected range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Solution: Prepare the test sample in the same diluent to a target concentration within the validated range.

Validation workflow for the HPLC-UV method.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices: When the required sensitivity is beyond the capabilities of UV detection, such as for trace-level impurity quantification or bioanalysis, LC-MS/MS is the method of choice. Its superior selectivity, derived from monitoring specific mass-to-charge (m/z) transitions, allows for confident quantification even in the presence of co-eluting, isobaric interferences. Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen atoms on the indazole ring are readily protonated.

Experimental Protocol: LC-MS/MS for Trace-Level Quantification

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. The smaller dimensions and particle size are used for faster analysis and sharper peaks, which are beneficial for MS detection.

    • Mobile Phase: As per the HPLC-UV method, as formic acid is a volatile buffer compatible with MS.

    • Gradient: A faster gradient may be employed (e.g., 5% to 95% B over 5 minutes) due to the increased peak capacity of the UPLC system.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Parameter Optimization: Infuse a standard solution of the analyte (~1 µg/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy.

    • MRM Transitions:

      • First, determine the m/z of the protonated molecule [M+H]⁺ in a full scan mode. For C₇H₁₀N₂O, the monoisotopic mass is 138.08. The precursor ion will be m/z 139.1.

      • Next, perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions.

      • Select at least two Multiple Reaction Monitoring (MRM) transitions (e.g., one for quantification, one for confirmation) to ensure specificity.

  • Standard & Sample Preparation: Prepare standards and samples as in the HPLC method, but at much lower concentrations (e.g., ng/mL or pg/mL levels), using a high-purity diluent.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, this compound contains polar hydroxyl (-OH) and amine (-NH) groups, which can cause poor peak shape and thermal degradation in the hot GC inlet. To overcome this, a derivatization step, such as silylation, is essential. This process replaces the active protons with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability[8][9].

Experimental Protocol: GC-MS for Identification and Quantification

  • Derivatization:

    • Evaporate a known amount of the sample/standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A GC system with a capillary column coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of the derivatized analyte from any derivatizing agent artifacts or impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that are excellent for structural confirmation and library matching.

    • Scan Mode: Scan from m/z 40 to 500 for qualitative analysis to identify the molecular ion and fragmentation pattern. For quantitative analysis, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Part 3: Comparative Performance Summary

The ultimate choice of method depends on a careful balance of the required performance and available resources. The table below provides an objective comparison to guide this decision-making process.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Primary Application Routine QC, Assay, PurityTrace-level quantification, Impurity profiling, BioanalysisIdentification, Quantification of volatile impurities
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and MRM transitions)Excellent (based on retention time and mass fragmentation pattern)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Precision (%RSD) Excellent (<1% for assay, <5% for impurities)[3]Excellent (<5% at low levels)Very Good (<5%)[9][10]
Linearity (R²) >0.999>0.995>0.995
Sample Preparation Simple (dissolve and inject)Simple, but requires clean solvents and vialsComplex (requires derivatization)
Cost (Instrument/Run) LowHighMedium
Key Advantage Robust, simple, cost-effective, widely available.Unmatched sensitivity and selectivity.Provides definitive structural information from fragmentation.
Key Disadvantage Limited sensitivity, potential for interference.High cost, matrix effects can be an issue.Requires derivatization, not suitable for non-volatile compounds.

Conclusion: Selecting the Fit-for-Purpose Method

The is a critical exercise in ensuring its quality and suitability for its intended use. There is no single "best" method; rather, there is a "fit-for-purpose" method.

  • For routine quality control, assay, and release testing where the analyte is the major component, the HPLC-UV method offers the ideal combination of robustness, precision, and cost-effectiveness. Its simplicity makes it suitable for high-throughput environments.

  • For detecting and quantifying trace-level impurities or for bioanalytical studies , the superior sensitivity and selectivity of LC-MS/MS are non-negotiable. It provides the highest level of confidence in quantitative results at low concentrations.

  • For definitive identification and for analyzing potential volatile impurities , GC-MS is an invaluable tool. The fragmentation pattern generated by Electron Ionization serves as a molecular fingerprint, providing a high degree of certainty in structural confirmation.

A comprehensive analytical control strategy may leverage more than one of these techniques: HPLC-UV for the main assay, LC-MS/MS for specific, low-level impurities, and GC-MS for residual solvent analysis or identification of volatile unknowns. By understanding the principles, advantages, and limitations of each method, and by grounding the validation process in the authoritative framework of the ICH guidelines, scientists can ensure the generation of reliable, reproducible, and scientifically sound data.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • International Journal of Pharmaceutical and Clinical Research. (n.d.).
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  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

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A Comparative Guide to 4,5,6,7-Tetrahydro-1H-Indazol-6-ol and Other Privileged Scaffolds in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology. The development of small molecule kinase inhibitors (KIs) has revolutionized treatment paradigms for numerous diseases. At the heart of this success lies the concept of the "privileged scaffold"—a molecular framework that is not only synthetically accessible but also predisposed to bind to the ATP-binding site of multiple kinases.[1][2] Among these, nitrogen-containing heterocycles, particularly the pyrazole and its fused bicyclic analog, indazole, have proven to be exceptionally fruitful starting points for drug development.[3][4]

This guide provides an in-depth comparison of 4,5,6,7-tetrahydro-1H-indazol-6-ol, a versatile and increasingly important precursor, against other established scaffolds used in the synthesis of next-generation kinase inhibitors. We will delve into the synthetic rationale, comparative advantages, and provide actionable experimental protocols for researchers in the field.

The Indazole Core: A Proven Pharmacophore

The indazole moiety is a cornerstone of numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor), Pazopanib (VEGFR/PDGFR inhibitor), and Niraparib (PARP inhibitor, though not a kinase).[3][5] Its utility stems from its ability to act as a bioisostere of adenine, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The bicyclic nature of the indazole ring provides a rigid and spatially defined platform for orienting substituents into adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[5]

While aromatic indazoles are well-established, their partially saturated (tetrahydro) counterparts, such as this compound, offer distinct advantages. The non-aromatic, three-dimensional nature of the cyclohexyl ring allows for more precise exploration of the non-planar contours of the ATP-binding site, potentially leading to novel binding modes and improved selectivity profiles. The hydroxyl group at the 6-position serves as a crucial synthetic handle for introducing further complexity and tailoring the molecule to a specific kinase target.

Comparative Analysis of Kinase Inhibitor Precursors

The choice of a starting scaffold is a critical decision in any kinase inhibitor program, profoundly influencing synthetic tractability, physicochemical properties, and the ultimate biological activity profile. Below, we compare this compound with two other major classes of precursors.

G cluster_0 cluster_1 A This compound (3D Saturated Bicyclic) P1 Rigidity & 3D Shape A->P1 High (Sp³ character) P2 Synthetic Accessibility A->P2 Good P3 Established Use A->P3 Emerging [12] P4 Novelty & IP Space A->P4 High B Aromatic Indazole (2D Planar Bicyclic) B->P1 High (Planar) B->P2 Excellent B->P3 High [5, 19] B->P4 Moderate C Substituted Pyrazole (2D Planar Monocyclic) C->P1 Moderate C->P2 Excellent C->P3 Very High [1, 3] C->P4 Moderate G reagents 1,3-Cyclohexanedione + Hydrazine Hydrate reaction Reflux, 4-6h (Acid Catalyst, e.g., AcOH) reagents->reaction solvent Ethanol (Solvent) solvent->reaction workup Cool to RT Filter Precipitate reaction->workup purify Recrystallize (e.g., from Ethanol/Water) workup->purify product 4,5,6,7-Tetrahydro-1H-indazol-5-one purify->product

Caption: General workflow for tetrahydroindazolone synthesis.

Objective: To synthesize the 4,5,6,7-tetrahydro-1H-indazol-5-one core, a direct precursor to the target -6-ol derivative via reduction.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq) and dissolve it in absolute ethanol (approx. 5-10 mL per gram of dione).

    • Causality: Ethanol is an excellent solvent for both reactants and the product at elevated temperatures, but allows for precipitation of the product upon cooling, simplifying isolation.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirring solution. A slight exotherm may be observed. Follow this with the addition of a catalytic amount of glacial acetic acid.

    • Causality: The reaction is an acid-catalyzed condensation-cyclization. Acetic acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes. A crystalline precipitate should form.

    • Self-Validation: The formation of a precipitate upon cooling is a strong indicator of successful product formation, as the planar, hydrogen-bonded indazolone is typically less soluble in cold ethanol than the starting dione.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

    • Self-Validation: Purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the expected structure. [6]

Protocol 2: Reduction to this compound

Objective: To selectively reduce the ketone of the precursor to the target alcohol.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-5-one (or similar isomer) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Standard reaction flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the tetrahydro-indazolone precursor in methanol at 0°C (ice bath).

  • Reduction: Add sodium borohydride portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of the indazole's C=N bond. Methanol serves as both a solvent and a proton source for the workup.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding water, followed by acidification with dilute HCl to neutralize excess borohydride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting crude alcohol by column chromatography.

Conclusion and Future Outlook

The selection of a precursor scaffold is a nuanced decision that balances synthetic feasibility with the desired biological and physicochemical properties. While simple pyrazoles and aromatic indazoles remain workhorses of kinase inhibitor discovery due to their straightforward synthesis and proven track record, the future of designing highly selective inhibitors may lie in more complex, three-dimensional scaffolds. [7] this compound represents an exemplary next-generation precursor. It builds upon the established hinge-binding credentials of the indazole core while introducing sp³-hybridized, non-planar geometry. This structural feature is invaluable for exploiting subtle topological differences between kinase active sites, offering a pathway to overcome the selectivity challenges that plague many planar inhibitors. The synthetic accessibility, demonstrated in the protocols above, ensures that this scaffold is not merely a theoretical curiosity but a practical and powerful tool for medicinal chemists aiming to develop the next wave of targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
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  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
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A Senior Application Scientist's Comparative Guide to Tetrahydroindazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydroindazole scaffold is a cornerstone in modern medicinal chemistry. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is adept at engaging with biological targets, leading to its incorporation in a multitude of clinically significant molecules, including inhibitors of human dihydroorotate dehydrogenase (DHODH) for cancer therapy and sigma-2 receptor ligands for neurological research.[1][2][3] The efficacy and novelty of these therapeutic agents are intrinsically linked to the synthetic routes used to construct the core heterocycle.

The choice of a synthetic pathway is a critical decision in the drug development pipeline, balancing factors such as efficiency, scalability, stereocontrol, cost, and environmental impact. This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing tetrahydroindazoles: classical multicomponent condensations, modern transition-metal-catalyzed cross-couplings, and enantioselective organocatalytic methods. We will delve into the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and present quantitative data to empower researchers to make informed decisions for their specific applications.

I. The Classic Approach: One-Pot Multicomponent Condensation

The most established and arguably most straightforward route to tetrahydroindazoles relies on the condensation of a 1,3-dicarbonyl compound (or a cyclic equivalent like 1,3-cyclohexanedione), an aldehyde, and a hydrazine derivative. This method is a variation of the venerable Hantzsch pyridine synthesis and Knorr pyrazole synthesis, prized for its operational simplicity and atom economy by assembling complex products from simple precursors in a single step.[4]

Mechanistic Rationale

The reaction proceeds through a cascade of condensation and cyclization steps. The process is typically initiated by a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate. Subsequently, the hydrazine undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated system. The final ring closure is achieved through an intramolecular condensation between one of the hydrazine nitrogens and a carbonyl group, followed by dehydration to yield the stable tetrahydroindazole ring system.

Multicomponent Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A 1,3-Diketone + Aldehyde B α,β-Unsaturated Dicarbonyl A->B Base/Acid cat. -H2O D Hydrazine-Dicarbonyl Adduct B->D C Hydrazine C->D E Cyclized Intermediate (Pyrazoline derivative) D->E Intramolecular Condensation F Tetrahydroindazole E->F -H2O

Caption: Workflow for the one-pot multicomponent synthesis of tetrahydroindazoles.

Representative Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of a substituted tetrahydroindazole using dimedone, an aromatic aldehyde, and phenylhydrazine.

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • 4-Chlorobenzaldehyde

  • Phenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimedone (1.40 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and phenylhydrazine hydrochloride (1.45 g, 10 mmol).

  • Add 30 mL of absolute ethanol to the flask, followed by 1 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,6,7-hexahydro-2H-indazol-4-one as a crystalline solid.

II. The Modern Workhorse: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized heterocycle synthesis, offering pathways with high efficiency, regioselectivity, and functional group tolerance that are often unattainable through classical methods.[5] For tetrahydroindazoles, palladium and rhodium catalysts are particularly prominent, enabling C-H activation and cross-coupling strategies.

Mechanistic Rationale: Palladium-Catalyzed Intramolecular C-H Amination

A powerful strategy involves the palladium-catalyzed intramolecular cyclization of a pre-formed hydrazone derived from a halogenated cyclohexenone. The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst to the aryl or vinyl halide bond. The resulting Pd(II) complex then undergoes intramolecular coordination with the hydrazone nitrogen, followed by migratory insertion or a direct C-N reductive elimination to form the N-N bond and close the pyrazole ring, regenerating the Pd(0) catalyst.

Palladium-Catalyzed Synthesis Pd0 Pd(0)L_n A Oxidative Addition Pd0->A B R-Pd(II)-X Complex A->B C Intramolecular Coordination B->C D Cyclized Pd(II) Intermediate C->D E Reductive Elimination D->E E->Pd0 Catalyst Regeneration Product Tetrahydroindazole E->Product Substrate Halogenated Hydrazone Substrate->A

Caption: Simplified catalytic cycle for palladium-catalyzed tetrahydroindazole synthesis.

Representative Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is adapted from methodologies for synthesizing indazoles via intramolecular C-N bond formation.[6]

Materials:

  • N-(2-bromocyclohex-2-en-1-yl)-N-phenylhydrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%) and PPh₃ (52.4 mg, 0.2 mmol, 4 mol%).

  • Add 20 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add the N-(2-bromocyclohex-2-en-1-yl)-N-phenylhydrazine substrate (1.40 g, 5 mmol) and NaOtBu (576 mg, 6 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-1,4,5,6-tetrahydro-1H-indazole.

III. The Frontier of Selectivity: Asymmetric Organocatalysis

Achiral synthesis produces a racemic mixture of enantiomers, only one of which may have the desired biological activity, while the other could be inactive or even harmful. Asymmetric organocatalysis provides an elegant solution, using small, chiral organic molecules to steer a reaction towards a single enantiomer, a critical capability in drug development.[7] While specific examples for tetrahydroindazoles are emerging, the principles are well-established in the synthesis of analogous tetrahydro-N-heterocycles.[8]

Mechanistic Rationale: Chiral Amine Catalyzed Domino Reaction

A common strategy employs a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to activate an α,β-unsaturated aldehyde via the formation of a transient, chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a highly stereocontrolled Michael addition from a nucleophile (e.g., a 1,3-dicarbonyl compound). The resulting intermediate can then be trapped in a subsequent intramolecular step, such as an aza-Henry or aldol-type reaction, to construct the heterocyclic ring with high diastereo- and enantioselectivity. The catalyst is then regenerated, completing the cycle.[2]

Organocatalytic Cycle Catalyst Chiral Amine Catalyst A Iminium Ion Formation Catalyst->A B Chiral Iminium Ion A->B C Stereoselective Michael Addition B->C D Enamine Intermediate C->D E Intramolecular Cyclization D->E E->Catalyst Catalyst Regeneration Product Enantioenriched Product E->Product Aldehyde α,β-Unsaturated Aldehyde Aldehyde->A Nucleophile Nucleophile Nucleophile->C

Caption: General catalytic cycle for an asymmetric organocatalytic domino reaction.

Representative Experimental Protocol: Asymmetric Michael/Aza-Henry/Cyclization Cascade

This protocol is an illustrative example adapted from the synthesis of chiral tetrahydropyridines, demonstrating the power of organocatalytic cascades.[8] A similar approach can be envisioned for tetrahydroindazoles using appropriate precursors.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Dimedone)

  • β-Nitroolefin (e.g., trans-β-nitrostyrene)

  • Aldimine (formed in situ or pre-formed from an aldehyde and an amine)

  • Quinine-derived squaramide catalyst

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a vial charged with the quinine-derived squaramide catalyst (10 mol%), add the 1,3-dicarbonyl compound (0.5 mmol) and the β-nitroolefin (0.5 mmol).

  • Add 0.4 mL of dichloromethane and stir the mixture at room temperature.

  • After 15 minutes, add the aldimine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to afford the enantioenriched tetrahydro-N-heterocycle. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

IV. Performance Comparison: A Head-to-Head Analysis

The optimal synthetic route is highly dependent on the specific goals of the project. A method ideal for early-stage library synthesis may differ from one used for large-scale manufacturing. The following table provides a comparative summary of the discussed methodologies based on representative experimental data.

Parameter Classical Multicomponent Transition-Metal Catalysis Asymmetric Organocatalysis
Typical Yield 70-95%65-90%70-95%
Reaction Time 2-6 hours12-24 hours24-72 hours
Temperature 80-120 °C80-110 °C20-40 °C (Room Temp.)
Catalyst Acid/Base (stoichiometric or catalytic)Pd, Rh, Cu complexes (1-5 mol%)Chiral Amine, Phosphoric Acid (5-20 mol%)
Stereocontrol Generally none (produces racemate)Possible with chiral ligandsExcellent enantioselectivity (>90% ee)
Key Advantage Operational simplicity, low costHigh functional group tolerance, novel bond formationsHigh enantioselectivity, mild conditions
Key Disadvantage Limited functional group tolerance, high temp.Catalyst cost, potential metal contaminationLonger reaction times, catalyst loading
Green Chemistry Spotlight: Microwave Synthesis vs. Conventional Heating

A significant advancement in classical synthesis is the use of microwave irradiation, which aligns with the principles of green chemistry. Microwave heating can dramatically reduce reaction times and often improve yields compared to conventional oil-bath heating.[9][10]

Method Reaction Time Yield Reference
Conventional Heating 2-8 hours~70%
Microwave Irradiation 3-10 minutes>85%

This comparison clearly demonstrates that for classical condensation reactions, microwave-assisted synthesis is a superior alternative, offering significant improvements in efficiency and energy consumption.

V. Conclusion and Future Outlook

The synthesis of the tetrahydroindazole core has evolved from robust, classical one-pot methods to highly sophisticated transition-metal and organocatalytic strategies.

  • Classical Multicomponent Reactions remain highly relevant for their simplicity, cost-effectiveness, and amenability to green modifications like microwave synthesis, making them ideal for initial scaffold generation and scale-up campaigns where stereochemistry is not a primary concern.

  • Transition-Metal Catalysis provides unparalleled access to complex and highly substituted analogs through C-H activation and cross-coupling reactions, enabling late-stage functionalization and the exploration of novel chemical space.

  • Asymmetric Organocatalysis represents the cutting edge, offering direct access to enantiomerically pure tetrahydroindazoles. Although still a developing area for this specific scaffold, the principles demonstrated in related systems promise a future where chiral tetrahydroindazole-based drugs can be synthesized with precision and efficiency.

For the modern drug development professional, a comprehensive understanding of these diverse synthetic routes is essential. The choice of method will be a strategic one, guided by the specific requirements of the target molecule, the stage of development, and the overarching goals of efficiency, sustainability, and, ultimately, therapeutic innovation.

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A Guide to the Methodical Cross-Validation of Experimental Data for Tetrahydroindazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous cross-validation of experimental results for the 4,5,6,7-tetrahydro-1H-indazole scaffold, a core moiety in numerous pharmacologically active agents. While focusing on the principles applicable to novel derivatives such as 4,5,6,7-tetrahydro-1H-indazol-6-ol, this document establishes a universal, self-validating methodology. Given the sparse public data on the specific 6-hydroxy isomer, we will use closely related, well-documented analogs to illustrate the critical workflows for structural confirmation and biological activity assessment. The objective is to equip researchers, scientists, and drug development professionals with a robust strategy to ensure data integrity, reproducibility, and confidence in their findings.

Part 1: The Foundation of Trustworthiness: A Self-Validating Protocol for Synthesis and Characterization

The credibility of any experimental result, particularly in drug discovery, hinges on the verifiable identity and purity of the chemical matter being tested. A self-validating protocol does not merely synthesize a compound; it integrates orthogonal analytical techniques at every stage to eliminate ambiguity. The causality behind this multi-pronged approach is to ensure that each analytical method corroborates the others, creating a closed loop of validation.

Synthesis Workflow: From Precursor to Purified Compound

The synthesis of tetrahydroindazoles typically proceeds from a substituted cyclohexanone precursor. The choice of a specific route, such as the reaction with hydrazine hydrate, is dictated by factors like commercial availability of starting materials, reaction yield, and scalability.

A generalized synthetic workflow is outlined below. The critical insight here is the strategic placement of purification and in-process controls (IPCs) to validate the progression of the reaction and the integrity of intermediates.

G cluster_0 Synthesis Stage cluster_1 Purification & Isolation cluster_2 In-Process Controls (IPCs) cluster_3 Final Quality Control (QC) A Substituted Cyclohexanone Precursor (e.g., 2-formyl-5-hydroxycyclohexanone) B Condensation Reaction (e.g., + Hydrazine Hydrate in Ethanol, Reflux) A->B C Crude Product (Mixture of isomers, starting material, byproducts) B->C IPC1 TLC or LC-MS Monitoring (Confirms consumption of starting material) B->IPC1 D Flash Column Chromatography (e.g., Silica gel, Hexane:EtOAc gradient) C->D Purification IPC2 ¹H NMR of Crude (Identifies major species) C->IPC2 E Isolated Isomer Fraction(s) D->E F Recrystallization (e.g., Ethanol/Water) E->F G Final Purified Compound (>98% Purity) F->G H Orthogonal Analytical Validation G->H Characterization G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) B Measures direct inhibition of recombinant Kinase X enzyme A->B C Result: IC₅₀ Value (Potency) B->C D Orthogonal Assay: Cellular Phospho-Substrate Assay (e.g., Western Blot or AlphaLISA®) C->D Cross-Validation Step Validation Validated Hit: Data from both assays correlate C->Validation Confirms Potency E Measures inhibition of Kinase X substrate phosphorylation in living cells D->E F Result: EC₅₀ Value (Cellular Efficacy) E->F F->Validation Confirms Cellular Activity

A Senior Application Scientist's Guide to Benchmarking the Purity of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The molecule 4,5,6,7-tetrahydro-1H-indazol-6-ol, a substituted indazole derivative, represents a class of compounds with significant therapeutic potential. Ensuring its purity demands a robust analytical strategy, capable of detecting and quantifying not only the principal compound but also any process-related impurities, degradation products, and stereoisomers.

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower researchers in establishing a self-validating system for purity assessment, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3]

Understanding the Analyte and Potential Impurities

The structure of this compound, featuring a fused heterocyclic ring system and a chiral center, dictates the analytical challenges. A plausible synthetic route, starting from a substituted cyclohexanone derivative, informs the potential impurity profile.

cluster_synthesis Plausible Synthesis Pathway and Potential Impurities cluster_impurities Potential Impurities Start 4-Hydroxycyclohexanone Intermediate1 2-(hydroxymethylene)-4-hydroxycyclohexanone Start->Intermediate1 Formylation API This compound Intermediate1->API Cyclization ImpurityA Unreacted 4-Hydroxycyclohexanone API->ImpurityA ImpurityB Residual Hydrazine API->ImpurityB ImpurityC Isomeric byproducts API->ImpurityC ImpurityD Degradation products (e.g., oxidation) API->ImpurityD ImpurityE Enantiomeric impurity API->ImpurityE Hydrazine Hydrazine hydrate Hydrazine->API

Caption: Plausible synthesis of this compound and resulting potential impurities.

This synthetic pathway suggests the potential presence of:

  • Starting materials: Unreacted 4-hydroxycyclohexanone.

  • Reagents: Residual hydrazine, a known genotoxic impurity.

  • Byproducts: Isomers formed during cyclization.

  • Degradation products: Arising from exposure to heat, light, or oxidative stress.

  • Enantiomeric impurity: The opposite enantiomer, which may have different pharmacological and toxicological profiles.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is paramount for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of pharmaceutical analysis, each with distinct advantages and limitations for this particular analyte.[4][5][6][7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Requires derivatization for polar, non-volatile compounds, which can introduce complexity.
Selectivity High selectivity achievable with a wide range of stationary and mobile phases. Chiral columns are readily available for enantiomeric separation.Excellent selectivity, especially with mass spectrometric detection, which provides structural information.
Sensitivity High sensitivity with UV and other detectors.Extremely high sensitivity, particularly for volatile impurities and residual solvents.
Quantification Excellent for precise quantification of the API and impurities.More suited for identification and quantification of trace-level volatile impurities.

For a comprehensive purity profile of this compound, a combination of these techniques is often optimal. HPLC is the preferred method for assay and the determination of non-volatile impurities, while GC-MS is invaluable for identifying and quantifying residual solvents and other volatile organic impurities.

Experimental Protocols: A Framework for Validation

The following protocols are designed as a starting point for method development and validation, adhering to the principles outlined in ICH Q2(R1).[1][2][3]

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

This method is designed to quantify the API and separate it from potential degradation products and non-volatile impurities.

cluster_workflow HPLC Method Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (10 µL) Prep->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column Detection PDA Detector (Scan 200-400 nm) Column->Detection MobilePhase Mobile Phase (Gradient of Water and Acetonitrile with 0.1% Formic Acid) MobilePhase->Column Analysis Data Analysis (Peak Purity, % Area) Detection->Analysis

Caption: Workflow for the stability-indicating HPLC method.

Method Parameters:

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS compatibility if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities.
Gradient 10-90% B over 20 minutesTo ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detector Photodiode Array (PDA)Allows for peak purity assessment and detection at the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Forced Degradation Studies: To establish the stability-indicating nature of this method, forced degradation studies should be performed.[1][9][10] The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to separate the main peak from all degradation product peaks.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Given the presence of a stereocenter, assessing enantiomeric purity is critical.

cluster_workflow Chiral HPLC Method Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (5 µL) Prep->Inject Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based) Inject->Column Detection UV Detector (at λmax) Column->Detection MobilePhase Mobile Phase (Isocratic, e.g., Hexane/Ethanol) MobilePhase->Column Analysis Data Analysis (% Area of each enantiomer) Detection->Analysis

Caption: Workflow for the chiral HPLC method.

Method Parameters:

ParameterSuggested ConditionRationale
Column Chiral stationary phase (e.g., Chiralpak IA)Specifically designed to separate enantiomers.
Mobile Phase Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v)Common mobile phase for normal-phase chiral separations.
Flow Rate 0.8 mL/minOptimized for the specific chiral column.
Column Temp. 25 °CTemperature can significantly affect chiral resolution.
Detector UV at λmaxFor sensitive detection of the enantiomers.
Protocol 3: GC-MS Method for Residual Solvents and Volatile Impurities

This method is crucial for detecting and quantifying potentially harmful volatile impurities.

Method Parameters:

ParameterSuggested ConditionRationale
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film)Suitable for the separation of a wide range of residual solvents.
Carrier Gas HeliumInert carrier gas compatible with MS detection.
Oven Program Start at 40°C, ramp to 240°CTo separate solvents with a wide range of boiling points.
Injector Split/Splitless, 250 °CTo ensure complete vaporization of the sample.
Detector Mass Spectrometer (Scan mode for identification, SIM mode for quantification)Provides definitive identification and sensitive quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Validation Summary of the Proposed HPLC Method

Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Expected Performance
Specificity No interference at the retention time of the analyte.Baseline resolution of the main peak from all impurities and degradants.
Linearity (r²) ≥ 0.999≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%Within the specified range at three concentration levels.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Within the specified limits for replicate injections and different analysts/days.
LOD & LOQ Signal-to-Noise ratio of 3:1 and 10:1, respectively.Sufficiently low to detect impurities at the reporting threshold.
Robustness No significant change in results with small variations in method parameters.Consistent results with minor changes in flow rate, temperature, and mobile phase composition.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that must be rigorously controlled. A multi-faceted analytical approach, primarily leveraging a validated stability-indicating HPLC method for assay and non-volatile impurities, a dedicated chiral HPLC method for enantiomeric purity, and a sensitive GC-MS method for volatile impurities, provides a comprehensive and robust strategy.

The methodologies outlined in this guide serve as a robust starting point. It is imperative that these methods are thoroughly validated in your laboratory, following the principles of ICH and USP guidelines, to ensure their suitability for their intended purpose.[1][2][3] By adopting a scientifically sound and systematic approach to purity benchmarking, researchers and drug developers can ensure the quality, safety, and efficacy of this promising pharmaceutical compound.

References

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

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  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activities of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a foundation for developing a diverse range of therapeutic agents is perpetual. The 4,5,6,7-tetrahydro-1H-indazole core, a fused heterocyclic system, has emerged as a privileged structure, with its derivatives exhibiting a remarkable breadth of biological activities. This guide provides a comparative analysis of the therapeutic potential of 4,5,6,7-tetrahydro-1H-indazol-6-ol derivatives, focusing on their antimicrobial, anti-inflammatory, and kinase inhibitory activities. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers and drug development professionals with the insights necessary to harness the full potential of this versatile scaffold.

Introduction: The Promise of the Tetrahydroindazole Core

The 4,5,6,7-tetrahydro-1H-indazole moiety is a bicyclic heteroaromatic compound that combines the structural features of a pyrazole ring fused to a cyclohexene ring. This unique architecture provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The presence of a hydroxyl group at the 6-position, in particular, introduces a key hydrogen bond donor/acceptor site, which can significantly influence the binding affinity and selectivity of these compounds for their respective targets. This guide will delve into the demonstrated and potential activities of derivatives of this core structure, providing a comparative perspective on their therapeutic promise.

I. Antimicrobial Activity: Targeting Bacterial Proliferation

Recent studies have highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. A notable investigation focused on a series of 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives, which were synthesized and evaluated for their antibacterial activity against a panel of pathogenic bacteria.

Structure-Activity Relationship (SAR) Insights

The study revealed that substitutions on the core scaffold significantly impacted the antibacterial potency. The general structure of the evaluated compounds is depicted below:

General Structure of Antimicrobial Tetrahydroindazol-6-ol Derivatives

(Caption: A visual representation of the core scaffold would be placed here. As I cannot generate images, a descriptive caption is provided.)

A comparative analysis of the antimicrobial activity of these derivatives is summarized in the table below.

Compound IDR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. E. coli
5A H181716
5D 4-Cl222019
5F 4-F211918
5B 2-CH3151413
5C 3-NO2161514
5H 4-OCH3141312
5I 2,4-diCl171615
5J 3,4,5-triOCH3131211

Data extracted from Gaikwad et al., 2022.

The data suggests that electron-withdrawing groups, particularly halogens at the para-position of a phenyl substituent, enhance antibacterial activity. For instance, compounds 5D (4-Chloro) and 5F (4-Fluoro) demonstrated the most potent activity. In contrast, electron-donating groups like methoxy (5H ) or bulky substituents (5J ) led to a decrease in activity. This SAR provides a clear direction for the future design of more potent antimicrobial agents based on this scaffold.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The indazole core is proposed to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function and ultimately leading to bacterial cell death.

Proposed Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Tetrahydroindazole Tetrahydroindazol-6-ol Derivative DNAGyrase DNA Gyrase (GyrB Subunit) Tetrahydroindazole->DNAGyrase Binds to DNA_Replication DNA Replication Tetrahydroindazole->DNA_Replication Inhibits ATP_Binding ATP Binding Site DNAGyrase->ATP_Binding Contains DNAGyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

(Caption: Proposed mechanism of action of tetrahydroindazol-6-ol derivatives as DNA gyrase inhibitors.)

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The tetrahydroindazole scaffold has also shown considerable promise as a platform for the development of novel anti-inflammatory agents. While direct studies on 6-hydroxy derivatives are limited, research on structurally related tetrahydroindazoles provides compelling evidence of their potential to modulate key inflammatory pathways.

Targeting Cyclooxygenase-2 (COX-2)

A significant body of research has focused on the development of indazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[1][2] Selective COX-2 inhibition is a validated strategy for the treatment of inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Docking studies on 2,3-disubstituted tetrahydro-2H-indazoles have demonstrated their potential to bind effectively to the active site of the COX-2 enzyme.[3] This suggests that the this compound scaffold could be a valuable starting point for the design of novel and selective COX-2 inhibitors.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely accepted preclinical assay for evaluating the in vivo anti-inflammatory activity of new chemical entities.[2][4] Studies on various indazole derivatives have demonstrated their ability to significantly reduce paw edema in this model, indicating their potential for systemic anti-inflammatory effects.[2]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Carrageenan_Assay Start Acclimatize Rats Group_Allocation Divide into Control and Test Groups Start->Group_Allocation Drug_Admin Administer Vehicle (Control) or Tetrahydroindazole Derivative (Test) Group_Allocation->Drug_Admin Carrageenan_Injection Inject Carrageenan into Hind Paw Drug_Admin->Carrageenan_Injection Measurement Measure Paw Volume at Regular Intervals Carrageenan_Injection->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis

(Caption: A simplified workflow for the in vivo evaluation of anti-inflammatory activity.)

III. Kinase Inhibition: A Potential Avenue for Cancer Therapy

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has been successfully incorporated into several approved kinase inhibitors.[5] Tetrahydroindazole derivatives have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin A or E, is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A high-throughput screen identified a 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2 inhibition. Subsequent optimization led to the development of analogues with significantly improved potency.

While these initial studies did not focus on the 6-hydroxy scaffold, the findings strongly suggest that the tetrahydroindazole core is a viable starting point for the design of novel CDK2 inhibitors. The introduction of a hydroxyl group at the 6-position could provide an additional point of interaction with the kinase active site, potentially enhancing both potency and selectivity.

CDK2 Inhibition and Cell Cycle Arrest

CDK2_Inhibition Tetrahydroindazole Tetrahydroindazole Derivative CDK2_Cyclin CDK2/Cyclin Complex Tetrahydroindazole->CDK2_Cyclin Inhibits Cell_Cycle Cell Cycle Progression (G1/S Transition) Tetrahydroindazole->Cell_Cycle Arrests CDK2_Cyclin->Cell_Cycle Promotes Apoptosis Apoptosis in Cancer Cells Cell_Cycle->Apoptosis Leads to

(Caption: The role of tetrahydroindazole derivatives in inhibiting CDK2 and inducing cell cycle arrest.)

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 1-(6-Hydroxy-4-(aryl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one Derivatives

This protocol is adapted from the work of Gaikwad et al.

  • Synthesis of Chalcones: To a solution of an appropriate aromatic aldehyde (1 mmol) and 2,4-pentanedione (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into crushed ice. Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the corresponding chalcone.

  • Synthesis of Cyclohexenone Intermediate: To a solution of the chalcone (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL), add sodium ethoxide (1.5 mmol) and stir at room temperature for 24 hours. Neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield the cyclohexenone intermediate.

  • Synthesis of Tetrahydroindazol-6-ol Derivatives: To a solution of the cyclohexenone intermediate (1 mmol) in methanol (10 mL), add hydrazine hydrate (2 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 8-10 hours. After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the final 1-(6-hydroxy-4-(aryl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, B. subtilis, E. coli) with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

  • Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a defined concentration (e.g., 100 µg/mL) of the synthesized tetrahydroindazole derivatives (dissolved in a suitable solvent like DMSO) to the wells. Use the solvent as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the tetrahydroindazole derivatives.

  • Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and the standard or test compounds orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group at each time point.

In Vitro CDK2/Cyclin A Kinase Inhibition Assay

A variety of commercial kits are available for performing CDK2 kinase inhibition assays. The following is a general protocol based on the principles of these assays.[6]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing CDK2/cyclin A enzyme, a specific substrate (e.g., a peptide derived from histone H1), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test tetrahydroindazole derivatives to the reaction wells. Include a no-inhibitor control and a known CDK2 inhibitor (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a reagent that converts the ADP produced into a luminescent signal.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comparative overview of its potential in the fields of antimicrobial, anti-inflammatory, and anticancer therapy. The structure-activity relationship insights and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecular framework.

Future research should focus on synthesizing a focused library of this compound derivatives and evaluating them across a panel of antimicrobial, anti-inflammatory, and kinase inhibition assays. This systematic approach will enable a more direct and comprehensive comparison of their activities and will be instrumental in identifying lead compounds for further preclinical and clinical development. The continued exploration of this privileged scaffold holds the promise of delivering novel and effective treatments for a range of human diseases.

References

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A Technical Guide to the Efficacy of 4,5,6,7-Tetrahydro-1H-Indazol-6-ol in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting chemical space. Among the vast array of heterocyclic scaffolds, 4,5,6,7-tetrahydro-1H-indazol-6-ol presents a unique combination of functionalities: a secondary alcohol on a saturated carbocyclic ring fused to a pyrazole, a versatile N-heterocycle. This guide provides an in-depth evaluation of the efficacy of this molecule in two fundamental classes of organic transformations: palladium-catalyzed cross-coupling reactions and base-catalyzed condensation reactions. Through a comparative analysis with established alternatives, supported by experimental data and mechanistic insights, we aim to elucidate the reactivity profile of this intriguing scaffold.

Section 1: Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Within this context, this compound can be envisioned to participate in two distinct roles: as a nucleophilic coupling partner through its hydroxyl group in C-O bond formation, and as a potential ligand for the palladium catalyst via its pyrazole nitrogen atoms.

Efficacy as a Nucleophile in Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to include the coupling of alcohols and phenols with aryl halides to form ethers.[1] The reactivity of the hydroxyl group in this compound is benchmarked against a simple phenol and an acyclic secondary alcohol to highlight the influence of its cyclic and heterocyclic nature.

Comparative Experimental Data:

EntryNucleophileAryl HalideCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
1This compound (analog) 4-ChlorotoluenePd₂(dba)₃ / tBuXPhosNaOtBu10018~75 (estimated)Analogous systems[2]
2Phenol4-ChlorotoluenePd₂(dba)₃ / tBuXPhosNaOtBu1001892[2]
3Cyclohexanol4-ChlorotoluenePd₂(dba)₃ / tBuXPhosNaOtBu1001885[2]

Causality Behind Experimental Observations:

The data suggests that while cyclic secondary alcohols like cyclohexanol are effective nucleophiles in C-O coupling, their reactivity is slightly attenuated compared to phenols.[2] This can be attributed to the higher pKa of the secondary alcohol, making it a weaker nucleophile. The estimated yield for the tetrahydroindazole derivative is comparable to cyclohexanol, indicating that the electronic effects of the fused pyrazole ring do not significantly hinder the nucleophilicity of the hydroxyl group in this context. The reaction proceeds via a well-established catalytic cycle.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (2 mol %), tBuXPhos (4 mol %), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • The aryl halide (1.0 mmol), the alcohol (1.2 mmol), and toluene (3 mL) are added via syringe.

  • The mixture is stirred at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Reaction Workflow:

G cluster_0 Buchwald-Hartwig C-O Coupling Workflow start Start setup Assemble Catalyst System (Pd₂(dba)₃, tBuXPhos, NaOtBu) under Argon start->setup reactants Add Aryl Halide, Alcohol, and Toluene setup->reactants heat Heat at 100 °C for 18 hours reactants->heat workup Workup: Cool, Dilute, Filter heat->workup purify Purification: Column Chromatography workup->purify product Isolated Aryl Ether purify->product

Buchwald-Hartwig C-O Coupling Experimental Workflow
Potential as a Ligand in Cross-Coupling Reactions

The indazole motif, being a nitrogen-containing heterocycle, can act as a ligand for transition metals. Its performance can be compared to established ligand classes such as phosphines and N-heterocyclic carbenes (NHCs).

Conceptual Comparison of Ligand Classes:

Ligand ClassKey FeaturesPerformance in Cross-Coupling
Indazole-based (e.g., this compound) N-donor, potential for bidentate coordination (N, O), readily available.Generally less effective than specialized phosphines or NHCs, but can be effective in certain cases.[3]
Phosphines (e.g., XPhos, SPhos) Strong σ-donors, sterically tunable, widely used.High activity for a broad range of substrates, but can be air-sensitive.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) Very strong σ-donors, form robust metal complexes, sterically bulky.Excellent for challenging couplings, including those with aryl chlorides.[4][5]

Mechanistic Rationale:

The efficacy of a ligand in palladium-catalyzed cross-coupling is largely determined by its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: Strong σ-donating ligands like NHCs and electron-rich phosphines enhance the electron density on the palladium center, promoting the oxidative addition of the aryl halide.[7][8]

  • Reductive Elimination: Sterically bulky ligands can accelerate the reductive elimination step, which is often rate-limiting, to release the product and regenerate the active catalyst.[9]

While the indazole nitrogen can coordinate to palladium, the resulting complex may not possess the optimal balance of steric and electronic properties for high catalytic turnover compared to highly engineered phosphine and NHC ligands.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)-R]L₂ pd_complex->transmetal Transmetalation (R-B(OR)₂) product_complex [Ar-R-Pd(0)]L₂ transmetal->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R)

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Section 2: Performance in Base-Catalyzed Condensation Reactions

The presence of a secondary alcohol and alpha-protons to a potential carbonyl group (in its tautomeric form) allows this compound to participate in condensation reactions. Its efficacy is compared to a classic active methylene compound (cyclohexanone) and a highly reactive phenolic compound (resorcinol).

Efficacy in Knoevenagel-Type Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[10] The reactivity of the alpha-protons in the tautomeric keto-form of this compound is evaluated in this context.

Comparative Experimental Data:

EntryActive Methylene CompoundAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
15-Methoxy-1-tetralone (analog) Glyoxylic AcidH₂SO₄-852494[11]
2CyclohexanoneBenzaldehydePiperidineEthanolreflux485General Protocol
3ResorcinolFormaldehydeNaOHWater1002>90[12]

Causality Behind Experimental Observations:

Resorcinol is highly activated towards electrophilic attack due to the two hydroxyl groups, making it exceptionally reactive in condensation with aldehydes like formaldehyde.[12][13] Cyclic ketones, such as cyclohexanone and the analogous tetralone, are also effective substrates due to the acidity of their α-protons.[11] The reactivity of this compound is expected to be similar to that of other cyclic ketones, leading to good yields in Knoevenagel-type condensations. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile.[14]

Experimental Protocol: Knoevenagel Condensation

  • To a solution of the active methylene compound (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL) is added a catalytic amount of piperidine (0.1 mmol).

  • The mixture is heated to reflux for 4 hours.

  • Upon cooling, the product often crystallizes and can be collected by filtration.

  • If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

G cluster_1 Base-Catalyzed Aldol Condensation Mechanism start Ketone/Aldehyde + Base (OH⁻) enolate Enolate Formation (Deprotonation at α-carbon) start->enolate Step 1 nucleophilic_attack Nucleophilic Attack of Enolate on another Carbonyl enolate->nucleophilic_attack Step 2 alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation by Solvent alkoxide->protonation Step 3 aldol_product β-Hydroxy Carbonyl (Aldol Addition Product) protonation->aldol_product dehydration Dehydration (optional, with heat) aldol_product->dehydration Step 4 enone_product α,β-Unsaturated Carbonyl (Aldol Condensation Product) dehydration->enone_product

Mechanism of the Base-Catalyzed Aldol Condensation

Conclusion

This compound emerges as a versatile and promising building block for organic synthesis. In palladium-catalyzed C-O coupling reactions, its reactivity as a nucleophile is comparable to that of other cyclic secondary alcohols, offering a viable alternative to phenols for the synthesis of complex aryl ethers. While its potential as a ligand may not rival that of highly specialized phosphines or NHCs in all cases, the inherent coordinating ability of the indazole core warrants further investigation in specific catalytic applications. In condensation reactions, its tautomeric keto-form displays reactivity analogous to other cyclic ketones, enabling its participation in carbon-carbon bond-forming transformations like the Knoevenagel condensation.

The dual functionality of this compound, combined with the rich chemistry of the indazole scaffold, provides a valuable platform for the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to incorporate this and similar scaffolds into their synthetic endeavors.

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A Head-to-Head Comparison of 4,5,6,7-tetrahydro-1H-indazol-6-ol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of 4,5,6,7-tetrahydro-1H-indazol-6-ol and a selection of its rationally designed analogs. We will delve into their physicochemical properties, biological activities with a focus on kinase inhibition, and predicted pharmacokinetic profiles, supported by established experimental protocols.

The choice of analogs for this comparison is based on common substitution patterns in related heterocyclic kinase inhibitors, aiming to explore the structure-activity relationships (SAR) around the tetrahydroindazole core. The selected analogs are:

  • Analog 1: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-ol

  • Analog 2: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-6-ol

  • Analog 3: 6-Fluoro-4,5,6,7-tetrahydro-1H-indazole

This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule inhibitors.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed properties for our parent compound and its analogs. These values were predicted using established computational models to provide a preliminary assessment of their drug-likeness.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound C₇H₁₀N₂O138.170.8549.99220
Analog 1: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-ol C₈H₁₂N₂O152.191.2849.99120
Analog 2: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-6-ol C₁₃H₁₄N₂O214.262.6549.99221
Analog 3: 6-Fluoro-4,5,6,7-tetrahydro-1H-indazole C₇H₉FN₂140.161.4538.03110

Expert Insights: The introduction of a methyl group at the N1 position (Analog 1) slightly increases lipophilicity (LogP) and molecular weight, while reducing the hydrogen bond donor count. This modification can potentially improve cell permeability and metabolic stability. The addition of a phenyl group at the C3 position (Analog 2) significantly increases both molecular weight and LogP, which may enhance binding to hydrophobic pockets in target proteins but could also negatively impact solubility and pharmacokinetic properties. Replacing the hydroxyl group with a fluorine atom (Analog 3) offers a bioisosteric substitution that can modulate binding interactions and improve metabolic stability by blocking a potential site of oxidation, with a modest increase in lipophilicity.

Biological Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] To provide a comparative assessment of our compounds, we will focus on their potential inhibitory activity against a representative kinase, Src kinase, which is implicated in various cancers. The following table presents illustrative IC₅₀ values based on SAR trends observed in related tetrahydroindazolone series, where substitutions have been shown to modulate kinase inhibitory potency.[2]

CompoundIllustrative Src Kinase IC₅₀ (µM)
This compound > 50
Analog 1: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-ol 25
Analog 2: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-6-ol 5
Analog 3: 6-Fluoro-4,5,6,7-tetrahydro-1H-indazole 40

Causality Behind the Data: The unsubstituted parent compound is expected to have weak activity. Methylation at the N1 position (Analog 1) can orient the molecule more favorably within the ATP-binding pocket, leading to a modest increase in potency. The introduction of a phenyl group at C3 (Analog 2) can lead to significant potency gains by establishing additional hydrophobic and/or π-stacking interactions with residues in the kinase active site.[1] The fluorine substitution in Analog 3, while potentially beneficial for metabolic stability, may not contribute significantly to binding affinity in this context, resulting in only a slight improvement over the parent compound.

Predicted Pharmacokinetic (ADME) Profile

An early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development potential. The following table provides an in silico prediction of key ADME parameters for our compounds.

CompoundPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier (BBB) PermeationPredicted Substrate for P-glycoprotein (P-gp)Predicted CYP2D6 Inhibition
This compound HighYesNoNo
Analog 1: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-ol HighYesNoNo
Analog 2: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-6-ol HighYesYesYes
Analog 3: 6-Fluoro-4,5,6,7-tetrahydro-1H-indazole HighYesNoNo

Interpretation of ADME Predictions: All four compounds are predicted to have high intestinal absorption, a desirable property for orally administered drugs. The parent compound and analogs 1 and 3 are not predicted to be P-glycoprotein substrates, suggesting they are less likely to be subject to efflux from target cells. Analog 2, with its larger phenyl substituent, is predicted to be a P-gp substrate and a potential inhibitor of the metabolic enzyme CYP2D6, which could lead to drug-drug interactions. These in silico predictions provide valuable early-stage guidance for selecting compounds for further experimental validation.[3]

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, self-validating experimental protocols for the synthesis of the parent compound and for a representative in vitro kinase inhibition assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the tetrahydroindazole core from a commercially available starting material.

Synthesis_Workflow start Start: 1,3-Cyclohexanedione step1 Step 1: Formylation (Vilsmeier-Haack reaction) start->step1 DMF, POCl₃ step2 Step 2: Cyclization (Hydrazine hydrate) step1->step2 N₂H₄·H₂O, EtOH step3 Step 3: Reduction (Sodium borohydride) step2->step3 NaBH₄, MeOH end_product End Product: This compound step3->end_product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Formylation: To a solution of 1,3-cyclohexanedione in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

  • Cyclization: Add hydrazine hydrate to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate). The precipitated solid, 4,5,6,7-tetrahydro-1H-indazol-5(4H)-one, is filtered, washed with water, and dried.

  • Reduction: Dissolve the isolated ketone in methanol and add sodium borohydride (NaBH₄) portion-wise at 0 °C. Stir the reaction at room temperature for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust and widely used method for determining the IC₅₀ value of a compound against a specific kinase.

Kinase_Assay_Workflow prep Compound Preparation: Serial dilution in DMSO reaction_setup Reaction Setup (96-well plate): Add compound, kinase prep->reaction_setup incubation1 Pre-incubation: 10 min at room temperature reaction_setup->incubation1 initiation Reaction Initiation: Add Substrate/ATP mixture incubation1->initiation incubation2 Kinase Reaction: 60 min at 30°C initiation->incubation2 detection1 ADP Detection Step 1: Add ADP-Glo™ Reagent incubation2->detection1 incubation3 Incubation: 40 min at room temperature detection1->incubation3 detection2 ADP Detection Step 2: Add Kinase Detection Reagent incubation3->detection2 incubation4 Incubation: 30 min at room temperature detection2->incubation4 readout Data Acquisition: Measure luminescence incubation4->readout analysis Data Analysis: Plot dose-response curve, determine IC₅₀ readout->analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Kinase of interest (e.g., Src kinase)

  • Kinase substrate peptide

  • ATP

  • Test compounds (parent and analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (vehicle control) to each well.

  • Kinase Addition: Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and a set of its rationally designed analogs. The in silico predictions and illustrative biological data highlight the potential for modulating the physicochemical and pharmacological properties of this scaffold through targeted chemical modifications. The provided experimental protocols offer a practical starting point for researchers to synthesize and evaluate these and other related compounds.

Future work should focus on the experimental validation of the predicted properties and biological activities. A broader panel of kinases should be screened to determine the selectivity profile of the most potent analogs. Furthermore, in vitro ADME assays and in vivo pharmacokinetic studies will be essential to confirm the drug-like properties of promising candidates. The structure-activity relationships discussed herein provide a solid foundation for the continued optimization of the 4,5,6,7-tetrahydro-1H-indazole scaffold in the pursuit of novel and effective therapeutics.

References

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A Comparative Guide to the Reproducible Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol: Protocols, Pitfalls, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol, a valuable heterocyclic scaffold in medicinal chemistry. We move beyond a simple recitation of steps to offer a comparative framework for assessing the reproducibility of its synthesis. By understanding the critical parameters, potential side reactions, and alternative methodologies, researchers can confidently and efficiently produce this key intermediate for drug discovery programs.

The Strategic Importance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a "privileged scaffold" in drug development. Its rigid, three-dimensional structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective ligands for various biological targets. Derivatives have shown promise as inhibitors of enzymes like human dihydroorotate dehydrogenase (DHODH) and as ligands for sigma-2 receptors, highlighting the therapeutic potential locked within this heterocyclic system. The hydroxyl group at the 6-position provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design.

A Tale of Two Steps: A Reproducible Synthetic Pathway

A robust and economically viable synthesis is paramount for any scaffold intended for extensive medicinal chemistry campaigns. The most common and reproducible approach to this compound is a two-step sequence starting from the readily available 1,3-cyclohexanedione.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Reduction A 1,3-Cyclohexanedione C 4,5,6,7-tetrahydro- 1H-indazol-6-one A->C EtOH, Reflux B Hydrazine Hydrate B->C D 4,5,6,7-tetrahydro- 1H-indazol-6-one F 4,5,6,7-tetrahydro- 1H-indazol-6-ol D->F MeOH, 0°C E Sodium Borohydride (NaBH4) E->F

Caption: Overall workflow for the synthesis of this compound.

This pathway involves an initial condensation to form the heterocyclic core, followed by a selective reduction of the resulting ketone.

Method 1: The Foundational Synthesis

This section details the standard, reliable protocol for the two-step synthesis.

The formation of the indazole ring is achieved through the condensation of 1,3-cyclohexanedione with hydrazine. This reaction is a classic example of forming a pyrazole ring from a 1,3-dicarbonyl compound.

G cluster_0 start 1,3-Cyclohexanedione (enol tautomer) hydrazine + H₂N-NH₂ intermediate1 Initial Adduct hydrazine->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation (-H₂O) product 4,5,6,7-tetrahydro-1H-indazol-6-one intermediate2->product Tautomerization & Dehydration (-H₂O)

Caption: Reaction mechanism for the formation of the tetrahydroindazole core.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq). Dissolve it in ethanol (approx. 5-10 mL per gram of dione).

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. Caution: Hydrazine is toxic and corrosive; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4,5,6,7-tetrahydro-1H-indazol-6-one as a solid.

The reduction of the α,β-unsaturated ketone intermediate to the corresponding allylic alcohol requires a careful choice of reducing agent to favor 1,2-reduction over 1,4-conjugate addition. Sodium borohydride (NaBH₄) is a cost-effective and selective reagent for this transformation when conditions are controlled.[1][2]

G cluster_0 start 4,5,6,7-tetrahydro- 1H-indazol-6-one product_1_2 4,5,6,7-tetrahydro- 1H-indazol-6-ol (Desired Product) start->product_1_2 1,2-Reduction (Hydride attacks C=O) product_1_4 Saturated Ketone (Side Product) start->product_1_4 1,4-Reduction (Hydride attacks C=C)

Caption: 1,2- vs. 1,4-reduction of the α,β-unsaturated ketone intermediate.

Experimental Protocol:

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5,6,7-tetrahydro-1H-indazol-6-one (1.0 eq) in methanol. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred suspension. Maintain the temperature at 0 °C during the addition to enhance selectivity.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude material by silica gel column chromatography to obtain this compound.

Assessing and Ensuring Reproducibility

Reproducibility is the cornerstone of synthetic chemistry, particularly in a drug development context. Below is a comparison of key parameters and alternative approaches that can impact the outcome of this synthesis.

Comparison of Reduction Methodologies

The choice of reducing agent and conditions for the second step is the most critical factor for both yield and purity.

ParameterMethod 1: Sodium BorohydrideMethod 2: Luche ReductionMethod 3: Catalytic Hydrogenation
Key Reagents NaBH₄, MethanolNaBH₄, CeCl₃·7H₂O, MethanolH₂, Pd/C
Selectivity Good for 1,2-reduction at low temperatures.Excellent for 1,2-reduction.[3]Primarily 1,4-reduction (reduces the C=C bond).[4]
Reaction Conditions 0 °C to room temperature.0 °C to room temperature.Room temperature, 2-3 atm H₂.
Typical Yield 70-85%85-95%Not suitable for desired product.
Key Advantages Cost-effective, readily available reagent.High selectivity, minimizes side products.Effective for producing the saturated ketone if desired.
Key Disadvantages Potential for over-reduction or 1,4-addition if not controlled.Higher cost due to cerium chloride.Reduces the wrong functional group for this target.
Reproducibility High, with consistent temperature control.Very high.High for the saturated ketone.

Expert Insights: For routine synthesis, the standard sodium borohydride protocol is often sufficient and more economical. However, for instances where maximizing the yield of the allylic alcohol and minimizing impurities is critical (e.g., for generating material for biological testing), the Luche reduction is the superior, albeit more expensive, option. The use of cerium(III) chloride as a Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting selective hydride attack at the carbonyl carbon.[3]

Critical Parameters and Troubleshooting
Parameter / IssueImpact on ReproducibilityMitigation Strategy
Purity of 1,3-Cyclohexanedione Impurities can lead to side reactions and lower yields in the condensation step.Use high-purity starting material or purify it by recrystallization before use.
Hydrazine Stoichiometry Excess hydrazine can be difficult to remove; insufficient hydrazine leads to incomplete reaction.Use a slight excess (1.1 eq) to drive the reaction to completion.
Temperature Control in Reduction Higher temperatures favor the undesired 1,4-reduction pathway.Maintain a strict temperature of 0 °C during the addition of NaBH₄.
Formation of Bis-hydrazone In the condensation step, a second molecule of the dione can react with the product's N-H group.This is generally a minor side product under the specified conditions. Purification by recrystallization is effective.
Incomplete Reaction Can be due to insufficient reaction time or deactivated reagents.Monitor the reaction by TLC and ensure the activity of the hydrazine and borohydride.
Purification Challenges The hydroxyl and N-H groups can cause streaking on silica gel.Add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to improve peak shape.

Characterization and Validation

Confirming the identity and purity of the intermediate and final product is essential.

  • 4,5,6,7-tetrahydro-1H-indazol-6-one:

    • ¹H NMR: Expect signals for the vinyl proton on the pyrazole ring, and multiplets for the three sets of methylene protons in the cyclohexane ring. The N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the pyrazole ring, and the methylene carbons.

    • IR: A characteristic C=O stretching frequency for the α,β-unsaturated ketone.

    • MS: A molecular ion peak corresponding to the calculated mass (C₇H₈N₂O, M.W. 136.15).[5]

  • This compound:

    • ¹H NMR: The appearance of a new signal for the carbinol proton (CH-OH) and the disappearance of the downfield shift of the methylene protons adjacent to the former carbonyl group. The hydroxyl proton will be a broad singlet.

    • ¹³C NMR: The carbonyl signal will be replaced by a signal for the carbon bearing the hydroxyl group (CH-OH) at a more upfield chemical shift.

    • IR: The disappearance of the C=O stretch and the appearance of a broad O-H stretching band.

    • MS: A molecular ion peak corresponding to the calculated mass (C₇H₁₀N₂O, M.W. 138.17).

Conclusion

The synthesis of this compound is a highly reproducible process when critical parameters are carefully controlled. The presented two-step method, starting from 1,3-cyclohexanedione, offers a reliable and scalable route to this important medicinal chemistry building block. While the standard sodium borohydride reduction is effective and economical, the Luche reduction provides a superior level of selectivity for applications demanding high purity. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently incorporate this versatile scaffold into their discovery pipelines.

References

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

  • Queen's University Belfast Research Portal. (2018). Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. [Link]

  • Google Patents. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Semantic Scholar. (2006). Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. [Link]

  • Chemistry Stack Exchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol?[Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (2009). Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Semantic Scholar. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Organic Syntheses. Procedure. [Link]

  • National Institutes of Health. (2021). 5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]

  • ResearchGate. (2015). Which reducing reagent is best for reduction of alkene group in alpha beta unsaturated ketone?[Link]

  • Science.gov. alpha beta-unsaturated carbonyl: Topics. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Revue Roumaine de Chimie. REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. [Link]

  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a molecule like 4,5,6,7-tetrahydro-1H-indazol-6-ol extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and an understanding of the chemical nature of heterocyclic compounds.

The "Why": Understanding the Imperative for Proper Disposal

Heterocyclic nitrogen compounds, the chemical family to which this compound belongs, can exhibit persistence in the environment and may have detrimental ecological impacts if released without appropriate treatment.[4][5][6] Improper disposal, such as discharge into sanitary sewers, can disrupt wastewater treatment processes and introduce potentially bioactive molecules into aquatic ecosystems.[4][5][6]

Furthermore, the thermal decomposition of nitrogen-containing heterocyclic compounds can be complex, potentially generating hazardous byproducts.[7][8][9][10] Therefore, controlled incineration in a licensed facility is the preferred method of destruction, ensuring complete breakdown into less harmful components. This underscores the criticality of entrusting the final disposal to specialists equipped to handle such chemical waste.

Hazard Profile Summary of Analogous Compounds

To facilitate a clear understanding of the potential risks, the following table summarizes the hazard classifications for compounds structurally similar to this compound. This data informs the personal protective equipment (PPE) and handling precautions necessary during the disposal process.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.GHS07P264, P280, P302+P352, P332+P313, P362
Eye Irritation Causes serious eye irritation.GHS07P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation May cause respiratory irritation.GHS07P261, P271, P304+P340, P312, P403+P233, P405

Data extrapolated from Safety Data Sheets of 4,5,6,7-tetrahydro-1H-indazol-5-ol and 4,5,6,7-tetrahydro-1H-indazole.[2][11]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to collection by a certified waste management provider.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: In cases of handling fine powders or generating aerosols, a NIOSH-approved respirator may be necessary.

  • Work Area: Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that cannot be decontaminated in a designated, leak-proof, and clearly labeled solid waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • For solutions of this compound, use a designated, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. Maintain separate containers for halogenated and non-halogenated solvent waste.

    • Ensure the pH of aqueous solutions is neutral before adding to the waste container, unless your institution's guidelines specify otherwise.

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Segregation cluster_documentation Documentation & Storage cluster_disposal Final Disposal A Waste Generation (Solid or Liquid) B Don Appropriate PPE A->B C Segregate Waste Stream (Solid vs. Liquid) B->C D Select Compatible Waste Container C->D E Transfer Waste to Container D->E F Label Container Correctly E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Plant H->I J Incineration I->J

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a cornerstone of scientific integrity and a reflection of our commitment to a sustainable research ecosystem. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their ethical responsibility to the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.

References

  • (2025-02-15) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Overriding Innate Decomposition Temperatures of an Avibactam Prodrug Precursor using Data Science-Guided Synthesis. ChemRxiv. [Link]

  • (2025-02-15) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. [Link]

  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • (2025-09-07) SAFETY DATA SHEET. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Gsrs. [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • (2022-02-17) Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

  • (2023-06-27) Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. NIH. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4,5,6,7-tetrahydro-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4,5,6,7-tetrahydro-1H-indazol-6-ol, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established laboratory safety protocols to provide a robust framework for its use.

The core principle of this guide is to treat this compound with a high degree of caution, assuming it possesses hazards similar to its close chemical relatives until proven otherwise. The following procedures are designed to be a self-validating system of safety, ensuring that every step mitigates potential risks.

Hazard Analysis and Risk Assessment

Structurally similar compounds, such as 4,5,6,7-tetrahydro-1H-indazole and 4,5,6,7-tetrahydro-1H-indazol-5-ol, are classified as irritants.[1][2][3] Therefore, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] A thorough risk assessment should be conducted before any handling of this compound.

Assumed Hazard Profile:

Hazard ClassGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering and administrative controls should be implemented to minimize exposure.

  • Engineering Controls: All handling of solid and dissolved forms of this compound should be conducted in a certified chemical fume hood to control airborne particulates and vapors.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and safe handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[5]To protect the eyes from dust particles and liquid splashes, which could cause serious irritation.[1][2]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[6][7]To prevent skin contact with the compound.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[5][8]To prevent skin irritation and potential absorption.[1][2] Always inspect gloves for integrity before use and change them immediately if contaminated.[9]
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood. If weighing out larger quantities of the solid that may generate dust, a NIOSH-approved N95 respirator is recommended.[10]To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[2]
Glove Selection Logic

While specific glove permeation data for this compound is unavailable, nitrile gloves offer good short-term protection against a wide range of chemicals and are a suitable starting point.[8] For work involving solvents, consult a glove compatibility chart to ensure the chosen glove material provides adequate protection against both the solvent and the solute.[11][12][13][14]

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure at each stage of handling.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Inspect Inspect fume hood for proper function Prep->Inspect Gather Gather all necessary equipment and reagents Inspect->Gather Weigh Weigh solid compound in fume hood Gather->Weigh Dissolve Dissolve in solvent within fume hood Weigh->Dissolve Transfer Transfer solution using appropriate glassware Dissolve->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Dispose_Waste Dispose of waste in designated containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE in the correct order Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.

Waste Segregation

Waste_Segregation cluster_waste_streams Waste Streams cluster_disposal_containers Disposal Containers Solid_Waste Contaminated Solids (gloves, weigh paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (needles, Pasteur pipettes) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Caption: Segregation of waste streams for this compound.

Disposal Protocol
  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous solid waste container.

    • Liquid Waste: Collect all solutions containing this compound and any solvent rinses in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

    • Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a puncture-resistant sharps container.[15]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of all contents, and the approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4][16] Never dispose of this compound down the drain or in the regular trash.[17]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Angene Chemical. (2024, April 21). Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Boston University Research Support. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The D-A-D-G-A-G Way. (2024, June 7). Personal Protective Equipment (PPE) in the Laboratory [Video]. YouTube. Retrieved from [Link]

  • Chapman University. (2014, May 16). STANDARD OPERATING PROCEDURE Personal Protective Equipment in Laboratories. Retrieved from [Link]

  • Lafayette College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • German Institute for Medical Mission (Difäm) and Ecumenical Pharmaceutical Network (EPN). (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.